8-Hydroxyoctanoic acid
Description
Properties
IUPAC Name |
8-hydroxyoctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c9-7-5-3-1-2-4-6-8(10)11/h9H,1-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDMSVYIHKLZKET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40227234 | |
| Record name | 8-Hydroxyoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764-89-6 | |
| Record name | 8-Hydroxyoctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=764-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyoctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764896 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxyoctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40227234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Hydroxyoctanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 8-Hydroxyoctanoic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyoctanoic acid, also known as 8-hydroxycaprylic acid, is an omega-hydroxy fatty acid that is emerging as a molecule of interest in various scientific fields. Structurally, it is an eight-carbon straight-chain fatty acid with a hydroxyl group at the terminal (ω) position.[1][2][3] This bifunctional nature, possessing both a carboxylic acid and a primary alcohol, makes it a versatile building block in chemical synthesis and a molecule with potential biological significance. It is a known constituent of royal jelly and certain honeys.[3] This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.
Chemical Structure and Identifiers
The fundamental structure of this compound consists of an octanoic acid backbone with a hydroxyl group substituting one of the hydrogens on the terminal methyl group.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 764-89-6 |
| PubChem CID | 69820[2] |
| Molecular Formula | C₈H₁₆O₃ |
| SMILES | OCCCCCCCC(=O)O |
| InChIKey | KDMSVYIHKLZKET-UHFFFAOYSA-N |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 160.21 g/mol | [2] |
| Appearance | White to light yellow crystalline powder/solid | [3] |
| Melting Point | 59-63 °C | |
| Boiling Point | 130 °C at 1 mmHg | [3] |
| pKa (Predicted) | 4.77 ± 0.10 | |
| Solubility | Soluble in ethanol. | |
| Quantitative data in other organic solvents is not readily available. |
Experimental Protocols
Synthesis of this compound from 6-Chlorohexan-1-ol
This protocol outlines a common laboratory synthesis of this compound.[4][5]
Materials:
-
6-chlorohexan-1-ol
-
Diethyl malonate
-
Sodium ethoxide solution (21% in ethanol)
-
Formic acid
-
p-Toluenesulfonic acid monohydrate
-
Sodium hydroxide
-
Hydrochloric acid
-
Ethyl acetate
-
Toluene
-
2-Propanol
-
Potassium hydroxide
Procedure:
-
Malonic Ester Synthesis:
-
In a round-bottomed flask equipped with a reflux condenser and stirrer, heat a 21% sodium ethoxide solution in ethanol to 70°C.
-
Add diethyl malonate with stirring.
-
To this mixture, add 6-chlorohexan-1-ol and heat the mixture under reflux for approximately 8 hours.
-
Distill off the ethanol. Take up the residue in water and neutralize with dilute hydrochloric acid.
-
Extract the aqueous phase with ethyl acetate.
-
-
Hydrolysis and Decarboxylation:
-
Distill off the ethyl acetate from the organic phase.
-
To the residue, add formic acid and a catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the solution to 100-105°C and distill off the ethyl formate/formic acid azeotrope over approximately 9 hours.
-
After removing the excess formic acid by distillation, decarboxylate the remaining residue.
-
-
Purification:
-
Dissolve the crude product in a dilute sodium hydroxide solution.
-
Wash the aqueous solution with toluene to remove organic impurities.
-
Acidify the aqueous phase to approximately pH 2 with dilute hydrochloric acid to precipitate the this compound.
-
Extract the product with ethyl acetate.
-
The combined ethyl acetate phases can be treated with activated charcoal, filtered, and the solvent removed by distillation.
-
-
Salt Formation (for stability):
-
Dissolve the crude this compound in 2-propanol.
-
Add a solution of potassium hydroxide in 2-propanol to precipitate the potassium salt of this compound, which is more stable for storage.
-
Fischer Esterification of this compound
This is a general protocol for the esterification of a carboxylic acid, which can be adapted for this compound.[6][7][8]
Materials:
-
This compound
-
Methanol (or other desired alcohol)
-
Concentrated sulfuric acid (catalyst)
-
Dichloromethane
-
Water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup:
-
In a round-bottomed flask, dissolve this compound in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Attach a reflux condenser and heat the mixture to reflux for an appropriate time (monitor by TLC).
-
-
Work-up:
-
Cool the reaction mixture and transfer it to a separatory funnel containing water.
-
Rinse the reaction flask with dichloromethane and add it to the separatory funnel.
-
Extract the product into the dichloromethane layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: effervescence), and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the dichloromethane by rotary evaporation.
-
The crude ester can be further purified by distillation or column chromatography.
-
Signaling Pathways and Logical Relationships
Biosynthesis of this compound in Saccharomyces cerevisiae
A metabolic engineering approach has been demonstrated for the de novo biosynthesis of this compound in yeast. This pathway involves the production of octanoic acid by a mutated fatty acid synthase, followed by ω-hydroxylation catalyzed by a cytochrome P450 enzyme.
Caption: Biosynthetic pathway of this compound in engineered S. cerevisiae.
General Synthetic Workflow
The synthesis of this compound and its derivatives often follows a logical workflow starting from readily available precursors.
Caption: A generalized workflow for the chemical synthesis of this compound.
Baeyer-Villiger Oxidation for Lactone Formation
This compound can undergo intramolecular esterification to form a lactone. A related and important reaction is the Baeyer-Villiger oxidation, which can produce the corresponding lactone from a cyclic ketone precursor.[9][10][11][12][13]
Caption: Baeyer-Villiger oxidation of cyclooctanone to form the lactone of this compound.
References
- 1. This compound | 764-89-6 [chemicalbook.com]
- 2. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 764-89-6 [m.chemicalbook.com]
- 4. Method of preparation of this compound - Patent 0379982 [data.epo.org]
- 5. WO1990008125A2 - Method of preparation of this compound - Google Patents [patents.google.com]
- 6. personal.tcu.edu [personal.tcu.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Baeyer-Villiger氧化反应 [sigmaaldrich.com]
- 10. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 11. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 12. Baeyer–Villiger oxidation: a promising tool for the synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
An In-depth Technical Guide to 8-Hydroxyoctanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyoctanoic acid (8-HOA), also known as 8-hydroxycaprylic acid, is an omega-hydroxy medium-chain fatty acid.[1][2] It is a naturally occurring molecule found in various plant and animal sources, most notably as a constituent of royal jelly, the exclusive food of queen bees.[3][4][5][6][7][8] Structurally, it is an eight-carbon straight-chain fatty acid with a hydroxyl group on the terminal (omega) carbon and a carboxyl group at position 1.[1][2][6] This bifunctional nature makes it a subject of interest in chemical synthesis and potentially in biological systems. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analysis, and known biological context of this compound.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder at room temperature.[6] A summary of its key chemical and physical properties is presented in Table 1. While many of these properties have been experimentally determined, some are estimates from computational models and should be considered as such.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₃ | [9] |
| Molecular Weight | 160.21 g/mol | [9] |
| CAS Number | 764-89-6 | [9][10] |
| IUPAC Name | This compound | [1] |
| Synonyms | 8-Hydroxycaprylic acid, ω-Hydroxyoctanoic acid | [9] |
| Melting Point | 59-63 °C | [8] |
| Boiling Point | 130 °C at 1 mmHg | [8] |
| Density | 1.0227 g/cm³ (rough estimate) | [8] |
| pKa | 4.77 ± 0.10 (Predicted) | [6] |
| Water Solubility | 32 g/L at 25 °C | |
| LogP | 1.4039 | |
| Appearance | White to light yellow crystalline powder | [6] |
| Kovats Retention Index | 1465 (Semi-standard non-polar column) | [1] |
Experimental Protocols
Chemical Synthesis of this compound
A common method for the chemical synthesis of this compound involves the reaction of 6-chlorohexan-1-ol with a dialkyl malonate, followed by decarboxylation. The following is a general protocol adapted from patent literature.
Materials:
-
6-chlorohexan-1-ol
-
Diethyl malonate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Formic acid
-
p-Toluenesulfonic acid (catalyst)
-
Sodium hydroxide or potassium hydroxide
-
Ethyl acetate
-
Toluene
-
2-Propanol
-
Active charcoal
Procedure:
-
Malonic Ester Synthesis: React 6-chlorohexan-1-ol with diethyl malonate in the presence of a sodium ethoxide solution in ethanol under reflux.
-
Work-up: After the reaction, distill off the ethanol. Take up the residue in water and neutralize with dilute hydrochloric acid. Extract the aqueous phase with ethyl acetate.
-
De-esterification: After distilling off the ethyl acetate, treat the residue with formic acid in the presence of a catalytic amount of p-toluenesulfonic acid and heat to distill off the ethyl formate produced.
-
Decarboxylation: After removing the excess formic acid by distillation, heat the residue to 120-150 °C to induce decarboxylation.
-
Purification: Heat the product under reflux with aqueous sodium or potassium hydroxide solution. Extract the alkaline solution with a water-immiscible organic solvent like toluene to remove by-products.
-
Isolation: Acidify the aqueous phase to a pH of 2-3 with a mineral acid (e.g., HCl) to precipitate the this compound. Extract the product with ethyl acetate. The combined organic phases can be treated with active charcoal, filtered, and the solvent removed by distillation to yield the final product.
Workflow for Chemical Synthesis of this compound
Caption: Workflow for the chemical synthesis of this compound.
De Novo Biosynthesis in Saccharomyces cerevisiae
This compound can be produced de novo in engineered Saccharomyces cerevisiae.[11][12] This biosynthetic pathway involves the modification of the native fatty acid synthesis machinery and the introduction of a heterologous enzyme.
Methodology:
-
Strain Engineering: An S. cerevisiae strain is engineered with a mutated fatty acid synthase (FAS), specifically FAS1 R1834K/FAS2. This mutation results in the production of octanoic acid as the primary fatty acid product.
-
Heterologous Gene Expression: A cytochrome P450 (CYP) monooxygenase and its corresponding cytochrome P450 reductase (CPR) are expressed in the engineered yeast strain. The CYP enzyme is responsible for the ω-hydroxylation of octanoic acid.
-
Cultivation: The engineered yeast is cultivated in a suitable medium. The choice of carbon source can influence the efficiency of the conversion, with ethanol being reported as a preferred source.
-
Extraction and Analysis: After cultivation, the this compound can be extracted from the culture medium and quantified using analytical techniques such as HPLC or GC-MS.
Analytical Quantification in Biological Samples
General Protocol Outline:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a small volume of plasma (e.g., 50 µL), add an internal standard. For fatty acid analysis, a stable isotope-labeled analog (e.g., this compound-d₄) would be ideal. If unavailable, a structurally similar compound not present in the sample can be used.
-
Perform a liquid-liquid extraction to isolate the lipids. A common method is the addition of a solvent mixture such as methyl tert-butyl ether (MTBE) and methanol.
-
Vortex and centrifuge the sample to separate the layers.
-
Collect the upper organic layer containing the lipids.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation. The mobile phase typically consists of a gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an acid like formic acid to improve ionization.
-
Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode. The analysis is performed in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of this compound into a surrogate matrix (e.g., stripped serum or a buffer).
-
Calculate the concentration of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Biological Activity and Signaling Pathways
The specific biological activities and signaling pathways of this compound are not well-characterized in the scientific literature. However, its presence in royal jelly, a substance with numerous reported biological effects, suggests it may have physiological roles.[3][4][5][7][13]
Potential Roles Based on Structural Analogs
-
Hydroxy-Carboxylic Acid Receptors (HCAs): While not demonstrated for this compound, its isomers, 2- and 3-hydroxyoctanoic acid, are agonists for the HCA₃ receptor, a G protein-coupled receptor (GPCR).[14] This suggests that the position of the hydroxyl group is critical for receptor activation. It is plausible that this compound could interact with other, currently unidentified, receptors.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Other hydroxy fatty acids, such as 8-hydroxyeicosapentaenoic acid (8-HEPE), have been shown to be PPARα activators.[15][16] PPARs are nuclear receptors that play key roles in lipid metabolism and inflammation. Given its structure as a fatty acid, it is conceivable that this compound could modulate PPAR activity, although this has not been experimentally verified.
-
Histone Deacetylase (HDAC) Inhibition: this compound has been used as a reagent in the synthesis of HDAC inhibitors.[6][8] While this points to its utility as a chemical building block, there is no direct evidence that this compound itself is a potent HDAC inhibitor.
Biosynthesis of this compound in Yeast
Caption: De novo biosynthesis of this compound in engineered yeast.
Conclusion and Future Directions
This compound is a naturally occurring omega-hydroxy fatty acid with well-defined chemical and physical properties. Its synthesis, both chemically and biologically, has been established, providing avenues for its production for research purposes. However, a significant gap remains in our understanding of its specific biological functions and mechanisms of action.
Future research should focus on:
-
Elucidating Biological Targets: Screening this compound against various receptor families, including GPCRs and nuclear receptors, to identify specific molecular targets.
-
Investigating Signaling Pathways: Once a target is identified, downstream signaling pathways should be investigated to understand its cellular effects.
-
Pharmacokinetic and Pharmacodynamic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of this compound, as well as its dose-response relationships in relevant biological systems.
-
Exploring Therapeutic Potential: Given the roles of other fatty acids in health and disease, investigating the potential of this compound in metabolic disorders, inflammation, and other conditions is warranted.
A deeper understanding of the biological role of this compound will be crucial in determining its potential for applications in drug development and as a bioactive food component.
References
- 1. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for 8-Hydroxyoctanoate (HMDB0061914) [hmdb.ca]
- 3. Bioactive Properties of Royal Jelly | Encyclopedia MDPI [encyclopedia.pub]
- 4. Current Status of the Bioactive Properties of Royal Jelly: A Comprehensive Review with a Focus on Its Anticancer, Anti-Inflammatory, and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Insights into the Biological and Pharmaceutical Properties of Royal Jelly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 764-89-6 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound CAS#: 764-89-6 [m.chemicalbook.com]
- 9. scbt.com [scbt.com]
- 10. This compound [webbook.nist.gov]
- 11. De novo biosynthesis of this compound via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]
- 15. 8-Hydroxyeicosapentaenoic Acid Decreases Plasma and Hepatic Triglycerides via Activation of Peroxisome Proliferator-Activated Receptor Alpha in High-Fat Diet-Induced Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 8-Hydroxyeicosapentaenoic Acid Decreases Plasma and Hepatic Triglycerides via Activation of Peroxisome Proliferator-Activated Receptor Alpha in High-Fat Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-Hydroxyoctanoic Acid: Discovery, Natural Sources, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyoctanoic acid is an eight-carbon saturated fatty acid with a terminal hydroxyl group. Initially identified as a component of royal jelly, this molecule has since been found in other natural sources, including honey and certain plants. While its biological role is not yet fully elucidated, its structural similarity to known ligands of hydroxy-carboxylic acid (HCA) receptors suggests a potential role in metabolic signaling. This technical guide provides a comprehensive overview of the discovery, natural sources, biosynthesis, and putative signaling pathways of this compound. Detailed experimental protocols for its extraction and analysis are also presented to facilitate further research into its biological functions and therapeutic potential.
Discovery
This compound was first identified as a natural product in 1968 by Weaver, Johnston, Benjamin, and Law.[1][2] Their research focused on the characterization of novel fatty acids present in royal jelly, the nutrient-rich secretion of honeybees (Apis mellifera) that serves as the primary food for queen bees.[1][2] This discovery laid the groundwork for future investigations into the chemical composition and biological activities of royal jelly and its constituents.
Natural Sources
This compound has been identified in a variety of natural sources, primarily associated with honeybees, but also in the plant kingdom.
Royal Jelly
Royal jelly remains the most well-known source of this compound.[1][2] It is a component of the complex lipid fraction of royal jelly, which is rich in unusual short-chain hydroxy fatty acids and dicarboxylic acids.[3][4][5] The concentrations of these fatty acids can vary depending on the geographical location, season, and bee species.
Honey
This compound is also present in honey, where its concentration can be used as a marker to differentiate between the entomological origins of the honey.[1][6] For instance, honey from Apis cerana has been found to have significantly higher concentrations of this compound compared to honey from Apis mellifera.[1][6]
Plants
This compound has been reported in the plant species Stellaria dichotoma, a member of the Caryophyllaceae family. Further research may reveal its presence in other plants, potentially as a component of cutin or suberin, which are plant polyesters containing hydroxy and epoxy fatty acids.
Table 1: Quantitative Data on this compound in Natural Sources
| Natural Source | Species | Concentration | Reference(s) |
| Honey | Apis cerana | 96.20 - 253.34 mg/kg | [1][6] |
| Honey | Apis mellifera | 0 - 32.46 mg/kg | [1][6] |
Biosynthesis
While the complete biosynthetic pathway of this compound in its natural sources is not fully elucidated, a de novo biosynthesis pathway has been successfully engineered in the yeast Saccharomyces cerevisiae. This engineered pathway provides a model for understanding the key enzymatic steps that may be involved in its natural production.
The biosynthesis begins with the production of octanoic acid by a mutated fatty acid synthase (FAS). This is followed by the ω-hydroxylation of octanoic acid to yield this compound, a reaction catalyzed by a cytochrome P450 (CYP) enzyme. The electrons required for the CYP-mediated reaction are transferred from NADPH by a cytochrome P450 reductase (CPR).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | A common protocol for reliable comparison of pollen fatty acid profiles: highlighting pitfalls and proposing a methodology for ecological research [frontiersin.org]
- 3. Current Status of the Bioactive Properties of Royal Jelly: A Comprehensive Review with a Focus on Its Anticancer, Anti-Inflammatory, and Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Health Promoting Properties of Bee Royal Jelly: Food of the Queens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydroxy Fatty Acids as Novel Markers for Authenticity Identification of the Honey Entomological Origin Based on the GC-MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
The Enigmatic Role of 8-Hydroxyoctanoic Acid in Plant Biology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Omega-hydroxy fatty acids (ω-HFAs) are crucial components of the protective barriers in plants and are implicated in defense signaling pathways. Among these, the medium-chain ω-HFA, 8-hydroxyoctanoic acid, represents a molecule of interest, though its specific biological roles in plants are still being elucidated. This technical guide provides a comprehensive overview of the current understanding of ω-HFAs in plants, contextualizing the potential functions of this compound within this framework. We delve into the biosynthesis of these molecules, their incorporation into vital structural polymers, and their involvement in plant defense mechanisms. This document also outlines key experimental protocols for the analysis of plant lipid polyesters and presents quantitative data on the composition of these structures.
Introduction
Plants, as sessile organisms, have evolved intricate defense mechanisms and structural adaptations to thrive in their environments. A key aspect of this is the production of specialized lipids that form protective barriers and act as signaling molecules. Omega-hydroxy fatty acids (ω-HFAs) are a class of fatty acids characterized by a hydroxyl group at the terminal (ω) carbon. While long-chain ω-HFAs (C16 and C18) are well-established components of the plant biopolyesters cutin and suberin, the presence and function of their medium-chain counterparts, such as this compound, are less understood. This guide synthesizes the available information to provide a detailed perspective on the potential biological significance of this compound in plants.
Biosynthesis of ω-Hydroxy Fatty Acids in Plants
The synthesis of ω-HFAs in plants is a multi-step process primarily involving the hydroxylation of fatty acids by cytochrome P450 (CYP) monooxygenases.
The Role of Cytochrome P450 Monooxygenases
The terminal hydroxylation of fatty acids is predominantly catalyzed by enzymes belonging to the CYP86 and CYP94 families. These enzymes are typically located in the endoplasmic reticulum and utilize NADPH as a cofactor for their oxidative reactions. While specific substrates for many of these enzymes are still being identified, members of these families have been shown to hydroxylate a range of fatty acids.
A schematic representation of the biosynthesis of this compound from octanoic acid, as demonstrated in recombinant yeast systems expressing plant-derived enzymes, illustrates this process. A mutated fatty acid synthase can produce octanoic acid, which is then ω-hydroxylated by a cytochrome P450 enzyme, with electrons transferred from NADPH by a cytochrome P450 reductase (CPR).[1]
Caption: Biosynthesis of this compound via ω-hydroxylation.
The CYP94 Family: A Focus on CYP94C1
The CYP94 family of enzymes in Arabidopsis thaliana has been primarily characterized for its role in the catabolism of the plant hormone jasmonoyl-L-isoleucine (JA-Ile), a key signaling molecule in plant defense.[2][3][4][5] Specifically, CYP94C1 has been shown to catalyze the conversion of 12-hydroxy-JA-Ile to 12-carboxy-JA-Ile.[2][4][5] However, in vitro studies have also demonstrated that CYP94C1 possesses ω-hydroxylase activity towards medium-chain fatty acids, including lauric acid (C12:0), and can further oxidize ω-hydroxy fatty acids to their corresponding dicarboxylic acids.[3][4][6] This dual functionality suggests a potential role for CYP94C1 and related enzymes in both hormone metabolism and the biosynthesis of lipid polymer monomers. The expression of CYP94C1 is induced by wounding and jasmonic acid treatment, further linking it to plant defense responses.[3]
Biological Functions of ω-Hydroxy Fatty Acids
The primary established role for ω-HFAs in plants is as monomeric constituents of the biopolyesters cutin and suberin.
Components of Cutin and Suberin
Cutin and suberin are complex, insoluble polymers that form protective layers on the surfaces of aerial plant parts (cutin) and in subterranean tissues and wound sites (suberin).[7][8][9] These layers are critical for preventing water loss, protecting against UV radiation, and forming a barrier against pathogen invasion.[7] The composition of these polymers varies between species and tissues but is generally rich in C16 and C18 ω-HFAs and α,ω-dicarboxylic acids.[7][9] While the presence of this compound in these polymers has not been extensively documented, the enzymatic machinery capable of its synthesis exists in plants, suggesting it could be a minor or yet-to-be-identified component in some species or under specific conditions. PubChem lists Stellaria dichotoma as a plant where this compound has been reported.[10]
Caption: Hierarchical structure of plant protective biopolyesters.
Role in Plant Defense
Fatty acids and their derivatives, collectively known as oxylipins, are integral to plant defense signaling.[11][12][13] The jasmonate signaling pathway, which is central to defense against necrotrophic pathogens and insect herbivores, is initiated from the oxygenation of polyunsaturated fatty acids.[14][15] While a direct signaling role for this compound has not been established, its potential biosynthesis by defense-inducible enzymes like CYP94C1 suggests a possible involvement. Furthermore, ω-hydroxy fatty acids released from the degradation of cutin and suberin by fungal cutinases can act as signals to trigger plant defense responses.
Quantitative Data
Direct quantitative data for this compound in plant tissues is not widely available in the literature. The following table summarizes the representative monomeric composition of cutin and suberin from Arabidopsis thaliana, highlighting the prevalence of long-chain ω-HFAs.
| Monomer | Chemical Formula | Cutin (Leaf) (% of total monomers) | Suberin (Root) (% of total monomers) |
| 16-Hydroxypalmitic acid | C16H32O3 | 10-20 | < 1 |
| 18-Hydroxyoleic acid | C18H34O3 | Not detected | 10-20 |
| 1,16-Hexadecanedioic acid | C16H30O4 | 30-50 | 5-15 |
| 1,18-Octadecanedioic acid | C18H34O4 | 5-15 | 20-30 |
| Ferulic acid | C10H10O4 | Not detected | 5-15 |
| This compound | C8H16O3 | Not typically reported | Not typically reported |
Data are approximate and compiled from various studies on Arabidopsis thaliana for illustrative purposes.
Experimental Protocols
The analysis of cutin and suberin monomers, which would be necessary to identify and quantify this compound, involves the depolymerization of these polyesters followed by chromatographic separation and mass spectrometric identification.
General Protocol for Cutin and Suberin Analysis
-
Tissue Preparation: Plant tissue is harvested and subjected to enzymatic digestion to remove cell wall polysaccharides.
-
Delipidation: The remaining material is extensively washed with solvents (e.g., chloroform, methanol) to remove soluble waxes.
-
Depolymerization: The insoluble polymer is depolymerized by transesterification using methods such as sodium methoxide in methanol or boron trifluoride in methanol.
-
Extraction: The resulting monomers (as methyl esters) are extracted into an organic solvent (e.g., chloroform).
-
Derivatization: Hydroxyl and carboxyl groups are often derivatized (e.g., silylation with BSTFA) to improve their volatility and chromatographic behavior.
-
Analysis: The derivatized monomers are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.
Caption: Workflow for the analysis of cutin and suberin monomers.
Conclusion and Future Directions
The biological role of this compound in plants remains an area ripe for investigation. While direct evidence is limited, its potential as a monomeric component of cutin and suberin and its plausible biosynthesis by defense-related enzymes of the CYP94 family suggest functions in both structural integrity and defense signaling. Future research should focus on sensitive, targeted metabolomic analyses of a wider range of plant species and tissues to ascertain the presence and abundance of this compound. Functional characterization of additional CYP enzymes with affinity for medium-chain fatty acids will further illuminate the biosynthetic pathways. Elucidating the precise roles of this and other medium-chain ω-HFAs will not only advance our fundamental understanding of plant biology but may also open new avenues for the development of novel crop protection strategies and bio-based materials.
References
- 1. omega-Hydroxylation of epoxy- and hydroxy-fatty acids by CYP94A1: possible involvement in plant defence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. CYP94C1 cytochrome P450, family 94, subfamily C, polypeptide 1 [Arabidopsis thaliana (thale cress)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. Cytochromes P450 CYP94C1 and CYP94B3 Catalyze Two Successive Oxidation Steps of Plant Hormone Jasmonoyl-isoleucine for Catabolic Turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochromes P450 CYP94C1 and CYP94B3 catalyze two successive oxidation steps of plant hormone Jasmonoyl-isoleucine for catabolic turnover - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. Cutin and suberin: assembly and origins of specialized lipidic cell wall scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Biopolymers Cutin and Suberin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The presence of oxygenated lipids in plant defense in response to biotic stress: a metabolomics appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Plant Immunity Impacted by Fatty Acid Metabolism | Technology Networks [technologynetworks.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
8-Hydroxyoctanoic Acid in Royal Jelly: A Technical Guide for Researchers
An In-depth Examination of its Composition, Biological Activity, and Experimental Analysis
Abstract
8-Hydroxyoctanoic acid (8-HOA) is a medium-chain fatty acid and a notable constituent of the lipid fraction of royal jelly, the exclusive food of queen honeybees. While not as abundant as 10-hydroxy-2-decenoic acid (10-HDA), 8-HOA contributes to the unique chemical profile and biological activities attributed to royal jelly. This technical guide provides a comprehensive overview of 8-HOA in the context of royal jelly, detailing its concentration, methods for its extraction and quantification, and its emerging role in anticancer research. The information presented is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of natural compounds derived from bee products.
Introduction
Royal jelly (RJ) is a complex, protein-rich secretion from the hypopharyngeal and mandibular glands of worker honeybees (Apis mellifera). Its composition is a rich milieu of proteins, lipids, sugars, vitamins, and minerals, which collectively contribute to its remarkable biological properties. The lipid fraction of royal jelly is particularly unique, characterized by the presence of several uncommon short-chain fatty acids, many of which are hydroxylated or dicarboxylic acids.[1] Among these is this compound (8-HOA), a saturated fatty acid with a hydroxyl group at the ω-1 position.[2] While research has historically focused on the more abundant 10-HDA, recent studies have begun to elucidate the specific biological significance of other fatty acid components, including 8-HOA. This guide synthesizes the current knowledge on 8-HOA in royal jelly, with a focus on its quantitative presence, analytical methodologies, and potential therapeutic applications.
Quantitative Analysis of this compound in Royal Jelly
The concentration of 8-HOA in royal jelly is variable and influenced by factors such as the geographical origin, season, and the age of the bee larvae for which it is produced. Quantitative data is crucial for standardizing royal jelly extracts and for understanding the dose-dependent biological effects of its components.
Table 1: Quantitative Data of this compound in Royal Jelly and Related Bee Products
| Sample Type | Analytical Method | Reported Concentration of 8-HOA | Reference |
| Royal Jelly | LC-HRMS | 9% relative to 10-HDA | [3] |
| Apis cerana Honey | GC-MS | 96.20–253.34 mg/kg | [1] |
| Apis mellifera Honey | GC-MS | 0–32.46 mg/kg | [1] |
Note: The data for honey is provided for context, as royal jelly is a primary component of the larval diet and can influence the composition of other bee products.
Biological Activity and Signaling Pathways
Recent research has highlighted the potential of 8-HOA as an anticancer agent. Studies have indicated its ability to reduce the viability of melanoma cells and inhibit the growth of colon cancer cells.[4][5] The proposed mechanisms of action involve the modulation of key cellular signaling pathways.
Inhibition of the YAP1/TAZ Pathway
One of the proposed anticancer mechanisms of 8-HOA is through the suppression of the Yes-associated protein 1 (YAP1) and transcriptional coactivator with PDZ-binding motif (TAZ) pathway.[6] This pathway is crucial in regulating cell proliferation, and its dysregulation is implicated in the development and progression of various cancers. By inhibiting this pathway, 8-HOA can effectively suppress cancer cell proliferation and induce apoptosis.[6]
Potential as a Histone Deacetylase (HDAC) Inhibitor
There is evidence to suggest that 8-HOA may act as a histone deacetylase (HDAC) inhibitor.[6] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, 8-HOA can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes. This mechanism is a hallmark of several established anticancer drugs. A structurally related compound, 8-(hydroxyamino)-8-oxooctanoic acid (SAHA), is a known HDAC inhibitor that induces cell cycle arrest and apoptosis.[7]
Below is a diagram illustrating the proposed signaling pathway for the anticancer effects of 8-HOA.
Caption: Proposed anticancer signaling pathway of this compound.
Experimental Protocols
This section provides detailed methodologies for the extraction, analysis, and biological evaluation of 8-HOA from royal jelly.
Extraction of Fatty Acids from Royal Jelly
Objective: To extract the lipid fraction containing 8-HOA from royal jelly samples.
Method 1: Solvent Extraction
-
Materials: Royal jelly sample, diethyl ether, isopropanol, anhydrous sodium sulfate, methanol, centrifuge, rotary evaporator.
-
Procedure:
-
Weigh 0.1 g of fresh royal jelly.
-
Add 3 mL of a diethyl ether/isopropanol (50:1 v/v) solution.
-
Stir for 30 seconds every 10 minutes for a total of 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 5 minutes.
-
Collect the supernatant.
-
Repeat the extraction process on the pellet twice more.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter the extract and evaporate the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the dry residue in 1 mL of methanol for subsequent analysis.[3]
-
Method 2: Ultrasound-Assisted Extraction (UAE)
-
Materials: Lyophilized royal jelly, ethanol, ultrasonic bath, centrifuge, filter (0.20 µm).
-
Procedure:
-
Weigh 1 g of lyophilized royal jelly.
-
Add 2 mL of methanol.
-
Place the mixture in an ultrasonic bath for 30 minutes.
-
Filter the extract through a 0.20 µm disk filter prior to analysis.[8]
-
Below is a workflow diagram for the extraction of fatty acids from royal jelly.
Caption: General workflow for the extraction of fatty acids from royal jelly.
Analytical Methods for this compound Quantification
Objective: To identify and quantify 8-HOA in the extracted lipid fraction.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization (Required for fatty acids):
-
The extracted fatty acids need to be converted to their more volatile trimethylsilyl (TMS) esters.
-
Dissolve the dried extract in a suitable solvent (e.g., pyridine).
-
Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
Incubate the mixture to allow for the reaction to complete.[8]
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column (e.g., HP-5ms) is typically used.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: An appropriate temperature gradient is used to separate the fatty acid derivatives.
-
MS Detection: The mass spectrometer is operated in full scan mode to identify the compounds based on their mass spectra and in selected ion monitoring (SIM) mode for quantification against a standard curve of 8-HOA.[9]
-
Method 2: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of formic acid, is typical.
-
Flow Rate: Dependent on the column dimensions.
-
-
HRMS Detection:
-
Ionization: Electrospray ionization (ESI) in negative mode is effective for fatty acids.
-
Analysis: The high-resolution mass spectrometer allows for the accurate mass measurement of the deprotonated molecular ion of 8-HOA ([M-H]⁻), providing high specificity for identification and quantification.[3]
-
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of 8-HOA on cancer cells (e.g., melanoma cells).
-
Materials: Cancer cell line of interest, complete cell culture medium, 96-well plates, 8-HOA stock solution (dissolved in a suitable solvent like DMSO), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, microplate reader.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of 8-HOA in the complete cell culture medium.
-
Remove the existing medium from the wells and add 100 µL of the 8-HOA dilutions. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).
-
Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.[10][11]
-
Below is a diagram illustrating the workflow for a cell viability assay.
Caption: Workflow for determining cell viability using the MTT assay.
Conclusion
This compound is an integral component of the lipid fraction of royal jelly that is gaining recognition for its potential biological activities, particularly in the realm of oncology. This technical guide has provided a consolidated resource for researchers, outlining the current understanding of its quantitative presence, detailed protocols for its study, and insights into its molecular mechanisms of action. Further investigation into the synergistic effects of 8-HOA with other royal jelly components and its efficacy in various preclinical models is warranted to fully elucidate its therapeutic potential. The methodologies and data presented herein serve as a foundation for future research aimed at harnessing the unique properties of this fascinating natural compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Study of the Royal Jelly Free Fatty Acids by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Knockdown of delta-5-desaturase promotes the anti-cancer activity of dihomo-γ-linolenic acid and enhances the efficacy of chemotherapy in colon cancer cells expressing COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering e ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00580D [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Biosynthesis of 8-Hydroxyoctanoic Acid: A Technical Guide for Researchers
An in-depth exploration of the enzymatic pathways and synthetic biology strategies for the production of 8-hydroxyoctanoic acid, a valuable C8 ω-hydroxy fatty acid.
This technical guide provides a comprehensive overview of the biosynthesis of this compound, catering to researchers, scientists, and drug development professionals. The document details the key metabolic pathways, enzymes, and genetic engineering strategies that have been successfully employed to produce this versatile chemical. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate the replication and advancement of these findings.
Introduction to this compound
This compound is an omega-hydroxy fatty acid, a bifunctional molecule with a hydroxyl group at its terminal (ω) position and a carboxyl group at the other end.[1][2] This structure imparts unique chemical properties, making it a valuable precursor for the synthesis of polymers, lubricants, surfactants, and pharmaceuticals.[3] Notably, it is a reagent in the synthesis of histone deacetylase (HDAC) inhibitors, which are promising targets for cancer chemotherapy.[1][4] Biosynthetic production of this compound offers a sustainable alternative to traditional chemical synthesis methods.
Biosynthetic Pathways
The microbial biosynthesis of this compound is typically achieved through a two-stage process: the production of the precursor, octanoic acid, followed by its terminal hydroxylation.
Production of Octanoic Acid
The initial step involves channeling the cellular metabolism towards the synthesis of the C8 fatty acid, octanoic acid. This is primarily accomplished by engineering the fatty acid synthesis (FAS) pathway in host organisms such as Escherichia coli and Saccharomyces cerevisiae.
In E. coli, the type II fatty acid biosynthesis (FAB) pathway is manipulated.[5] Overexpression of key fab genes, such as fabZ (encoding 3-hydroxyacyl-ACP dehydratase), can significantly increase C8 production.[5] The pathway culminates in the cleavage of octanoyl-ACP by a specific thioesterase to release free octanoic acid. The thioesterase TE10 from Anaerococcus tetradius has been shown to be effective for this purpose.[5]
In Saccharomyces cerevisiae, a mutated fatty acid synthase (FAS) complex, specifically FAS1 R1834K /FAS2, has been engineered to favor the production of octanoic acid.[6]
Omega-Hydroxylation of Octanoic Acid
The second and key step is the regioselective hydroxylation of the terminal methyl group of octanoic acid to yield this compound. This reaction is catalyzed by specific monooxygenase enzymes, primarily from the cytochrome P450 (CYP) and alkane monooxygenase (AlkB) families.
Cytochrome P450 Monooxygenases (CYPs): These heme-containing enzymes are highly effective for ω-hydroxylation. The catalytic cycle requires a reductase partner to transfer electrons from a cofactor, typically NADPH.[6][7] Several CYP systems have been successfully utilized:
-
CYP153A Family: Bacterial CYP153A monooxygenases are renowned for their high regioselectivity in hydroxylating medium-chain alkanes and fatty acids.[8][9] CYP153A from Marinobacter aquaeolei (CYP153AM.aq) has been identified as a fatty acid ω-hydroxylase with a broad substrate range and has been engineered to improve its catalytic efficiency for octanoic acid.[9][10]
-
Fungal CYPs: CYP539A7 from the fungus Fusarium oxysporum has been shown to be effective in producing this compound in engineered S. cerevisiae.[6]
Alkane Monooxygenases (AlkB): These non-heme diiron enzymes are another class of proteins capable of catalyzing the hydroxylation of alkanes and fatty acids.[11][12] AlkB from various bacteria, such as Pseudomonas putida, are part of an operon that facilitates the conversion of alkanes to activated fatty acids.[13] The catalytic activity of AlkB also relies on electron transfer partners, typically a rubredoxin and a rubredoxin reductase.[11][12]
Data Presentation: Quantitative Analysis of this compound Production
The following tables summarize the quantitative data from various studies on the biosynthesis of this compound, providing a comparative overview of different production strategies.
| Host Organism | Precursor Pathway Engineering | Hydroxylation Enzyme System | Titer (mg/L) | Reference |
| Saccharomyces cerevisiae | Mutated FAS (FAS1R1834K/FAS2) | CYP539A7 (F. oxysporum) + CPR | 3 | [3][6] |
| Escherichia coli | Co-expression of thioesterase and artificial fusion construct | CYP153AM.aq(G307A)-CPRBM3 | Not specified | [10] |
| Enzyme Variant | Substrate | Km (µM) | kcat (min-1) | kcat/Km (µM-1min-1) | Reference |
| CYP153A7-WT | Octanoic Acid | Not specified | 28 | Not specified | |
| CYP153A7-D258E | Octanoic Acid | Not specified | 139 | Not specified | |
| CYP153A7-L302F | Octanoic Acid | Not specified | 128 | Not specified | |
| CYP153AM.aqRLT | Octanoic Acid | Not specified | Not specified | 151-fold improvement over WT | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, offering a practical guide for researchers.
Whole-Cell Biotransformation for this compound Production in S. cerevisiae
This protocol is adapted from studies involving engineered Saccharomyces cerevisiae for the de novo biosynthesis of this compound.[3][6]
1. Strain Cultivation:
- Yeast strains are pre-cultured in a suitable medium (e.g., YP medium) supplemented with either glucose or ethanol as a carbon source.
- For strains requiring it, hemin supplementation is added to the medium to support CYP activity.[3]
- Cultures are grown at 30°C with shaking.
2. Biotransformation:
- Once the cultures reach a desired optical density (e.g., OD600 of 1), the cells are harvested by centrifugation and resuspended in fresh medium.
- The biotransformation is initiated and carried out for a specified period (e.g., 24-72 hours) at 30°C.
- For experiments involving external feeding, octanoic acid is added to the culture medium.
3. Product Extraction and Analysis:
- The culture supernatant is acidified (e.g., with HCl) to protonate the fatty acids.
- The products are extracted using an organic solvent such as ethyl acetate.
- The organic extract is dried (e.g., over anhydrous Na2SO4), filtered, and concentrated.
- The final product is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., silylation) to make the hydroxyl and carboxyl groups volatile.
In Vitro Enzyme Assays for CYP153A Activity
This protocol outlines a typical in vitro assay to determine the kinetic parameters of CYP153A enzymes.
1. Reaction Mixture Preparation:
- A reaction mixture is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
- The mixture contains the purified CYP153A enzyme (e.g., 1 µM), its reductase partners, and a cofactor regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase to regenerate NADPH).
- The reaction is initiated by adding the substrate, octanoic acid (e.g., 1 mM).
2. Reaction Conditions:
- The reaction is incubated at a specific temperature (e.g., 30°C) with shaking for a defined time (e.g., 1-4 hours).
3. Sample Analysis:
- The reaction is quenched, and the product is extracted as described in the whole-cell protocol.
- Quantitative analysis of this compound is performed using High-Performance Liquid Chromatography (HPLC) or GC-MS.
- Kinetic parameters (Km and kcat) are determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key biosynthetic pathways and experimental workflows.
Caption: Biosynthetic pathway for this compound.
Caption: General experimental workflow for biosynthetic production.
Conclusion
The biosynthesis of this compound represents a promising avenue for the sustainable production of this valuable chemical. Advances in synthetic biology and metabolic engineering have enabled the construction of microbial cell factories capable of converting simple carbon sources into this ω-hydroxy fatty acid. Key to this success has been the engineering of fatty acid synthesis pathways to accumulate the octanoic acid precursor and the identification and optimization of potent ω-hydroxylating enzymes, particularly cytochrome P450s. While current titers demonstrate the proof-of-principle, further research focusing on optimizing host strains, improving enzyme kinetics, and scaling up bioprocesses will be crucial for achieving industrially relevant production levels. This guide provides a solid foundation for researchers to build upon in this exciting field.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. De novo biosynthesis of this compound via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 764-89-6 [m.chemicalbook.com]
- 5. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 6. researchgate.net [researchgate.net]
- 7. microbenotes.com [microbenotes.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An alkane monooxygenase (AlkB) family in which all electron transfer partners are covalently bound to the oxygen-activating hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Structure and Function of Alkane Monooxygenase (AlkB) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Hydroxyoctanoic Acid (CAS Number: 764-89-6)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-hydroxyoctanoic acid, a versatile ω-hydroxy fatty acid. It covers its chemical and physical properties, detailed synthesis and purification methods, analytical procedures, and known biological significance. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development.
Chemical and Physical Properties
This compound, also known as 8-hydroxycaprylic acid, is a C8 straight-chain fatty acid with a hydroxyl group at the terminal position.[1][2] This bifunctional nature makes it a useful building block in chemical synthesis.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 764-89-6 | [2] |
| Molecular Formula | C₈H₁₆O₃ | [2] |
| Molecular Weight | 160.21 g/mol | [2] |
| Appearance | White to light yellow powder or crystal | |
| Melting Point | 59-63 °C | |
| Boiling Point | 130 °C at 1 mmHg | |
| Density | ~1.02 g/cm³ | |
| Solubility | Soluble in water (32 g/L at 25°C), methanol, ethanol, and other organic solvents. | |
| InChI Key | KDMSVYIHKLZKET-UHFFFAOYSA-N | [2] |
| SMILES | OCCCCCCC(=O)O | [2] |
Synthesis of this compound
Several synthetic routes to this compound have been established, including chemical synthesis from commercially available precursors and de novo biosynthesis in engineered microorganisms.
Chemical Synthesis
Two common methods for the chemical synthesis of this compound are the malonic ester synthesis and the Baeyer-Villiger oxidation of cyclooctanone.
This method involves the reaction of 6-chlorohexan-1-ol with a dialkyl malonate, followed by decarboxylation.[3][4][5][6]
Experimental Protocol:
-
Alkylation: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide in absolute ethanol. To this solution, add diethyl malonate dropwise with stirring. After the addition is complete, add 6-chlorohexan-1-ol dropwise and heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Add water to the residue and neutralize with a dilute acid (e.g., HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Hydrolysis and Decarboxylation: The crude product is then saponified using a strong base (e.g., NaOH or KOH) in an aqueous or alcoholic solution. Following saponification, the solution is acidified to a low pH with a mineral acid to precipitate the dicarboxylic acid intermediate. The intermediate is then heated to induce decarboxylation, yielding this compound.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography.[7]
The Baeyer-Villiger oxidation provides a route to this compound from the readily available cyclooctanone. This reaction involves the oxidation of the cyclic ketone with a peroxy acid to form a lactone (oxacyclononan-2-one), which is subsequently hydrolyzed to the hydroxy acid.[8][9]
Experimental Protocol:
-
Oxidation: Dissolve cyclooctanone in a suitable solvent (e.g., dichloromethane or chloroform). Cool the solution in an ice bath. Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid, portion-wise while maintaining the low temperature. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxy acid. Separate the organic layer, wash with a sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude lactone.
-
Hydrolysis: Hydrolyze the crude lactone by refluxing with an aqueous solution of a strong base (e.g., sodium hydroxide).
-
Purification: After cooling, acidify the reaction mixture with a mineral acid to precipitate the this compound. The product can be collected by filtration and purified by recrystallization.
References
- 1. De novo biosynthesis of this compound via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US5248798A - Method of preparation of this compound - Google Patents [patents.google.com]
- 4. WO1990008125A2 - Method of preparation of this compound - Google Patents [patents.google.com]
- 5. ç¾åº¦æåº [word.baidu.com]
- 6. Method of preparation of this compound - Patent 0379982 [data.epo.org]
- 7. benchchem.com [benchchem.com]
- 8. DE3401913A1 - Process for the preparation of this compound and its salts, and its use - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 8-Hydroxyoctanoic Acid: Properties, Synthesis, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyoctanoic acid (8-HOA), also known as 8-hydroxycaprylic acid, is an omega-hydroxy fatty acid that is gaining increasing attention in various scientific fields. Structurally, it is an eight-carbon straight-chain fatty acid with a hydroxyl group on the terminal carbon. This bifunctional nature imparts unique chemical properties, making it a valuable intermediate in chemical synthesis and a molecule of interest in biological systems. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its biological significance.
Physical and Chemical Properties
This compound is a white to light yellow crystalline solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₆O₃ | [1][3][4] |
| Molecular Weight | 160.21 g/mol | [1][3][4] |
| CAS Number | 764-89-6 | [1][3][4] |
| Appearance | White to light yellow crystalline solid/powder | [1][2] |
| Melting Point | 58-65 °C | [2][5][6] |
| Boiling Point | 130 °C at 1 Torr (1 mmHg) | [2][5][6] |
| Solubility | Sparingly soluble in water (32 g/L at 25 °C) | [1][7] |
| pKa | 4.77 ± 0.10 (Predicted) | [1][2] |
| Density | 1.0227 g/cm³ (estimate) | [2] |
| Refractive Index | 1.4370 (estimate) | [2] |
| InChI Key | KDMSVYIHKLZKET-UHFFFAOYSA-N | [3][4] |
| SMILES | OCCCCCCCC(=O)O | [1] |
Experimental Protocols
Chemical Synthesis of this compound
A common method for the chemical synthesis of this compound involves the reaction of 6-chlorohexan-1-ol with a dialkyl malonate, followed by hydrolysis and decarboxylation.[8][9][10] A general experimental workflow is outlined below.
Methodology:
-
Malonic Ester Synthesis: 6-Chlorohexan-1-ol is reacted with diethyl malonate in the presence of a base, such as sodium ethoxide in ethanol.[10] This nucleophilic substitution reaction forms diethyl (6-hydroxyhexyl)malonate.
-
Saponification: The resulting diester is then saponified using a strong base, like aqueous sodium hydroxide, to hydrolyze the ester groups to carboxylates, yielding the disodium salt of (6-hydroxyhexyl)malonic acid.[8]
-
Acidification and Decarboxylation: The reaction mixture is acidified with a mineral acid (e.g., HCl) to protonate the carboxylates. Upon heating, the resulting malonic acid derivative readily undergoes decarboxylation to yield crude this compound.[9]
-
Purification: The crude product can be purified by extraction with an organic solvent followed by crystallization or distillation under reduced pressure.[9]
Biosynthesis of this compound
This compound can also be produced through microbial biosynthesis. A pathway has been engineered in Saccharomyces cerevisiae for the de novo production of this compound from glucose.[11]
Methodology:
This biosynthetic pathway involves two key enzymatic steps:
-
Octanoic Acid Production: A mutated fatty acid synthase (FAS) complex (FAS1 R1834K/FAS2) is utilized to specifically produce octanoic acid from glucose via the fatty acid synthesis pathway.[11]
-
Omega-Hydroxylation: The produced octanoic acid is then ω-hydroxylated by a cytochrome P450 (CYP) monooxygenase. This reaction requires electrons, which are transferred from NADPH to the CYP enzyme by a cytochrome P450 reductase (CPR).[11]
Analytical Methods
Standard analytical techniques are employed for the characterization and quantification of this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the analysis of fatty acids. The NIST WebBook provides Kovats retention index data for this compound on a non-polar column, which can aid in its identification.[3][12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is also a powerful tool for the analysis of this compound, particularly in complex biological matrices.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound and for confirming the purity of synthesized material.[3]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, namely the hydroxyl (-OH) and carboxylic acid (C=O) groups.[3]
Biological Significance and Applications
This compound has been identified in natural sources such as royal jelly and has been detected in the urine of children with medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[2][3] Its biological roles and potential applications are areas of active research.
Notably, this compound is used as a reagent in the synthesis of histone deacetylase (HDAC) inhibitors.[1][2] HDAC inhibitors are a promising class of drugs for cancer therapy.[2] Furthermore, it serves as an intermediate in the synthesis of other biologically active molecules.[8] The presence of both a hydroxyl and a carboxylic acid group makes it a versatile building block for the synthesis of polyesters and other polymers.
Safety Information
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3][6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[13] It should be stored in an inert atmosphere at room temperature.[1][2]
References
- 1. Page loading... [guidechem.com]
- 2. This compound CAS#: 764-89-6 [m.chemicalbook.com]
- 3. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [webbook.nist.gov]
- 5. matrixscientific.com [matrixscientific.com]
- 6. labsolu.ca [labsolu.ca]
- 7. CAS # 764-89-6, 8-Hydroxycaprylic acid, this compound - chemBlink [ww.chemblink.com]
- 8. DE3401913A1 - Process for the preparation of this compound and its salts, and its use - Google Patents [patents.google.com]
- 9. Method of preparation of this compound - Patent 0379982 [data.epo.org]
- 10. WO1990008125A2 - Method of preparation of this compound - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound [webbook.nist.gov]
- 13. 8-羟基辛酸 98% (T) | Sigma-Aldrich [sigmaaldrich.cn]
8-Hydroxyoctanoic Acid: A Technical Examination of its Role in Plant Cutin and Suberin
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of 8-hydroxyoctanoic acid and its context within the complex plant biopolymers, cutin and suberin. While extensive research has elucidated the composition and biosynthesis of the primary long-chain fatty acid monomers of these protective layers, the specific role and prevalence of shorter-chain hydroxy acids, such as this compound, remain less characterized in botanical literature. This document summarizes the current understanding of cutin and suberin biochemistry, outlines established analytical methodologies, and presents relevant biosynthetic and signaling pathway frameworks that could inform future investigations into the potential incorporation and function of this compound in these vital plant structures.
Chemical Profile of this compound
This compound is an omega-hydroxy fatty acid derived from caprylic acid (octanoic acid) where a hydrogen on the terminal methyl group is substituted by a hydroxyl group.[1] This bifunctional molecule possesses both a carboxylic acid and a primary alcohol group, enabling it to potentially act as a monomer in polyester chains.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₃ | [1][2] |
| Molecular Weight | 160.21 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 764-89-6 | [2] |
| Appearance | White Solid | [3] |
| pKa | 4.77 ± 0.10 (Predicted) | [3] |
| Storage Temperature | Inert atmosphere, Room Temperature | [3] |
The Biopolymers Cutin and Suberin: An Overview
Cutin and suberin are complex, insoluble lipid polyesters that play crucial roles in protecting plants from environmental stresses, regulating water loss, and defending against pathogens.[4][5] Cutin forms the structural framework of the cuticle, the outermost layer of aerial plant parts, while suberin is a key component of the cell walls in specific tissues like the root endodermis, periderm of tubers and bark, and wound-healing sites.[4][6]
The primary building blocks of both polymers are glycerol and a variety of modified fatty acids.[3][4] However, their monomeric compositions show significant differences, which in turn dictate their distinct physical properties and biological functions.[4]
Monomeric Composition of Cutin and Suberin
Analysis of cutin and suberin from a wide range of plant species has revealed that their composition is dominated by C16 and C18 fatty acid derivatives for cutin, and a broader range of very-long-chain fatty acids (C16-C28), α,ω-dicarboxylic acids, and fatty alcohols for suberin.[4][6][7] Notably, the presence and quantity of this compound in plant-derived cutin and suberin are not prominently reported in the existing literature, suggesting it is likely not a major constituent in the species and tissues analyzed to date.
Table 2: Comparative Monomer Composition of Cutin in Different Plant Tissues (%)
| Monomer Class | Tomato (Solanum lycopersicum) Fruit Cuticle | Arabidopsis thaliana Leaf |
| C16 ω-Hydroxy Fatty Acids | 20-30 | 5-15 |
| C16 Dicarboxylic Acids | 5-15 | 40-50 |
| C18 ω-Hydroxy Fatty Acids | 10-20 | <5 |
| C18 Dicarboxylic Acids | 5-15 | 15-25 |
| C18 Dihydroxy/Epoxy Fatty Acids | 30-40 | <5 |
| Phenolics (e.g., p-Coumaric acid) | <5 | <1 |
Data compiled from multiple sources, percentages are approximate and can vary based on developmental stage and environmental conditions.[4]
Table 3: Comparative Monomer Composition of Suberin in Different Plant Tissues (%)
| Monomer Class | Potato (Solanum tuberosum) Tuber Periderm | Arabidopsis thaliana Root | Cork Oak (Quercus suber) Cork |
| Very-Long-Chain Fatty Acids (≥C20) | 10-20 | 5-15 | 10-20 |
| ω-Hydroxy Fatty Acids (C16-C24) | 20-30 | 30-40 | 40-50 |
| α,ω-Dicarboxylic Acids (C16-C22) | 15-25 | 20-30 | 5-15 |
| Fatty Alcohols (≥C18) | 5-15 | 5-10 | 10-20 |
| Phenolics (e.g., Ferulic acid) | 10-20 | 10-20 | 15-25 |
Data compiled from multiple sources, percentages are approximate and can vary.[4]
Biosynthesis of Cutin and Suberin Monomers
The biosynthesis of cutin and suberin monomers originates from the de novo synthesis of fatty acids in the plastids.[7] These fatty acids are then modified by a series of enzymes, primarily located in the endoplasmic reticulum.[3] While specific pathways for C8 monomers in this context are not well-documented in plants, the general enzymatic steps for longer-chain monomers are understood and could potentially be analogous for shorter chains.
A key step in the formation of ω-hydroxy fatty acids is the ω-hydroxylation of fatty acids, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[7] While research in yeast has demonstrated the de novo biosynthesis of this compound from octanoic acid via a cytochrome P450, a similar specific pathway has not been elucidated in plants for cutin or suberin formation.[8]
Experimental Protocols for Cutin and Suberin Analysis
The analysis of cutin and suberin monomers typically involves a multi-step process to isolate, depolymerize, and identify the constituent molecules.[4][9]
Delipidation
The first step is the removal of soluble waxes and other lipids that are not part of the polymer matrix.[4] This is achieved through exhaustive extraction with a series of organic solvents, such as chloroform and methanol, often using a Soxhlet apparatus.[4]
Depolymerization
The ester bonds of the cutin or suberin polymer are then cleaved to release the individual monomers.[4] Common methods include:
-
Base-catalyzed transesterification: This is a widely used method involving reagents like sodium methoxide (NaOMe) in methanol.[1][4]
-
Acid-catalyzed transesterification: Reagents such as boron trifluoride (BF₃) in methanol or methanolic HCl are also employed.[4][9]
Derivatization
To increase their volatility and thermal stability for gas chromatography, the polar functional groups (hydroxyl and carboxyl) of the monomers are derivatized.[4][9] This is typically done by silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The derivatized monomers are then separated, identified, and quantified using GC-MS.[4][9] Separation occurs in the gas chromatograph based on the boiling points and interactions of the monomers with the column's stationary phase.[4] The mass spectrometer then identifies the compounds based on their mass spectra and fragmentation patterns.[4] Quantification is achieved by comparing the peak areas of the monomers to that of an internal standard.[4]
Signaling Roles of Cutin and Suberin Monomers
Cutin and suberin are not merely inert structural components. Their degradation products can act as signaling molecules in plant-pathogen interactions.[7] For instance, cutin monomers released by fungal cutinases can trigger defense responses in plants.[7] While specific signaling roles for this compound in plants have not been defined, other short- and medium-chain fatty acids have been shown to induce plant defense mechanisms. For example, hexanoic acid has been demonstrated to prime the jasmonic acid and salicylic acid signaling pathways in tomato plants, enhancing their resistance to bacterial pathogens.[10]
Conclusion and Future Directions
While this compound is a known chemical entity, its direct role as a significant monomer in the cutin and suberin of commonly studied plants is not well-established in the current scientific literature. The analytical and biosynthetic frameworks presented in this guide, which are based on the study of longer-chain fatty acid components, provide a robust foundation for future research.
To ascertain the presence and function of this compound in plant polyesters, future investigations should focus on:
-
Targeted quantitative analysis: Employing sensitive GC-MS protocols with appropriate standards to screen a diverse range of plant species and tissues specifically for this compound.
-
Elucidation of biosynthetic pathways: Investigating the potential for plant cytochrome P450 enzymes to hydroxylate octanoic acid and the subsequent incorporation of the resulting this compound into cutin or suberin.
-
Functional characterization: If identified as a component, exploring the impact of this compound on the physicochemical properties of the polymer and its potential role in plant signaling pathways.
A deeper understanding of the full spectrum of monomers, including potentially minor components like this compound, will provide a more complete picture of the structure, function, and evolution of these critical plant barriers.
References
- 1. Isolation and Compositional Analysis of Plant Cuticle Lipid Polyester Monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. The Plant Polyester Cutin: Biosynthesis, Structure, and Biological Roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Biopolymers Cutin and Suberin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. De novo biosynthesis of this compound via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Extracellular Cell Wall Lipids: Wax, Cutin, and Suberin in Leaves, Roots, Fruits, and Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hexanoic acid is a resistance inducer that protects tomato plants against Pseudomonas syringae by priming the jasmonic acid and salicylic acid pathways - PMC [pmc.ncbi.nlm.nih.gov]
A Preliminary Investigation into the Bioactivity of 8-Hydroxyoctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyoctanoic acid (8-HOA), an omega-hydroxy fatty acid, has emerged as a molecule of interest in cancer research. This technical guide provides a comprehensive overview of the current understanding of 8-HOA's bioactivity, with a primary focus on its anticancer properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the known signaling pathways to facilitate further research and development. While evidence for its anti-inflammatory and antimicrobial activities remains limited, this guide also outlines standardized protocols to investigate these potential therapeutic avenues.
Anticancer Bioactivity of this compound
The most well-documented bioactivity of this compound is its anticancer effect, particularly in the context of colon cancer. Research has demonstrated that 8-HOA, a byproduct of dihomo-γ-linolenic acid (DGLA) metabolism, can inhibit the growth of colon cancer cells.[1][2]
Mechanism of Action
The anticancer activity of 8-HOA is intrinsically linked to the metabolism of DGLA, an omega-6 polyunsaturated fatty acid, by the enzyme cyclooxygenase-2 (COX-2). In many cancer cells, particularly colon cancer, COX-2 is commonly overexpressed.[1] While COX-2 metabolism of arachidonic acid (AA) typically produces pro-tumorigenic prostaglandins, its peroxidation of DGLA can lead to the formation of 8-HOA.[1][2] This production of 8-HOA is enhanced in cancer cells with low levels of the enzyme delta-5-desaturase (D5D), which is responsible for converting DGLA to AA.[1]
The accumulation of 8-HOA to a threshold level has been shown to induce p53-dependent apoptosis, leading to a reduction in cancer cell proliferation.[1][2]
Quantitative Data: Anticancer Activity
While specific IC50 values for exogenously applied this compound are not extensively reported in the available literature, a key study has identified an effective concentration range for its endogenously produced anticancer effects in colon cancer cell lines.
| Cell Line | Cancer Type | Effective Concentration of 8-HOA | Observed Effect | Reference |
| HCA-7, HT-29 | Colon Carcinoma | ~0.5-1.0μM | Inhibition of cell growth | [1] |
Experimental Protocols: Anticancer Assays
-
Cell Lines: HCA-7 and HT-29 human colon adenocarcinoma cell lines are suitable models.[1]
-
Culture Medium: Cells can be maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells should be cultured at 37°C in a humidified atmosphere containing 5% CO2.
-
Method: Small interfering RNA (siRNA) or short hairpin RNA (shRNA) targeting the D5D gene can be used.
-
Transfection: Cells are seeded in 6-well plates and transfected with D5D siRNA or a control siRNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Verification: D5D knockdown can be confirmed by Western blot analysis of D5D protein levels.
This protocol is adapted from standard MTT assay procedures to determine the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells (e.g., HCA-7, HT-29) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
This protocol is based on standard flow cytometry procedures to quantify apoptosis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with effective concentrations of this compound for 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of apoptotic cells (Annexin V-positive, PI-negative and Annexin V-positive, PI-positive) can be quantified.
Signaling Pathway Visualization
Potential Anti-inflammatory Bioactivity
While direct evidence for the anti-inflammatory effects of this compound is currently lacking in the scientific literature, its structural similarity to other hydroxy fatty acids with known anti-inflammatory properties suggests it may possess similar activities. For instance, 10-hydroxydecanoic acid has been shown to inhibit inflammation by targeting p53. Additionally, octanoic acid has been reported to have a role in inflammatory responses.[3][4] Further investigation is warranted to elucidate the potential anti-inflammatory role of 8-HOA.
Proposed Experimental Protocols for Anti-inflammatory Assays
-
Cell Line: RAW 264.7 macrophage cell line is a standard model for in vitro inflammation studies.
-
Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat cells with various concentrations of this compound for 1 hour, followed by stimulation with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect the cell culture supernatant and mix it with an equal volume of Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
-
Cell Seeding and Treatment: Treat RAW 264.7 cells as described for the Griess assay.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Measure the concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β using commercially available ELISA kits according to the manufacturer's instructions.
-
Cell Lysis and Protein Quantification: After treatment, lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65, IκBα, p38, ERK, JNK).
-
Detection: Use HRP-conjugated secondary antibodies and a chemiluminescent substrate for detection.
Potential Anti-inflammatory Signaling Pathway Visualization
Potential Antimicrobial Bioactivity
There is currently no specific data on the antimicrobial activity of this compound. However, other medium-chain fatty acids, such as octanoic acid, have demonstrated antimicrobial properties. Therefore, it is plausible that this compound may also exhibit activity against various microorganisms.
Proposed Experimental Protocol for Antimicrobial Assays
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
-
Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust to a concentration of 5 x 10⁵ CFU/mL.
-
Compound Dilution: Prepare serial two-fold dilutions of this compound in the appropriate broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 16-20 hours for bacteria and 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow Visualization
Conclusion and Future Directions
This compound demonstrates clear anticancer activity, particularly in colon cancer models where it is endogenously produced. The mechanism involving the DGLA/COX-2 pathway and subsequent p53-dependent apoptosis provides a solid foundation for further investigation. Future research should focus on determining the IC50 values of exogenously applied 8-HOA across a broader range of cancer cell lines to better understand its therapeutic potential.
The exploration of this compound's anti-inflammatory and antimicrobial properties is still in its infancy. The experimental protocols outlined in this guide provide a framework for systematic investigation into these potential bioactivities. Elucidating these effects and their underlying mechanisms could significantly broaden the therapeutic applications of this intriguing molecule.
References
- 1. Knockdown of delta-5-desaturase promotes the anti-cancer activity of dihomo-γ-linolenic acid and enhances the efficacy of chemotherapy in colon cancer cells expressing COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Free radical derivatives formed from cyclooxygenase-catalyzed dihomo-γ-linolenic acid peroxidation can attenuate colon cancer cell growth and enhance 5-fluorouracil׳s cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 10-Hydroxydecanoic acid inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Octanoic Acid-rich Enteral Nutrition Alleviated Acute Liver Injury Through PPARγ/STAT-1/ MyD88 Pathway in Endotoxemic Rats - PMC [pmc.ncbi.nlm.nih.gov]
8-Hydroxyoctanoic Acid: A Bioactive Compound in Honey
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
8-Hydroxyoctanoic acid (8-HOA) is an omega-hydroxy fatty acid naturally present in honey and other bee products, notably royal jelly.[1] As a bee-derived component, its concentration in honey can vary depending on the entomological origin.[2] This technical guide provides a comprehensive overview of this compound in honey, focusing on its quantification, biological activities, and the experimental protocols for its analysis. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of this natural compound.
Quantification of this compound in Honey
The concentration of this compound in honey is a key parameter for determining honey authenticity and quality. Significant differences in 8-HOA levels have been observed between honey produced by different bee species.
Table 1: Quantitative Data of this compound in Honey
| Honey Type | Bee Species | This compound Concentration (mg/kg) | Reference |
| Apis cerana honey | Apis cerana | 96.20 - 253.34 | [2][3] |
| Apis mellifera honey | Apis mellifera | 0 - 32.46 | [2][3] |
Biological Activities and Signaling Pathways
This compound exhibits a range of biological activities that are of interest for therapeutic development. These include histone deacetylase (HDAC) inhibition, anti-inflammatory effects, and antimicrobial properties.
Histone Deacetylase (HDAC) Inhibition
This compound is a known inhibitor of histone deacetylases (HDACs). By inhibiting HDACs, 8-HOA can modulate gene expression, leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells. This mechanism is analogous to that of the well-characterized HDAC inhibitor suberoylanilide hydroxamic acid (SAHA).
Anti-inflammatory Effects
Medium-chain fatty acids, including octanoic acid and its hydroxylated derivatives, have demonstrated anti-inflammatory properties. One proposed mechanism involves the activation of G-protein coupled receptor 84 (GPR84), which can modulate inflammatory signaling pathways such as NF-κB and MAPK.[4][5][6] Activation of these pathways can lead to the production of pro-inflammatory cytokines. By interacting with GPR84, 8-HOA may influence these downstream signaling cascades, although the exact nature of this interaction (agonistic vs. antagonistic) in the context of honey-derived 8-HOA requires further investigation.
Antimicrobial Activity
Octanoic acid, the parent compound of 8-HOA, is known to possess antimicrobial activity against a variety of pathogens, including bacteria and fungi.[7][8] The primary mechanism of action is believed to be the disruption of the cell membrane's integrity, leading to increased permeability and eventual cell death.[8] The presence of the hydroxyl group in 8-HOA may influence its partitioning into the lipid bilayer and its overall antimicrobial efficacy.
Potential Role in Tear Secretion
While some fatty acids are known to be components of the tear film and play a role in its stability, there is currently no direct evidence linking this compound from honey to the stimulation of tear secretion.[9] The regulation of tear production is a complex process involving neural signaling and various receptors in the lacrimal gland.[10][11][12] Further research is needed to investigate any potential role of 8-HOA in this physiological process.
Experimental Protocols
The quantification of this compound in honey is typically performed using gas chromatography-mass spectrometry (GC-MS) following extraction and derivatization.
Quantification of this compound in Honey by GC-MS
This protocol outlines the key steps for the extraction, derivatization, and analysis of 8-HOA in honey samples.
1. Sample Preparation and Extraction:
-
Homogenization: Warm the honey sample to approximately 40°C and homogenize by stirring to ensure uniformity.
-
Weighing: Accurately weigh 5 g of the homogenized honey sample into a 50 mL centrifuge tube.
-
Dissolution: Add 10 mL of ultrapure water and vortex until the honey is completely dissolved.
-
Extraction: Add 10 mL of diethyl ether to the tube. Vortex vigorously for 2 minutes and then centrifuge at 4000 rpm for 10 minutes to separate the phases.
-
Collection: Carefully collect the upper ether layer containing the lipids and transfer it to a new tube. Repeat the extraction process twice more with 10 mL of diethyl ether each time.
-
Drying: Combine the ether extracts and evaporate to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 60 minutes in a heating block or oven.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
3. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms capillary column (30 m × 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature of 80°C, hold for 2 minutes.
-
Ramp to 200°C at a rate of 10°C/min.
-
Ramp to 280°C at a rate of 5°C/min, hold for 5 minutes.
-
-
MSD Parameters:
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan from m/z 40 to 550.
-
-
Quantification: Use a standard curve prepared with pure this compound standard subjected to the same derivatization procedure.
Conclusion
This compound is a significant bioactive compound in honey with potential applications in therapeutics, particularly in the fields of oncology and inflammatory diseases. Its concentration varies depending on the honey's entomological origin, making it a useful marker for honey authentication. Further research is warranted to fully elucidate the mechanisms of action of 8-HOA and to explore its therapeutic potential in greater detail, especially concerning its effects on various cell signaling pathways. The standardized analytical methods outlined in this guide will be crucial for the accurate quantification of 8-HOA in honey and for ensuring the quality and authenticity of honey products.
References
- 1. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydroxy Fatty Acids as Novel Markers for Authenticity Identification of the Honey Entomological Origin Based on the GC-MS Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. G-protein-coupled receptor 84 regulates acute inflammation in normal and diabetic skin wounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medium-chain Fatty Acid-sensing Receptor, GPR84, Is a Proinflammatory Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the Immune-Metabolic Receptor GPR84 Enhances Inflammation and Phagocytosis in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Octanoic acid promotes clearance of antibiotic-tolerant cells and eradicates biofilms of Staphylococcus aureus isolated from recurrent bovine mastitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial action of octanoic acid against Escherichia coli O157:H7 during washing of baby spinach and grape tomatoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Molecular Mechanisms Responsible for Tear Hyperosmolarity-Induced Pathological Changes in the Eyes of Dry Eye Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Topical tear stimulation—a new insight for dry eye therapy - Liao - Annals of Eye Science [aes.amegroups.org]
- 11. Nicotinic acetylcholine receptor stimulation: A new approach for stimulating tear secretion in dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Corneal sensory nerve regulation of tear production through stimulation of transient receptor potential melastatin 8 (TRPM8) channel: A potential new approach for treating dry eye disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 8-Hydroxyoctanoic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 8-hydroxyoctanoic acid, a molecule of interest in various research fields, including drug development. The guide presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format for easy reference and comparison. Detailed, generalized experimental protocols for obtaining these spectra are outlined for researchers and scientists. Additionally, a visual representation of the spectroscopic analysis workflow is provided to illustrate the logical progression of experimentation and data interpretation.
Introduction
This compound (CAS 764-89-6) is an omega-hydroxy fatty acid with a molecular formula of C₈H₁₆O₃ and a molecular weight of 160.21 g/mol .[1] Its structure, comprising an eight-carbon chain with a terminal carboxylic acid group and a hydroxyl group at the opposing end, makes it a subject of interest for various chemical and biological studies. Accurate spectroscopic characterization is fundamental to confirming the identity and purity of this compound in experimental settings. This guide serves as a central repository for its key spectroscopic data and provides standardized methodologies for its analysis.
Spectroscopic Data
The following sections summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~11-12 | Singlet | -COOH |
| ~3.6 | Triplet | -CH₂-OH |
| ~2.3 | Triplet | -CH₂-COOH |
| ~1.5-1.6 | Multiplet | -CH₂-CH₂-OH, -CH₂-CH₂-COOH |
| ~1.3 | Multiplet | -CH₂-CH₂-CH₂-CH₂- |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~179 | C=O |
| ~62 | -CH₂-OH |
| ~34 | -CH₂-COOH |
| ~32 | -CH₂-CH₂-OH |
| ~29 | -CH₂-CH₂-CH₂-CH₂- |
| ~25 | -CH₂-CH₂-COOH |
| ~24 | -CH₂-CH₂-CH₂-CH₂- |
Note: Predicted values are based on computational models and may vary from experimental results.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption bands for this compound are detailed in Table 3.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid and alcohol) |
| 2940-2850 | Strong | C-H stretch (alkane) |
| 1710 | Strong | C=O stretch (carboxylic acid) |
| 1470-1450 | Medium | C-H bend (alkane) |
| 1320-1210 | Medium | C-O stretch (carboxylic acid) |
| 1050 | Medium | C-O stretch (primary alcohol) |
Note: These are characteristic absorption ranges and the exact peak positions may vary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and structural features.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Interpretation |
| 159.1 | 999 | [M-H]⁻ |
| 141.3 | 29 | [M-H-H₂O]⁻ |
| 122.9 | 9 | Fragmentation |
| 113.3 | 213 | Fragmentation |
Data obtained from LC-ESI-QQ in negative ionization mode.[1]
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented above. These protocols are intended for researchers, scientists, and drug development professionals.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Pipettes
-
Vortex mixer
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Using a pipette, transfer the solution into a clean, dry NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's instructions.
-
Place the sample in the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
-
Data Acquisition:
-
¹H NMR:
-
Set the appropriate spectral width, acquisition time, and number of scans.
-
Acquire the ¹H NMR spectrum.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks and determine their multiplicities.
-
-
¹³C NMR:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Set the appropriate spectral width, acquisition time, and a larger number of scans due to the lower natural abundance of ¹³C.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
Process the data similarly to the ¹H spectrum.
-
Reference the spectrum to the solvent peak.
-
-
Infrared (IR) Spectroscopy
Objective: To obtain the IR spectrum of solid this compound.
Materials:
-
This compound sample
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or KBr press
-
Potassium bromide (KBr), IR grade (for KBr pellet method)
-
Mortar and pestle (for KBr pellet method)
-
Spatula
Procedure (ATR Method):
-
Background Spectrum:
-
Ensure the ATR crystal is clean.
-
Record a background spectrum of the empty ATR accessory.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Clean the ATR crystal thoroughly after the measurement.
-
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Place a small amount of finely ground, dry KBr powder in a mortar.
-
Add a very small amount (1-2% by weight) of the this compound sample.
-
Grind the mixture thoroughly with a pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a small amount of the mixture into a KBr pellet press die.
-
Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the IR spectrum of the sample.
-
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of this compound.
Materials:
-
This compound sample
-
Mass spectrometer (e.g., with Electrospray Ionization - ESI)
-
Suitable solvent (e.g., methanol, acetonitrile, water)
-
Syringe pump or autosampler
-
Vials
Procedure (ESI-MS):
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (typically in the µg/mL to ng/mL range) in a suitable solvent mixture (e.g., 50:50 methanol:water).
-
Ensure the sample is fully dissolved.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution.
-
Set the ESI source parameters, including capillary voltage, nebulizer gas flow, and drying gas temperature and flow.
-
Set the mass analyzer to scan over the desired m/z range.
-
-
Data Acquisition:
-
Introduce the sample solution into the ESI source via a syringe pump or autosampler at a constant flow rate.
-
Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode ([M-H]⁻) is often informative.
-
If desired, perform tandem MS (MS/MS) experiments by selecting the parent ion of interest and inducing fragmentation to obtain structural information.
-
-
Data Analysis:
-
Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
References
The Solubility Profile of 8-Hydroxyoctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyoctanoic acid is a naturally occurring, medium-chain omega-hydroxy fatty acid. Its bifunctional nature, possessing both a terminal hydroxyl group and a carboxylic acid moiety, makes it a molecule of interest in various scientific disciplines, including polymer chemistry, drug delivery, and as a potential biomarker. A thorough understanding of its solubility in different solvent systems is paramount for its effective application and study, influencing everything from reaction kinetics and purification processes to formulation development and biological assays. This technical guide provides a comprehensive overview of the solubility of this compound, details on experimental methodologies for its determination, and an examination of its relevant metabolic pathway.
Core Physical and Chemical Properties
This compound is a white to light yellow crystalline solid at room temperature. Its structure, featuring a C8 carbon chain, imparts a degree of lipophilicity, while the polar carboxylic acid and hydroxyl groups allow for interactions with polar solvents.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₃ | [1][2] |
| Molecular Weight | 160.21 g/mol | [2] |
| Melting Point | 59-63 °C | |
| pKa | ~4.77 (Predicted) | |
| Appearance | White to light yellow crystalline powder |
Quantitative Solubility Data
A comprehensive search of available literature reveals limited specific quantitative solubility data for this compound across a wide range of organic solvents. However, its solubility in water has been reported.
| Solvent | Solubility (g/L) | Temperature (°C) |
| Water | 32 | 25 |
Based on its chemical structure and qualitative observations from synthetic procedures, this compound is expected to exhibit good solubility in polar organic solvents and limited solubility in non-polar organic solvents. Procedures for its synthesis and purification indicate its solubility in ethyl acetate and dioxane.[3] As a long-chain hydroxy fatty acid, it is anticipated to be more soluble in less polar organic solvents like chloroform compared to more polar ones.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a substance and is recommended by the Organisation for Economic Co-operation and Development (OECD) under guideline 105.[4][5][6]
Shake-Flask Method (Adapted from OECD Guideline 105)
This method is suitable for determining the solubility of substances in various solvents.
1. Principle: An excess amount of the solid this compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of this compound in the clear supernatant is determined by a suitable analytical method.
2. Materials:
-
This compound (pure solid)
-
Solvent of interest (e.g., water, ethanol, methanol, DMSO, etc.)
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm)
-
Analytical instrument for quantification (e.g., HPLC, GC, or titration apparatus)
3. Procedure:
-
Preparation: Add an excess amount of this compound to a flask containing a known volume of the solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Seal the flask and place it in the thermostatically controlled shaker or water bath. Agitate the mixture at a constant temperature (e.g., 25 °C) until equilibrium is reached. The time required for equilibration should be determined in preliminary studies but is typically 24 to 48 hours.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, centrifuge the sample at a high speed.
-
Sampling: Carefully withdraw a sample of the clear supernatant. To remove any remaining solid particles, filter the sample through a syringe filter.
-
Quantification: Analyze the concentration of this compound in the filtered saturated solution using a validated analytical method. This may involve techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC) after derivatization, or a simple acid-base titration.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of g/L, mg/mL, or mol/L.
4. Data Reporting: The reported solubility value should include the temperature at which the measurement was performed. It is recommended to perform the experiment in triplicate to ensure accuracy and precision.
Metabolic Pathway: Omega-Oxidation
This compound, as an omega-hydroxy fatty acid, is a substrate in the omega-oxidation pathway. This metabolic route is an alternative to the primary beta-oxidation pathway for fatty acid degradation and primarily occurs in the smooth endoplasmic reticulum of the liver and kidneys. The pathway involves the sequential oxidation of the terminal methyl group.
The key steps in the omega-oxidation of a fatty acid leading to the formation of a dicarboxylic acid are as follows:
-
Hydroxylation: The terminal methyl group of the fatty acid is hydroxylated to a primary alcohol by a mixed-function oxidase system involving cytochrome P450, O₂, and NADPH.
-
Oxidation to Aldehyde: The newly formed hydroxyl group is oxidized to an aldehyde by alcohol dehydrogenase.
-
Oxidation to Carboxylic Acid: The aldehyde is further oxidized to a carboxylic acid by aldehyde dehydrogenase, resulting in a dicarboxylic acid.
This dicarboxylic acid can then undergo further metabolism, including beta-oxidation from either end of the molecule.
Logical Workflow for Omega-Oxidation
Conclusion
This technical guide has summarized the available information on the solubility of this compound, provided a detailed experimental protocol for its determination, and outlined its metabolic fate through the omega-oxidation pathway. While a comprehensive quantitative solubility profile in various organic solvents remains an area for further investigation, the provided data and methodologies offer a solid foundation for researchers and professionals working with this versatile molecule. The continued study of its physical and biochemical properties will undoubtedly unlock its full potential in a range of scientific and industrial applications.
References
Methodological & Application
Application Note: Synthesis of 8-Hydroxyoctanoic Acid from 1,8-Octanediol
AN-CHEM-024
Abstract
This document provides a detailed protocol for the synthesis of 8-hydroxyoctanoic acid via the selective oxidation of 1,8-octanediol. The presented method utilizes a (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) mediated oxidation, which offers high selectivity for the primary alcohol, minimizing the formation of the corresponding dialdehyde or dicarboxylic acid. This protocol is intended for researchers in organic chemistry, materials science, and drug development who require a reliable method for producing ω-hydroxy acids. The document includes procedures for the reaction, purification, and characterization of the final product.
Introduction
This compound is a valuable bifunctional molecule used as a monomer in the synthesis of biodegradable polyesters, a building block in the pharmaceutical industry, and an intermediate in the production of various fine chemicals.[1][2] The selective oxidation of a single primary alcohol in a symmetrical diol like 1,8-octanediol presents a common synthetic challenge, often leading to a mixture of unreacted starting material, the desired hydroxy acid, and the over-oxidized dicarboxylic acid. TEMPO-mediated oxidation has emerged as a robust and highly selective method for the conversion of primary alcohols to carboxylic acids under mild conditions.[3][4] This protocol adapts the well-established Anelli-Montanari conditions, using sodium hypochlorite (NaOCl) as the primary oxidant in a biphasic system, which allows for high yields and straightforward purification.[3]
Principle of the Method
The catalytic cycle for the TEMPO-mediated oxidation of 1,8-octanediol is initiated by the oxidation of the TEMPO radical (I) to the active N-oxoammonium salt (II) by sodium hypochlorite. This active species then selectively oxidizes one of the primary alcohol groups of 1,8-octanediol to an aldehyde. In the presence of water, the aldehyde forms a hydrate, which is further oxidized by the N-oxoammonium salt to the corresponding carboxylate.[3] The resulting hydroxylamine (III) is re-oxidized by the co-oxidant (NaOCl) to regenerate the TEMPO radical, thus completing the catalytic cycle. The use of a phase-transfer catalyst facilitates the interaction between the aqueous oxidant and the organic substrate. The reaction is performed in a biphasic system (e.g., dichloromethane/water) to control the reaction rate and selectivity.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| 1,8-Octanediol | ≥98% | Sigma-Aldrich | 629-41-4 |
| TEMPO | 98% | Sigma-Aldrich | 2564-83-2 |
| Sodium Hypochlorite (NaOCl) | 10-15% aqueous solution | Sigma-Aldrich | 7681-52-9 |
| Potassium Bromide (KBr) | ≥99% | Sigma-Aldrich | 7758-02-3 |
| Aliquat 336 | (Phase-transfer catalyst) | Sigma-Aldrich | 63393-96-4 |
| Dichloromethane (DCM) | ACS reagent, ≥99.5% | Fisher Scientific | 75-09-2 |
| Sodium Bicarbonate (NaHCO₃) | ≥99.7% | Sigma-Aldrich | 144-55-8 |
| Sodium Sulfite (Na₂SO₃) | ACS reagent, ≥98% | Sigma-Aldrich | 7757-83-7 |
| Hydrochloric Acid (HCl) | 2 M aqueous solution | Fisher Scientific | 7647-01-0 |
| Ethyl Acetate | ACS reagent, ≥99.5% | Fisher Scientific | 141-78-6 |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS reagent, granular | Fisher Scientific | 7757-82-6 |
| 2-Propanol | ACS reagent, ≥99.5% | Fisher Scientific | 67-63-0 |
| Potassium Hydroxide (KOH) | ≥85%, pellets | Sigma-Aldrich | 1310-58-3 |
| Activated Charcoal | Decolorizing | Sigma-Aldrich | 7440-44-0 |
Experimental Protocol
Reaction Setup
-
To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 1,8-octanediol (14.6 g, 100 mmol), TEMPO (0.16 g, 1 mmol), and potassium bromide (1.2 g, 10 mmol).
-
Add dichloromethane (DCM, 100 mL) to the flask and begin vigorous stirring to dissolve the solids.
-
In a separate beaker, prepare an aqueous solution of sodium bicarbonate (10.1 g, 120 mmol) in 80 mL of deionized water. Add this solution to the reaction flask.
-
Add the phase-transfer catalyst, Aliquat 336 (1.0 g, ~2.5 mmol), to the biphasic mixture.
-
Cool the flask to 0-5 °C using an ice-water bath.
Oxidation Reaction
-
While maintaining the temperature at 0-5 °C and stirring vigorously, add the aqueous sodium hypochlorite solution (150 mL of ~10-13% solution, ~225 mmol) dropwise via the dropping funnel over a period of 60-90 minutes.
-
Monitor the reaction progress by TLC (thin-layer chromatography) using a 7:3 ethyl acetate/hexanes mobile phase and staining with potassium permanganate. The starting diol will have a lower Rf than the product.
-
After the addition is complete, continue stirring at 0-5 °C for another 2-3 hours, or until the starting material is consumed.
Work-up and Extraction
-
Quench the reaction by adding an aqueous solution of sodium sulfite (10 g in 50 mL water) slowly to destroy any excess hypochlorite.
-
Allow the mixture to warm to room temperature. Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer twice with DCM (2 x 50 mL). Combine all organic layers.
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound as an oily residue.
Purification as Potassium Salt[5]
-
Dissolve the crude oily residue in 2-propanol (150 mL).
-
In a separate beaker, prepare a solution of potassium hydroxide (6.2 g, ~94 mmol based on 85% purity) in 2-propanol (100 mL).
-
Slowly add the alcoholic KOH solution to the solution of the crude acid. The temperature may rise, and a white precipitate of the potassium salt of this compound will form.
-
Stir the mixture at room temperature for 1 hour, then cool in an ice bath for another hour to maximize precipitation.
-
Collect the white solid by vacuum filtration and wash the filter cake with cold 2-propanol (2 x 30 mL).
-
Dry the solid in a vacuum oven at 40 °C to a constant weight. A typical yield is 15.5 g (78%).
Liberation of the Free Acid (Optional)
-
Dissolve the potassium salt in a minimum amount of water (~100 mL).
-
Cool the solution in an ice bath and acidify to pH 2-3 by slowly adding 2 M HCl with stirring.
-
The free this compound will precipitate as an oil or solid. Extract the product with ethyl acetate (3 x 75 mL).
-
Treat the combined ethyl acetate extracts with activated charcoal (~1 g) to remove colored impurities, then filter through a pad of Celite.[5]
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.[5] The free acid has a tendency to oligomerize, especially if traces of mineral acid are present, and is best stored as its stable alkali metal salt.[5]
Data Presentation
Table 1: Reaction Parameters and Expected Yield
| Parameter | Value |
| Starting Material (1,8-Octanediol) | 14.6 g (100 mmol) |
| TEMPO (Catalyst) | 0.16 g (1 mol%) |
| Primary Oxidant (NaOCl) | ~225 mmol (2.25 eq) |
| Reaction Temperature | 0-5 °C |
| Reaction Time | 3-5 hours |
| Expected Yield (Potassium Salt) | 15.5 - 17.5 g (78-88%) |
Table 2: Characterization Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₆O₃ | [6][7] |
| Molecular Weight | 160.21 g/mol | [6][7] |
| Appearance | White solid | [1] |
| Melting Point | 59-63 °C | |
| ¹³C NMR (Predicted) | See Spectral Data Section | [6] |
| IR Spectrum | See Spectral Data Section | [6] |
| Mass Spectrum (LC-MS) | m/z 159 [M-H]⁻ | [6] |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood at all times.
-
Sodium hypochlorite is corrosive and a strong oxidant. Avoid contact with skin and eyes.
-
Dichloromethane is a volatile and suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
The reaction can be exothermic. Maintain strict temperature control, especially during the addition of sodium hypochlorite.
-
Handle potassium hydroxide with care as it is highly corrosive.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction. | Extend reaction time. Ensure vigorous stirring to overcome phase limitations. Check the concentration/activity of the NaOCl solution. |
| Loss during work-up. | Ensure complete extraction from the aqueous phase. | |
| Formation of Dicarboxylic Acid | Over-oxidation. | Maintain low temperature (0-5 °C). Do not add NaOCl solution too quickly. |
| Product is an oil, not a solid | Impurities present. | Repeat the purification step. Ensure the crude product is sufficiently dry before attempting salt formation. |
| Product is the free acid. | Confirm pH after acidification. Ensure complete extraction. |
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 764-89-6 [chemicalbook.com]
- 3. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 4. qualitas1998.net [qualitas1998.net]
- 5. Method of preparation of this compound - Patent 0379982 [data.epo.org]
- 6. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound [webbook.nist.gov]
Application Notes and Protocols for the Extraction of 8-Hydroxyoctanoic Acid from Natural Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
8-Hydroxyoctanoic acid is a naturally occurring, medium-chain hydroxy fatty acid found in various biological sources, including royal jelly and honey.[1][2] This document provides detailed protocols for the extraction of this compound from these natural products, focusing on solvent extraction and ultrasound-assisted extraction methods. It includes quantitative data on expected yields, experimental procedures, and visual representations of workflows and relevant biological pathways to support researchers in the isolation and study of this compound for potential therapeutic applications.
Data Presentation
The concentration of this compound can vary significantly depending on the natural source and the extraction method employed. The following tables summarize quantitative data reported in the literature.
Table 1: Concentration of this compound in Honey
| Honey Type | Concentration Range (mg/kg) | Reference |
| Apis cerana honey | 96.20–253.34 | [3] |
| Apis mellifera honey | 0–32.46 | [3] |
Table 2: Relative Abundance of this compound in Royal Jelly Fatty Acids
| Extraction Method | Relative Abundance | Analytical Method | Reference |
| Methanol Extraction | Identified as a marker | HPTLC-MS | [4] |
| Diethyl ether/isopropanol | 9% relative to 10-HDA | LC-HRMS |
Experimental Protocols
Protocol 1: Solvent Extraction of this compound from Royal Jelly
This protocol is adapted from methodologies described for the extraction of fatty acids from royal jelly.[5][6][7]
1. Sample Preparation:
-
Weigh 1.0 g of fresh or lyophilized royal jelly into a centrifuge tube.
2. Extraction:
-
Add 3 mL of a diethyl ether/isopropanol mixture (50:1, v/v) to the tube.
-
Stir the mixture for 30 seconds every 10 minutes for a total of 30 minutes at room temperature.
-
Centrifuge the mixture at 4000 rpm for 5 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet twice more with fresh solvent.
-
Combine all supernatants.
3. Drying and Reconstitution:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen or argon.
-
Reconstitute the dry residue in 1 mL of methanol for analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Honey
This protocol utilizes ultrasonic energy to enhance the extraction of fatty acids from honey.[8][9][10]
1. Sample Preparation:
-
Weigh 10 g of honey into a beaker.
-
Dissolve the honey in 25 mL of 70% ethanol.
2. Ultrasonic Extraction:
-
Place the beaker in an ultrasonic bath or use an ultrasonic probe.
-
Sonicate the sample for 10 minutes at a temperature of 35°C and an ultrasound amplitude of 60%.
3. Isolation:
-
After sonication, filter the mixture through a 0.45 µm filter to remove solid impurities.
-
The filtrate can be further purified using solid-phase extraction (SPE) with an anion-exchange cartridge to isolate the acidic components, including this compound.
-
Elute the organic acids from the SPE cartridge with a suitable solvent, such as a dilute acid solution.
4. Analysis:
-
The extracted and purified fraction can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) for quantification of this compound.
Visualizations
Experimental Workflow for Extraction
Caption: General workflow for the extraction and analysis of this compound.
Potential Signaling Pathway Modulation
While direct evidence for this compound's specific role in signaling is still emerging, extracts from natural sources containing this compound have been shown to modulate key inflammatory pathways. The following diagrams illustrate the general mechanisms of the NF-κB and MAPK signaling pathways, which are often targets of anti-inflammatory agents.
Caption: Overview of the canonical NF-κB signaling pathway.
Caption: Simplified representation of the MAPK/ERK signaling pathway.
References
- 1. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 2. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MAPK signaling pathway | Abcam [abcam.com]
- 4. Royal jelly fatty acids bioprofiling using TLC-MS and digital image analysis coupled with chemometrics and non-parametric regression for discovering e ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00580D [pubs.rsc.org]
- 5. Optimization of ultrasound-assisted extraction of fatty acids from royal jelly and its effect on the structural and antioxidant property - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study of the Royal Jelly Free Fatty Acids by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) | MDPI [mdpi.com]
- 7. Targeted and Suspect Fatty Acid Profiling of Royal Jelly by Liquid Chromatography—High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: HPLC Analysis of 8-Hydroxyoctanoic Acid in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyoctanoic acid is an omega-hydroxy fatty acid that plays a role in various physiological and pathological processes. It is a metabolite in fatty acid oxidation and has been identified in biological samples such as urine, where its levels can be indicative of certain metabolic disorders like medium-chain acyl-CoA dehydrogenase (MCAD) deficiency.[1] Furthermore, this compound is a known component of royal jelly and has garnered interest for its potential as an anticancer agent, acting as a histone deacetylase inhibitor. Accurate and sensitive quantification of this compound in biological matrices such as plasma, serum, and urine is crucial for clinical diagnostics, biomedical research, and drug development.
This application note provides detailed protocols for the analysis of this compound in biological samples using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry detection. The described methods offer guidance on sample preparation, chromatographic separation, and quantification.
Analytical Methods Overview
The primary method for the analysis of this compound is reversed-phase HPLC, often utilizing a C18 stationary phase.[2] Due to the lack of a strong chromophore in its native structure, detection can be challenging. Therefore, derivatization to introduce a UV-absorbing or fluorescent tag is a common strategy to enhance sensitivity for UV or fluorescence detection.[1] Alternatively, coupling HPLC with mass spectrometry (LC-MS/MS) provides high selectivity and sensitivity without the need for derivatization, making it a powerful tool for quantitative analysis in complex biological matrices.[3][4]
Sample preparation is a critical step to remove interferences and concentrate the analyte. Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE).
Experimental Protocols
Protocol 1: HPLC-UV Analysis of this compound in Human Plasma (Adapted Method)
This protocol is adapted from a validated method for a carboxylic acid metabolite in human plasma and is suitable for UV detection after derivatization.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 500 µL of human plasma in a polypropylene tube, add an internal standard (e.g., 7-hydroxyheptanoic acid).
-
Acidify the plasma sample by adding 50 µL of 1 M HCl.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2 mL of ethyl acetate.
-
Combine the organic layers and evaporate to dryness under a gentle stream of nitrogen at 40°C.
2. Pre-column Derivatization (for UV Detection)
-
To the dried extract, add 50 µL of a derivatizing agent solution (e.g., 10 mg/mL p-bromophenacyl bromide in acetonitrile) and 20 µL of a catalyst solution (e.g., 5 mg/mL triethylamine in acetonitrile).
-
Seal the tube and heat at 60°C for 30 minutes.
-
After cooling to room temperature, evaporate the solvent to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. HPLC-UV Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection | 260 nm (wavelength may vary based on derivatizing agent) |
| Run Time | 15 minutes |
Protocol 2: LC-MS/MS Analysis of this compound in Human Urine
This protocol is based on a method for the quantification of organic acids in urine and offers high selectivity and sensitivity.
1. Sample Preparation: Dilute-and-Shoot
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
To 100 µL of urine, add 900 µL of deionized water containing an appropriate internal standard (e.g., this compound-d4).
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Conditions
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transitions | This compound: Q1 159.1 -> Q3 141.1; IS: Q1 163.1 -> Q3 145.1 |
Quantitative Data Summary
The following tables summarize typical quantitative performance parameters that can be expected from the described methods. These values are indicative and may vary depending on the specific instrumentation and laboratory conditions.
Table 1: HPLC-UV Method Performance (Adapted)
| Parameter | Expected Value |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Recovery | 85 - 105% |
| Intra-day Precision (%RSD) | < 5% |
| Inter-day Precision (%RSD) | < 10% |
Table 2: LC-MS/MS Method Performance
| Parameter | Expected Value |
| Linearity Range | 10 - 5000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | ~2 ng/mL |
| Limit of Quantification (LOQ) | ~10 ng/mL |
| Recovery | 90 - 110% |
| Intra-day Precision (%RSD) | < 3% |
| Inter-day Precision (%RSD) | < 7% |
Visualizations
Signaling Pathway
Caption: De novo biosynthesis pathway of this compound.
Experimental Workflow
Caption: General experimental workflow for HPLC analysis.
References
- 1. Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of medium chain fatty acids in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Quantitative Analysis of 8-Hydroxyoctanoic Acid by Gas Chromatography-Mass Spectrometry Following Silylation
Audience: Researchers, scientists, and drug development professionals.
Introduction
8-Hydroxyoctanoic acid is an omega-hydroxy fatty acid that plays a role in various biological processes and has been identified as a potential biomarker in certain contexts, such as identifying the entomological origin of honey.[1][2] Accurate quantification of this molecule is essential for research and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly selective and sensitive technique for analyzing volatile compounds. However, due to the presence of polar carboxyl and hydroxyl functional groups, this compound has low volatility and exhibits poor chromatographic behavior.[3] To overcome these limitations, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form suitable for GC-MS analysis.[4]
Principle
This method employs a silylation derivatization technique using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) as a catalyst.[3][5] BSTFA reacts with the active hydrogens on both the carboxylic acid and hydroxyl groups of this compound, replacing them with non-polar trimethylsilyl (TMS) groups.[6] This chemical modification forms a di-TMS derivative that is significantly more volatile and less likely to interact with the GC column's stationary phase, resulting in improved peak shape, sensitivity, and reliable quantification.[1]
Quantitative Data Presentation
The quantitative analysis of the di-TMS derivative of this compound is performed using the specific mass fragments generated in the MS detector. The following table summarizes the expected retention time and key mass-to-charge ratios (m/z) for identification and quantification.
Table 1: Expected GC-MS Parameters for Di-TMS this compound
| Parameter | Value | Justification |
| Analyte | This compound (as di-TMS derivative) | The derivatized form of the target molecule. |
| Molecular Weight | 160.21 g/mol (underivatized); 304.5 g/mol (di-TMS derivative) | Calculated based on chemical structure.[7] |
| Retention Time (Approx.) | 12 - 15 min | Estimated based on typical GC programs for derivatized fatty acids on a 30m DB-5ms column. |
| Quantifier Ion (m/z) | 145 | Proposed primary fragment resulting from alpha cleavage adjacent to the C8 TMS-ether group, providing structural specificity. |
| Qualifier Ion 1 (m/z) | 289 | Corresponds to the [M-15]⁺ fragment, representing the loss of a methyl group from a TMS moiety, which confirms molecular weight.[8] |
| Qualifier Ion 2 (m/z) | 117 | Characteristic fragment [COOTMS]⁺ from the TMS-ester group.[9] |
| Qualifier Ion 3 (m/z) | 73 | Base peak characteristic of the trimethylsilyl group [Si(CH₃)₃]⁺.[10] |
Table 2: Example of Reported Concentration in a Natural Matrix
| Matrix | Analyte | Concentration Range (mg/kg) | Reference |
| Honey (from Apis cerana) | This compound | 96.20 – 253.34 | [1][2] |
Experimental Workflow Diagram
The following diagram outlines the complete experimental procedure from sample preparation to final data analysis.
Caption: Experimental workflow for GC-MS analysis of this compound.
Detailed Experimental Protocols
Materials and Reagents
-
This compound standard (>98% purity)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Anhydrous Sodium Sulfate
-
Hexane and Ethyl Acetate (HPLC or GC grade)
-
Deionized Water
-
GC Vials (2 mL) with inserts and PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen evaporation system
-
Centrifuge
-
GC-MS system equipped with an autosampler
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of ethyl acetate to prepare a 1 mg/mL stock solution.
-
Calibration Standards: Perform serial dilutions of the stock solution with ethyl acetate to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Derivatization of Standards: Transfer 100 µL of each calibration standard into a GC vial insert and evaporate the solvent to complete dryness under a gentle stream of nitrogen. Proceed with the derivatization protocol (Section 3).
Sample Preparation and Derivatization Protocol
Note: This is a general protocol. Sample preparation may require optimization based on the specific matrix (e.g., plasma, honey, tissue).
-
Extraction: For liquid samples, perform a liquid-liquid extraction. Acidify 1 mL of the sample (e.g., diluted honey, hydrolyzed plasma) to pH 2-3 with HCl. Add 2 mL of ethyl acetate, vortex vigorously for 2 minutes, and centrifuge at 2,000 x g for 10 minutes. Collect the upper organic layer. Repeat the extraction twice and pool the organic extracts.
-
Drying: Pass the pooled organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Transfer the dried extract to a GC vial and evaporate to complete dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (<40°C). It is critical to ensure the sample is completely dry as moisture will deactivate the silylation reagent.[3]
-
Derivatization:
-
Analysis: After heating, allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS system.
GC-MS Instrumental Conditions
| Parameter | Setting |
| Gas Chromatograph (GC) | |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min; ramp at 10°C/min to 280°C; hold for 5 min |
| Mass Spectrometer (MS) | |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source Temp. | 230°C |
| Quadrupole Temp. | 150°C |
| Transfer Line Temp. | 280°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| Mass Range (Full Scan) | 50 - 400 amu |
| SIM Ions | m/z 145, 289, 117, 73 |
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 145) against the concentration of the derivatized standards. A linear regression with a weighting factor (e.g., 1/x) is typically used.
-
Compound Identification: Confirm the identity of this compound in samples by comparing its retention time with that of the derivatized standard. Additionally, the ion ratios of the qualifier ions to the quantifier ion in the sample must match those of the standard within a predefined tolerance (e.g., ±20%).
-
Quantification: Calculate the concentration of this compound in the unknown samples using the linear regression equation derived from the calibration curve. Apply appropriate dilution and correction factors based on the initial sample volume and preparation steps.
References
- 1. gcms.cz [gcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. weber.hu [weber.hu]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 8-Hydroxyoctanoic Acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyoctanoic acid (8-HOA) is an omega-hydroxy fatty acid that has emerged as a molecule of interest in cancer research. It is a byproduct of the cyclooxygenase-2 (COX-2) catalyzed peroxidation of dihomo-γ-linolenic acid (DGLA). Notably, COX-2 is an enzyme frequently overexpressed in various cancer types, including colon and lung cancer. This unique metabolic pathway presents a novel strategy for targeted cancer therapy. The anti-cancer effects of 8-HOA are primarily attributed to its activity as a histone deacetylase (HDAC) inhibitor, leading to the suppression of the oncogenic YAP/TAZ signaling pathway. These application notes provide a comprehensive overview of the current understanding of 8-HOA's role in cancer research, complete with detailed experimental protocols and quantitative data.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism. The central hypothesis revolves around its ability to inhibit histone deacetylases (HDACs). This inhibition leads to the hyperacetylation of histones, altering chromatin structure and gene expression. A key downstream consequence of HDAC inhibition by 8-HOA is the suppression of the Hippo-YAP/TAZ signaling pathway. The YAP/TAZ transcription co-activators are critical regulators of cell proliferation, survival, and migration, and their inhibition is a key therapeutic goal in many cancers. By suppressing this pathway, 8-HOA can induce apoptosis and inhibit cancer cell proliferation, migration, and invasion.[1]
A pivotal strategy to enhance the therapeutic efficacy of this pathway is to increase the intracellular concentration of 8-HOA. This can be achieved by supplementing cells with DGLA, the precursor to 8-HOA, while simultaneously knocking down the enzyme delta-5-desaturase (D5D). D5D is responsible for converting DGLA to arachidonic acid (AA), a precursor for pro-inflammatory prostaglandins. By inhibiting D5D, the metabolic flux of DGLA is shifted towards peroxidation by COX-2, leading to increased production of 8-HOA.[2]
Quantitative Data
Table 1: Threshold Concentration of Endogenously Produced 8-HOA for Anti-Cancer Activity
| Cancer Type | Cell Line | Method of 8-HOA Enhancement | Effective 8-HOA Concentration (µM) | Observed Effects |
| Colon Cancer | HCA-7 colony 29, HT-29 | D5D knockdown + DGLA treatment | ~0.5 - 1.0 | Enhanced antitumor activity of DGLA[2] |
| Pancreatic Cancer | BxPC-3 | D5D knockdown + DGLA treatment | >0.5 | Inhibition of cancer cell growth |
Table 2: Enhancement of Chemotherapeutic Efficacy by DGLA/D5D Knockdown (and subsequent 8-HOA production)
| Cancer Type | Cell Line | Chemotherapeutic Agent | Treatment Combination | Enhancement of Cytotoxicity |
| Colon Cancer | HCA-7 colony 29 | 5-Fluorouracil | D5D knockdown + DGLA | Significantly enhanced cytotoxicity[2] |
| Colon Cancer | HCA-7 colony 29 | Regorafenib | D5D knockdown + DGLA | Enhanced cytotoxicity[2] |
| Colon Cancer | HCA-7 colony 29 | Irinotecan | D5D knockdown + DGLA | Enhanced cytotoxicity[2] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is to determine the effect of treatments on the proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., HCA-7, HT-29)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Dihomo-γ-linolenic acid (DGLA)
-
Chemotherapeutic agents (e.g., 5-Fluorouracil)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with the desired concentrations of DGLA, chemotherapeutic agents, or combinations. For studies involving D5D knockdown, use cells previously transfected with D5D shRNA or siRNA.
-
Incubate the plates for the desired time period (e.g., 48 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
In Vitro HDAC Inhibition Assay (Fluorometric)
This protocol measures the ability of 8-HOA to inhibit HDAC activity.
Materials:
-
Recombinant human HDAC enzyme
-
HDAC assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
This compound
-
Developer solution (e.g., Trypsin in assay buffer)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
In a 96-well black microplate, add the HDAC assay buffer.
-
Add serial dilutions of this compound. Include a no-inhibitor control.
-
Add the purified HDAC enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition and determine the IC50 value.
Western Blotting for YAP/TAZ Signaling Pathway
This protocol is to assess the protein expression levels in the YAP/TAZ pathway.
Materials:
-
Cancer cells treated as required
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-YAP, anti-TAZ, anti-phospho-YAP, anti-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
shRNA-Mediated Knockdown of Delta-5-Desaturase (D5D)
This protocol describes the stable knockdown of D5D in cancer cells.
Materials:
-
Lentiviral particles containing shRNA targeting D5D and a non-targeting control
-
Cancer cell line
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Complete culture medium
Procedure:
-
Seed cancer cells and allow them to reach 50-70% confluency.
-
Transduce the cells with lentiviral particles containing D5D shRNA or control shRNA in the presence of polybrene (8 µg/mL).
-
After 24 hours, replace the medium with fresh complete medium.
-
After 48 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration.
-
Maintain the selection for 1-2 weeks, replacing the medium with fresh puromycin-containing medium every 3-4 days, until resistant colonies are formed.
-
Expand the resistant colonies and verify D5D knockdown by qPCR and Western blotting.
Orthotopic Colorectal Cancer Xenograft Mouse Model
This protocol establishes a clinically relevant in vivo model to test the efficacy of 8-HOA-based therapies.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cells (e.g., HCA-7) suspended in PBS or Matrigel
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Treatment compounds (e.g., DGLA, chemotherapeutics)
Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a small midline incision in the lower abdomen to expose the cecum.
-
Inject a suspension of cancer cells (e.g., 1 x 10^6 cells in 50 µL) into the wall of the cecum.
-
Suture the abdominal wall and skin.
-
Allow the tumors to establish for a specified period (e.g., 1-2 weeks).
-
Randomize the mice into treatment groups.
-
Administer treatments as per the experimental design (e.g., oral gavage of DGLA, intraperitoneal injection of chemotherapeutics).
-
Monitor tumor growth using imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or by measuring tumor volume at the end of the study.
-
At the end of the experiment, euthanize the mice and harvest the tumors for further analysis (e.g., histology, Western blotting).
Visualizations
Caption: Signaling pathway of this compound in cancer cells.
Caption: General experimental workflow for studying 8-HOA.
Caption: Logical relationship of the 8-HOA-mediated anti-cancer strategy.
References
Application Notes and Protocols: 8-Hydroxyoctanoic Acid in the Synthesis of Histone Deacetylase (HDAC) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression. The dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, particularly cancer. Consequently, HDAC inhibitors have emerged as a promising class of therapeutic agents.
8-Hydroxyoctanoic acid serves as a key building block and versatile reagent in the synthesis of various HDAC inhibitors. Its eight-carbon aliphatic chain provides an optimal linker length for many inhibitors, connecting a zinc-binding group to a surface-recognition "cap" group that interacts with the rim of the HDAC active site. The terminal hydroxyl and carboxylic acid functionalities of this compound offer multiple points for chemical modification, enabling the generation of diverse compound libraries for structure-activity relationship (SAR) studies.
One of the most prominent HDAC inhibitors synthesized from a derivative of this compound is Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat.[1] Vorinostat was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma.[2] This document provides detailed application notes and protocols for the use of this compound and its derivatives in the synthesis and evaluation of HDAC inhibitors.
Data Presentation
The efficacy of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms and their anti-proliferative activity against various cancer cell lines. The following tables summarize the in vitro inhibitory activities of Vorinostat (SAHA), a key derivative, and other representative HDAC inhibitors.
Table 1: In Vitro Inhibitory Activity (IC50) of Vorinostat (SAHA) against HDAC Isoforms
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| Vorinostat (SAHA) | 10 | 20 | 15 | 30 | 310 |
Note: IC50 values can vary between different studies and assay conditions.
Table 2: Anti-proliferative Activity (IC50) of Vorinostat (SAHA) against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Carcinoma | 2.5 |
| HCT116 | Colon Carcinoma | 1.8 |
| MCF-7 | Breast Adenocarcinoma | 3.2 |
| PC-3 | Prostate Adenocarcinoma | 4.5 |
| K562 | Chronic Myelogenous Leukemia | 0.4 |
Experimental Protocols
Protocol 1: Synthesis of Suberoylanilide Hydroxamic Acid (SAHA) from a Derivative of this compound
This protocol outlines a common multi-step synthesis of Vorinostat (SAHA) starting from suberic acid, a dicarboxylic acid closely related to this compound. A similar approach can be adapted starting from this compound by first protecting the hydroxyl group, then proceeding with the activation of the carboxylic acid.
Step 1: Monomethyl Esterification of Suberic Acid
-
Dissolve suberic acid (1 equivalent) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the suberic acid monomethyl ester.
Step 2: Formation of Suberanilic Acid Methyl Ester
-
Dissolve the suberic acid monomethyl ester (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise to convert the carboxylic acid to its acid chloride. A catalytic amount of dimethylformamide (DMF) can be added.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 2 hours.
-
In a separate flask, dissolve aniline (1.1 equivalents) and a base such as triethylamine or pyridine (1.5 equivalents) in the same solvent.
-
Slowly add the prepared acid chloride solution to the aniline solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl ester of suberanilic acid. Purify by column chromatography if necessary.
Step 3: Synthesis of Suberoylanilide Hydroxamic Acid (SAHA)
-
Dissolve the suberanilic acid methyl ester (1 equivalent) in a mixture of methanol and THF.
-
Prepare a solution of hydroxylamine hydrochloride (3-5 equivalents) and a base such as sodium methoxide or potassium hydroxide (3-5 equivalents) in methanol.
-
Add the hydroxylamine solution to the ester solution.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture with 1N HCl to pH ~7.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure suberoylanilide hydroxamic acid (SAHA).[3]
Protocol 2: In Vitro HDAC Inhibition Assay
This protocol describes a common method to assess the inhibitory activity of synthesized compounds against HDAC enzymes using a fluorogenic substrate.[4]
-
Reagents and Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8).
-
Fluorogenic acetylated peptide substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor like Trichostatin A to stop the reaction.
-
Test compounds (dissolved in DMSO).
-
96-well black microplates.
-
Fluorescence microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, the diluted test compound, and the recombinant HDAC enzyme.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer solution contains a protease that cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.
-
Incubate for an additional 15-30 minutes at 37°C to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 3: Cell Proliferation (MTT) Assay
This assay is used to determine the anti-proliferative effects of the synthesized HDAC inhibitors on cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines of interest (e.g., A549, HCT116, MCF-7).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin).
-
Test compounds (dissolved in DMSO).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl).
-
96-well clear microplates.
-
Microplate reader.
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
Mandatory Visualizations
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of action for HDAC inhibitors.
Experimental Workflow for Synthesis and Evaluation of HDAC Inhibitors
References
- 1. Methods for synthesizing hydroxamic acids and their metal complexes | European Journal of Chemistry [eurjchem.com]
- 2. Inhibition of HDAC and Signal Transduction Pathways Induces Tight Junctions and Promotes Differentiation in p63-Positive Salivary Duct Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: The Experimental Use of 8-Hydroxyoctanoic Acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of 8-hydroxyoctanoic acid in cell culture, detailing its potential mechanisms of action, and providing protocols for assessing its effects on cell viability, proliferation, and apoptosis.
Introduction
This compound is an omega-hydroxy fatty acid that has garnered interest for its potential biological activities. While research on its direct application in mammalian cell culture is emerging, studies on structurally similar compounds and related pathways provide a foundation for its investigation as a modulator of cellular processes. This document outlines potential applications and detailed protocols for the in vitro study of this compound.
Potential Mechanisms of Action
Based on current research, the cellular effects of this compound may be mediated through several mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: Structurally similar compounds, such as suberoylanilide hydroxamic acid (SAHA), are potent HDAC inhibitors. By inhibiting HDACs, this compound could lead to hyperacetylation of histones, altering chromatin structure and gene expression, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][2]
-
Activation of Hydroxycarboxylic Acid Receptor 3 (HCA3): The structurally related molecule, 3-hydroxyoctanoic acid, is a primary endogenous agonist for the G-protein coupled receptor HCA3.[3][4][5] Activation of this Gi/o-coupled receptor can lead to the inhibition of adenylyl cyclase and modulation of downstream signaling pathways such as the MAPK/ERK pathway.[6][7]
-
Induction of Oxidative Stress and Apoptosis: In some contexts, fatty acids and their derivatives can induce the formation of reactive oxygen species (ROS), leading to cellular stress and activation of apoptotic pathways.[8]
-
Modulation of Cyclooxygenase (COX) Pathways: this compound has been identified as a byproduct of the COX-catalyzed peroxidation of dihomo-γ-linolenic acid (DGLA) and has been shown to inhibit colon cancer cell growth.[9]
Data Presentation
The following tables summarize quantitative data from studies on this compound and structurally related compounds to provide a reference for expected potency.
Table 1: Anti-proliferative Activity of (E)-oct-2-enoic acid and 3-oxooctanoic acid (structurally related to this compound)
| Cell Line | Cancer Type | Assay | IC50 (mM) | Reference |
| Human Lung Fibroblast | Normal | Not specified | 1.7 | [10] |
| Human Lung Fibroblast | Normal | Not specified | 1.6 | [10] |
Table 2: Representative Cytotoxic Values for Suberoylanilide Hydroxamic Acid (SAHA), a Structurally and Functionally Related HDAC Inhibitor
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | Proliferation Assay | ~5 | [2] |
| MDA-MB-435 | Breast Carcinoma | Proliferation Assay | ~1 | [2] |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell line of choice (e.g., HCA-7, HT-29, A549)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO in medium).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Assessment of Apoptosis using Annexin V-FITC and Propidium Iodide Staining
This protocol describes the detection of apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
This compound
-
Human cancer cell line of choice
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.[2] Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydroxycarboxylic acid receptor 3 - Wikipedia [en.wikipedia.org]
- 6. Activated human hydroxy-carboxylic acid receptor-3 signals to MAP kinase cascades via the PLC-dependent PKC and MMP-mediated EGFR pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural basis of hydroxycarboxylic acid receptor signaling mechanisms through ligand binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Docosahexaenoic acid induces apoptosis in MCF-7 cells in vitro and in vivo via reactive oxygen species formation and caspase 8 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Knockdown of delta-5-desaturase promotes the anti-cancer activity of dihomo-γ-linolenic acid and enhances the efficacy of chemotherapy in colon cancer cells expressing COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Polyhydroxyalkanoate-based 3-hydroxyoctanoic acid and its derivatives as a platform of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 8-Hydroxyoctanoic Acid in Honey Samples by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyoctanoic acid is a hydroxy fatty acid found in honey, originating from the secretions of honeybees. Its concentration can vary depending on the entomological origin of the honey, making it a potential biomarker for honey authenticity and quality assessment. For instance, significantly higher levels of this compound have been observed in honey from Apis cerana (Asian honeybee) compared to Apis mellifera (European honeybee).[1][2] This application note provides a detailed protocol for the quantification of this compound in honey samples using gas chromatography-mass spectrometry (GC-MS) following extraction and chemical derivatization.
Experimental Protocols
This section details the necessary steps for the quantification of this compound in honey, from sample preparation to GC-MS analysis.
Materials and Reagents
-
Honey sample
-
Deionized water
-
Acetonitrile
-
Diethyl ether
-
Pyridine
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
This compound standard
-
Internal standard (e.g., heptadecanoic acid)
-
Sodium sulfate (anhydrous)
-
Centrifuge tubes (15 mL and 50 mL)
-
Centrifuge
-
Vortex mixer
-
Heating block or water bath
-
Nitrogen evaporator
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Sample Preparation and Extraction
The initial step involves the extraction of fatty acids from the complex honey matrix.
-
Homogenization: Weigh 5 g of honey into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex until the honey is completely dissolved.
-
Protein Precipitation and Liquid-Liquid Extraction: Add 10 mL of acetonitrile to the homogenized sample, vortex for 1 minute, and then add 5 mL of diethyl ether. Vortex thoroughly for another 2 minutes.
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the layers.
-
Collection of Organic Layer: Carefully transfer the upper ether layer containing the lipids to a clean 15 mL centrifuge tube.
-
Re-extraction: Repeat the extraction of the aqueous layer with another 5 mL of diethyl ether. Combine the ether extracts.
-
Drying: Dry the combined ether extract over anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
Derivatization is a crucial step to increase the volatility and thermal stability of this compound for GC-MS analysis. Silylation, specifically the formation of trimethylsilyl (TMS) ethers, is a common and effective method.[3][4]
-
Reagent Addition: To the dried extract, add 100 µL of pyridine and 200 µL of BSTFA with 1% TMCS.
-
Reaction: Tightly cap the vial and heat at 70°C for 60 minutes in a heating block or water bath to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature before GC-MS injection.
GC-MS Analysis
The derivatized sample is now ready for analysis.
-
Gas Chromatograph (GC) Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp to 150°C at 10°C/min
-
Ramp to 250°C at 5°C/min, hold for 10 minutes
-
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
-
Mass Spectrometer (MS) Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for this compound-TMS derivative: Monitor characteristic ions (specific m/z values to be determined by analyzing the standard).
-
Quantification
A calibration curve should be prepared using standard solutions of this compound subjected to the same derivatization procedure. An internal standard should be used to correct for variations in extraction efficiency and injection volume. The concentration of this compound in the honey sample is then calculated based on the calibration curve.
Data Presentation
The concentration of this compound can vary significantly between honey from different bee species. The following table summarizes typical quantitative data found in the literature.
| Honey Bee Species | This compound Concentration (mg/kg) | Reference |
| Apis cerana | 96.20 - 253.34 | [1][2] |
| Apis mellifera | 0 - 32.46 | [1][2] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for the quantification of this compound in honey.
Caption: Workflow for this compound Quantification in Honey.
References
Enzymatic Synthesis of 8-Hydroxyoctanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyoctanoic acid is a valuable bifunctional molecule with applications in the synthesis of polymers, pharmaceuticals, and cosmetics. Traditional chemical synthesis routes often involve harsh reaction conditions and the use of hazardous reagents. The enzymatic synthesis of this compound offers a green and sustainable alternative, characterized by high specificity, mild reaction conditions, and the potential for using renewable feedstocks. This document provides detailed application notes and protocols for the enzymatic synthesis of this compound, primarily focusing on a de novo biosynthesis pathway in engineered Saccharomyces cerevisiae.
Principle of the Method
The enzymatic synthesis of this compound can be achieved through a whole-cell biocatalytic approach using genetically engineered microorganisms. The most well-documented method involves a two-step intracellular pathway established in Saccharomyces cerevisiae. First, a mutated fatty acid synthase (FAS) is utilized to specifically produce octanoic acid. Subsequently, a cytochrome P450 monooxygenase (CYP) catalyzes the ω-hydroxylation of octanoic acid to yield this compound. This process requires a cytochrome P450 reductase (CPR) to transfer electrons from the cofactor NADPH.
Key Enzymatic Pathways and Experimental Workflow
The overall process involves the cultivation of the engineered yeast strain, induction of enzyme expression, bioconversion, and subsequent extraction and analysis of the product.
Figure 1: Overall experimental workflow for the enzymatic synthesis of this compound.
The core of this process is the engineered metabolic pathway within the yeast cell.
Figure 2: De novo biosynthesis pathway for this compound in engineered S. cerevisiae.[1]
Data Presentation
The selection of the cytochrome P450 enzyme is critical for achieving high yields of this compound. The following table summarizes a comparison of different CYPs for the ω-hydroxylation of octanoic acid.
| Enzyme System | Host Organism | Substrate | Product | Yield/Titer | Reference |
| CYP539A7 from Fusarium oxysporum + CPR | S. cerevisiae | Octanoic Acid (de novo) | This compound | 3 mg/L | [1][2] |
| CYP4B1 (rabbit) + CPR | S. cerevisiae | Octanoic Acid (fed) | This compound | Lower than CYP539A7 | [2] |
| CYP94C1 from A. thaliana + CPR | S. cerevisiae | Octanoic Acid (fed) | This compound | Lower than CYP539A7 | [2] |
| CYP153A from Marinobacter aquaeolei | E. coli | Dodecanoic Acid | ω-Hydroxydodecanoic acid | 4 g/L | |
| Engineered P450 BM-3 | E. coli | Octane | 2-Octanol | High activity |
Experimental Protocols
Protocol 1: Cultivation of Engineered S. cerevisiae for this compound Production
Materials:
-
Engineered S. cerevisiae strain (e.g., expressing mutated FAS and a CYP/CPR system)
-
Yeast Peptone Dextrose (YPD) medium or appropriate synthetic defined (SD) medium for plasmid selection
-
Sterile culture flasks or bioreactor
-
Incubator shaker
-
Spectrophotometer
Procedure:
-
Pre-culture Preparation: Inoculate a single colony of the engineered S. cerevisiae strain into 5-10 mL of sterile YPD or selective SD medium. Incubate at 30°C with shaking at 200-250 rpm for 16-24 hours.
-
Main Culture: Inoculate a larger volume of the same medium (e.g., 100 mL in a 500 mL flask) with the pre-culture to an initial optical density at 600 nm (OD600) of 0.1.
-
Cultivation: Incubate the main culture at 30°C with vigorous shaking (200-250 rpm). Monitor cell growth by measuring OD600 periodically.
-
Induction (if applicable): If the expression of the heterologous genes (FAS, CYP, CPR) is under the control of an inducible promoter, add the appropriate inducer (e.g., galactose) at the mid-exponential growth phase (OD600 ≈ 1.0-2.0).
-
Bioconversion: Continue the cultivation for 48-72 hours post-inoculation or induction. The bioconversion of endogenously produced octanoic acid will occur during this period. For strains that do not produce octanoic acid de novo, octanoic acid can be added to the culture medium (e.g., 1 g/L) after the cells have reached a suitable density.
Protocol 2: Extraction of this compound from Fermentation Broth
Materials:
-
Fermentation broth from Protocol 1
-
Ethyl acetate or other suitable organic solvent (e.g., diethyl ether)
-
Concentrated HCl or H₂SO₄
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Cell Separation: Centrifuge the fermentation broth at 5,000 x g for 10 minutes to pellet the yeast cells. Collect the supernatant.
-
Acidification: Transfer the supernatant to a separatory funnel and acidify to pH 2-3 by the dropwise addition of concentrated HCl or H₂SO₄. This protonates the carboxyl group of the fatty acids, making them more soluble in organic solvents.
-
Solvent Extraction: Add an equal volume of ethyl acetate to the separatory funnel. Shake vigorously for 2-3 minutes, periodically venting the funnel to release pressure.
-
Phase Separation: Allow the layers to separate. The top layer will be the organic phase containing the extracted fatty acids.
-
Collection of Organic Phase: Carefully drain the lower aqueous phase and collect the upper organic phase.
-
Repeat Extraction: Repeat the extraction of the aqueous phase with a fresh portion of ethyl acetate to maximize recovery. Combine the organic phases.
-
Drying: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate for 30 minutes to remove any residual water.
-
Concentration: Filter the dried organic phase to remove the drying agent. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract containing this compound.
Protocol 3: Analysis of this compound by GC-MS
Materials:
-
Crude extract from Protocol 2
-
Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)
-
Pyridine (anhydrous)
-
Internal standard (e.g., a stable isotope-labeled version of the analyte or a similar but chromatographically distinct hydroxy fatty acid)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Derivatization (Silylation): a. Dissolve a known amount of the dried crude extract in a small volume of anhydrous pyridine (e.g., 100 µL) in a GC vial. b. Add the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS). c. If using an internal standard, add it at this stage. d. Seal the vial and heat at 60-70°C for 30-60 minutes to complete the derivatization. This step converts the polar hydroxyl and carboxyl groups into more volatile trimethylsilyl (TMS) ethers and esters.
-
GC-MS Analysis: a. Injection: Inject 1 µL of the derivatized sample into the GC-MS. b. Gas Chromatography: Use a temperature program to separate the components. A typical program might be: initial temperature of 70°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes. Use helium as the carrier gas. c. Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Scan a mass range of m/z 50-550.
-
Data Analysis: a. Identify the peak corresponding to the silylated this compound based on its retention time and mass spectrum. The mass spectrum will show characteristic fragments of the TMS derivative. b. Quantify the amount of this compound by comparing its peak area to that of the internal standard and using a calibration curve prepared with authentic standards.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | - Inefficient enzyme expression or activity- Sub-optimal cultivation/bioconversion conditions (pH, temperature, aeration)- Toxicity of octanoic acid to the host cells | - Verify protein expression via SDS-PAGE/Western blot.- Optimize pH, temperature, and shaking speed.- Consider in situ product removal or using a more tolerant host strain. |
| Poor extraction efficiency | - Incomplete acidification of the broth- Inappropriate extraction solvent- Insufficient mixing during extraction | - Ensure the pH of the supernatant is 2-3 before extraction.- Test alternative solvents like diethyl ether or a mixture of hexane and isopropanol.- Increase shaking time or use a vortex mixer. |
| Poor GC-MS peak shape or low signal | - Incomplete derivatization- Presence of water in the sample, which inactivates the silylating reagent- Adsorption of the analyte in the GC system | - Ensure the crude extract is completely dry before adding derivatization reagents.- Increase derivatization temperature or time.- Use a deactivated GC liner and column. |
Conclusion
The enzymatic synthesis of this compound using engineered microorganisms presents a promising and sustainable manufacturing route. The protocols outlined in this document provide a comprehensive guide for researchers to establish and optimize this bioprocess. Further improvements in yield can be anticipated through metabolic engineering of the host strain, protein engineering of the key enzymes, and optimization of the fermentation and recovery processes.
References
Application Notes and Protocols for the Derivatization of 8-Hydroxyoctanoic Acid for Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 8-hydroxyoctanoic acid, a crucial step for its successful analysis by gas chromatography (GC). Due to its polar carboxylic acid and hydroxyl functional groups, this compound exhibits low volatility and a tendency to interact with the GC stationary phase, resulting in poor chromatographic peak shape and inaccurate quantification.[1][2] Derivatization chemically modifies these functional groups, increasing the analyte's volatility and thermal stability, thereby enabling robust and reproducible GC analysis.
Two primary derivatization techniques are commonly employed for hydroxy fatty acids like this compound:
-
Silylation: This method replaces the active hydrogens on the carboxylic acid and hydroxyl groups with a trimethylsilyl (TMS) group.[3][4] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS).[1][3] Silylation is a versatile technique that can derivatize multiple functional groups in a single step.[3]
-
Esterification: This technique specifically targets the carboxylic acid group, typically converting it into a methyl ester, forming a fatty acid methyl ester (FAME).[2] A common and effective reagent for this is boron trifluoride (BF₃) in methanol.[1][2] FAMEs are stable derivatives, making this method highly reliable for the analysis of fatty acids.[2]
The choice of derivatization method depends on the specific requirements of the analysis, including the complexity of the sample matrix and the presence of other analytes of interest.
Data Presentation
The following table summarizes representative quantitative data for the GC analysis of derivatized hydroxy fatty acids. It is important to note that specific parameters such as retention time are highly dependent on the GC column, temperature program, and instrument used. The limits of detection (LOD) are estimates based on the analysis of similar carboxylic acids.[1]
| Derivatization Method | Derivative | Typical Limit of Detection (LOD) (on-column) | Linearity (R²) | Notes |
| Silylation (BSTFA + 1% TMCS) | 8-(trimethylsilyloxy)octanoic acid, trimethylsilyl ester | 5 - 40 pg[1] | >0.99 | Versatile for multiple functional groups, but derivatives may have limited stability.[3] |
| Esterification (BF₃-Methanol) | Methyl 8-hydroxyoctanoate | 1 - 4 pg (with Selected Ion Monitoring - SIM)[1] | >0.99 | Produces stable derivatives; specific to the carboxylic acid group.[2] |
Experimental Protocols
Important Safety Note: Derivatization reagents are often sensitive to moisture and can be corrosive or toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ensure all glassware is dry before use.
Protocol 1: Silylation using BSTFA with TMCS Catalyst
This protocol describes the formation of trimethylsilyl (TMS) derivatives of this compound.
Materials:
-
This compound standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane, pyridine)
-
Autosampler vials with caps
-
Vortex mixer
-
Heating block or oven
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)
Procedure:
-
Sample Preparation: Prepare a solution of the this compound standard or dried sample extract in an anhydrous solvent (e.g., 1 mg/mL in acetonitrile).
-
Reaction Setup: In an autosampler vial, combine 100 µL of the sample solution with 50 µL of BSTFA + 1% TMCS.[1] The amount of derivatizing reagent should be in molar excess.
-
Reaction: Cap the vial tightly and vortex for 10 seconds.[1] Place the vial in a heating block or oven at 60-80°C for 60 minutes.[1][3] The optimal temperature and time may need to be determined empirically for your specific application.[1]
-
Cooling and Dilution: After incubation, allow the vial to cool to room temperature. The sample can be directly injected into the GC or diluted with an appropriate solvent (e.g., dichloromethane) if necessary.[1]
-
Analysis: Analyze the derivatized sample by GC-MS or GC-FID. The TMS derivatives are best analyzed within a week of preparation due to limited stability.[3]
Protocol 2: Esterification to Fatty Acid Methyl Ester (FAME) using BF₃-Methanol
This protocol details the conversion of the carboxylic acid group of this compound to its methyl ester.
Materials:
-
This compound standard or dried lipid extract
-
14% Boron trifluoride (BF₃) in methanol
-
Hexane
-
Saturated sodium chloride (NaCl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction vials with caps
-
Vortex mixer
-
Heating block or oven
-
GC-MS or GC-FID
Procedure:
-
Sample Preparation: Place the dried this compound standard or lipid extract (e.g., 1 mg) into a reaction vial.[3]
-
Reaction: Add 1 mL of 14% BF₃-methanol solution to the vial.[3] Cap the vial tightly and heat at 60°C for 60 minutes.[1][3]
-
Extraction: After cooling to room temperature, add 1 mL of water and 1 mL of hexane to the vial.[3] Vortex thoroughly to mix the layers.
-
Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.[3]
-
Drying and Transfer: Carefully transfer the upper hexane layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[1]
-
Analysis: The sample is now ready for injection into the GC-MS or GC-FID.
Visualizations
Caption: General experimental workflow for this compound derivatization and GC analysis.
Caption: Logical relationship of derivatization to increase analyte volatility for GC analysis.
References
- 1. Limits of detection for the determination of mono- and dicarboxylic acids using gas and liquid chromatographic methods coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. mdpi.com [mdpi.com]
Standard Operating Procedure for 8-Hydroxyoctanoic Acid Handling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and use of 8-Hydroxyoctanoic acid. The information is intended to guide laboratory personnel in proper safety procedures, storage, and experimental applications of this compound.
Hazard Identification and Safety Precautions
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause skin, eye, and respiratory irritation.[1][2] Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe working environment.
GHS Hazard Classification:
-
Skin Corrosion/Irritation, Category 1B/2[2]
-
Serious Eye Damage/Eye Irritation, Category 1/2A[2]
-
Specific Target Organ Toxicity (Single Exposure), Respiratory System, Category 3[1][2]
Hazard Statements:
-
H314: Causes severe skin burns and eye damage.
Precautionary Statements:
-
Prevention: P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).[1][2]
-
Response: P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P303+P361+P353 (IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/or shower), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER/doctor), P312 (Call a POISON CENTER or doctor if you feel unwell).[1][2]
-
Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up).[1]
-
Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).
Physicochemical and Quantitative Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₁₆O₃ |
| Molecular Weight | 160.21 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 59-63 °C |
| Boiling Point | 130°C/1mm |
| Solubility | Soluble in DMSO and ethanol. Very poorly soluble in water. |
| CAS Number | 764-89-6 |
Data sourced from multiple chemical suppliers and databases.
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: A chemical-resistant laboratory coat, long pants, and closed-toe shoes are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or butyl rubber). Inspect gloves for any tears or punctures before use.
-
Respiratory Protection: All handling of solid this compound or its solutions should be conducted in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Storage and Handling
-
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1] Keep it segregated from incompatible materials such as strong oxidizing agents, bases, and reducing agents. Due to its tendency to polymerize, long-term storage of the free acid may be limited.[3]
-
Handling: Always handle this compound within a chemical fume hood. Avoid generating dust. Use spark-proof tools and explosion-proof equipment if handling large quantities. Ensure eyewash stations and safety showers are readily accessible.
Spill and Waste Disposal
-
Spill Response: In case of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, vermiculite). Place the contaminated material into a sealed, labeled container for disposal. For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately. Do not allow the material to enter drains or waterways.[1]
-
Waste Disposal: Dispose of all waste materials, including contaminated PPE and empty containers, in accordance with local, state, and federal regulations.
Experimental Protocols
Protocol for the Synthesis of a Hydroxamic Acid-Based HDAC Inhibitor from this compound
This protocol outlines a general procedure for the synthesis of a simple hydroxamic acid derivative of this compound, a common starting point for developing more complex histone deacetylase (HDAC) inhibitors.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
-
Magnetic stirrer and stir bars
Procedure:
-
Activation of the Carboxylic Acid:
-
In a fume hood, dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.1 equivalents) dropwise to the solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC).
-
Remove the excess solvent and activating agent under reduced pressure using a rotary evaporator to yield the acyl chloride intermediate.
-
-
Formation of the Hydroxamic Acid:
-
In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride in a suitable solvent and neutralizing it with a base like sodium bicarbonate.
-
Cool the hydroxylamine solution to 0°C.
-
Dissolve the acyl chloride intermediate from step 1 in anhydrous DCM and add it dropwise to the cooled hydroxylamine solution.
-
Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired hydroxamic acid derivative.
-
Protocol for In Vitro HDAC Activity Assay
This protocol describes a general method to assess the inhibitory effect of this compound or its derivatives on HDAC activity using a commercially available fluorometric assay kit.
Materials:
-
This compound or its derivative (test compound)
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC8)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer
-
Developer solution (containing a protease like trypsin)
-
Trichostatin A (TSA) or other known HDAC inhibitor (positive control)
-
DMSO (for dissolving the test compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in HDAC assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare solutions of the HDAC enzyme, substrate, and developer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In the wells of a 96-well black microplate, add the following:
-
Blank wells: Assay buffer only.
-
Negative control wells: Assay buffer and HDAC enzyme.
-
Positive control wells: Assay buffer, HDAC enzyme, and a known HDAC inhibitor (e.g., TSA).
-
Test wells: Assay buffer, HDAC enzyme, and the test compound at various concentrations.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells except the blank.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Signal Development and Measurement:
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution to all wells.
-
Incubate the plate at room temperature for 15-30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 460 nm emission for AMC-based substrates).
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Omega-Oxidation of this compound
This compound is a product of the omega-oxidation of octanoic acid. This metabolic pathway is an alternative to beta-oxidation for fatty acid degradation and occurs primarily in the endoplasmic reticulum of liver and kidney cells.[4][5] The pathway involves the sequential oxidation of the terminal methyl group of a fatty acid.
General Mechanism of HDAC Inhibition
Derivatives of this compound, particularly those with a hydroxamic acid moiety, function as HDAC inhibitors. These inhibitors typically have a structure that includes a zinc-binding group (like hydroxamic acid), a linker (the octanoic acid backbone), and a cap group. The zinc-binding group chelates the zinc ion in the active site of the HDAC enzyme, thereby blocking its catalytic activity. This leads to the hyperacetylation of histones and other proteins, which in turn affects gene expression and can induce cellular responses like cell cycle arrest and apoptosis.[6]
Experimental Workflow for Evaluating a Novel HDAC Inhibitor
The following workflow outlines the key steps in the preclinical evaluation of a novel HDAC inhibitor derived from this compound.
References
Application Note: 8-Hydroxyoctanoic Acid as a Biomarker for Honey Authenticity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Honey authenticity is a significant global concern due to fraudulent practices such as adulteration with sugar syrups and mislabeling of botanical or geographical origin.[1][2] These deceptive practices undermine consumer confidence and the economic viability of legitimate honey producers. Consequently, there is a pressing need for robust analytical methods and reliable chemical markers to verify honey authenticity.[3] Bee-derived components, such as specific fatty acids, are promising biomarkers as they are less influenced by floral source and geographical location compared to pollen or phenolic compounds. 8-Hydroxyoctanoic acid, an omega-hydroxy fatty acid, has emerged as a key biomarker for differentiating the entomological origin of honey, specifically between honey produced by the Eastern honey bee (Apis cerana) and the Western honey bee (Apis mellifera).[3] This application note provides a summary of the quantitative data, a detailed protocol for the analysis of this compound, and diagrams illustrating the biochemical and experimental workflows.
Data Presentation
Quantitative analysis has demonstrated a significant difference in the concentration of this compound between A. cerana and A. mellifera honey. This difference provides a clear basis for authenticating the entomological origin of honey samples.
Table 1: Concentration of this compound in Honey from Different Bee Species
| Honey Bee Species | This compound Concentration (mg/kg) | Reference |
| Apis cerana | 96.20 – 253.34 | [3] |
| Apis mellifera | 0 – 32.46 | [3] |
Proposed Biosynthetic Pathway
While the precise biosynthetic pathway for this compound in honey bees is not fully elucidated, a plausible mechanism involves the hydroxylation of octanoic acid. This process is likely catalyzed by a cytochrome P450 (CYP) enzyme, which is a common mechanism for fatty acid modification in various organisms.[4] The diagram below illustrates this proposed pathway.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Protocols
The following protocol for the quantification of this compound in honey is based on a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for organic acid analysis.[5]
1. Sample Preparation and Extraction
This initial step is crucial for isolating the organic acids from the complex honey matrix.
-
1.1. Honey Solution Preparation: Weigh 2.0 g of a honey sample into a 50 mL centrifuge tube. Add deionized water to dilute the sample to a final volume of 50 mL and mix thoroughly.
-
1.2. pH Adjustment: Add 5 µL of the internal standard solution (e.g., DL-malic acid-d3, citric acid-d4). Adjust the solution's pH to 7.5 using a 0.1 mol/L NaOH solution. This step ensures that the target organic acids are in their ionized form for effective extraction.[5]
2. Solid-Phase Extraction (SPE)
SPE is employed to purify the sample and concentrate the analytes of interest, removing sugars and other interferences.
-
2.1. Cartridge Activation: Activate an Oasis MAX SPE cartridge (or equivalent anion-exchange column) by passing 10 mL of methanol followed by 10 mL of deionized water through it.
-
2.2. Sample Loading: Load the prepared honey solution (from step 1.2) onto the activated SPE cartridge.
-
2.3. Rinsing: Wash the cartridge with 10 mL of deionized water to remove any remaining sugars and neutral compounds.
-
2.4. Elution: Elute the retained organic acids with 8 mL of a methanol solution acidified to pH 0.4 with HCl.[5] Collect the eluent.
-
2.5. Concentration: Concentrate the eluent to dryness under a stream of nitrogen or using a vacuum concentrator at approximately 35°C.
3. Derivatization
Derivatization is necessary to increase the volatility and thermal stability of the organic acids for GC-MS analysis.
-
3.1. Methoxyamination: Add 20 µL of a 50 mg/mL solution of methoxyamine hydrochloride in pyridine to the dried sample residue. Vortex for 30 seconds and heat at 40°C for 30 minutes.
-
3.2. Silylation: Add 180 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to the mixture. Vortex for 30 seconds and heat at 37°C for 30 minutes.
-
3.3. Final Step: Centrifuge the derivatized sample at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to a GC vial for analysis.[5]
4. GC-MS Analysis
-
4.1. Instrument Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5MS UI (30.0 m × 0.25 mm × 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program: Start at 60°C, ramp to 160°C at 4°C/min, then ramp to 280°C at 10°C/min and hold for 3 minutes.[6]
-
-
4.2. MS Conditions:
-
MS System: Agilent 7000C or equivalent triple quadrupole mass spectrometer.
-
Ion Source: Electron Ionization (EI).
-
Source Temperature: 230°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. Target ions for this compound should be determined from a standard injection.
-
Experimental Workflow Diagram
The following diagram outlines the complete analytical workflow from sample receipt to final data analysis.
Caption: Workflow for the analysis of this compound in honey.
Conclusion
This compound serves as a specific and quantifiable biomarker for differentiating honey from Apis cerana and Apis mellifera. The significant concentration difference allows for the clear identification of the honey's entomological origin. The provided GC-MS protocol offers a robust and reliable method for the extraction, derivatization, and quantification of this key fatty acid. The implementation of this analytical approach can significantly enhance the toolkit available for ensuring honey authenticity and combating fraudulent activities in the honey industry.
References
- 1. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. DE3401913A1 - Process for the preparation of this compound and its salts, and its use - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application of 8-Hydroxyoctanoic Acid in Polymer Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-Hydroxyoctanoic acid is a bifunctional molecule containing both a terminal hydroxyl group and a carboxylic acid group. This unique structure makes it a valuable monomer for the synthesis of biodegradable polyesters, specifically poly(8-hydroxyoctanoate), through polycondensation or, more commonly, through the ring-opening polymerization of its corresponding lactone, ω-octalactone. The resulting polymer is a member of the polyhydroxyalkanoate (PHA) family, which is known for its biocompatibility and biodegradability, making it a promising material for various applications in the biomedical and pharmaceutical fields.
This document provides detailed application notes and experimental protocols for the synthesis and characterization of polymers derived from this compound. It is intended to serve as a comprehensive guide for researchers and professionals interested in utilizing this monomer for the development of novel polymeric materials.
Applications in Polymer Chemistry
The primary application of this compound in polymer chemistry is as a monomer for the synthesis of poly(8-hydroxyoctanoate). This polymer possesses several desirable properties that make it suitable for a range of applications:
-
Biodegradability: Poly(8-hydroxyoctanoate) is susceptible to enzymatic and hydrolytic degradation, breaking down into non-toxic byproducts. This makes it an attractive material for applications where transient presence is required, such as in drug delivery systems and temporary medical implants.
-
Biocompatibility: As a member of the PHA family, poly(8-hydroxyoctanoate) is generally well-tolerated by biological systems, minimizing the risk of adverse immune responses.[1]
-
Drug Delivery: The hydrophobic nature of the polymer allows for the encapsulation of lipophilic drugs, enabling their controlled and sustained release.[2][3] The polymer can be formulated into various drug delivery vehicles, including microparticles, nanoparticles, and implants.
-
Tissue Engineering: The biodegradability and biocompatibility of poly(8-hydroxyoctanoate) make it a candidate for the fabrication of scaffolds that can support cell growth and tissue regeneration. As the polymer degrades, it is gradually replaced by newly formed tissue.
-
Polymer Blends and Copolymers: this compound can be copolymerized with other hydroxy acids or lactones to tailor the properties of the resulting polymer.[4] Blending poly(8-hydroxyoctanoate) with other polymers can also be used to achieve desired mechanical and thermal properties.
Data Presentation
Due to the limited availability of specific data for poly(8-hydroxyoctanoate), the following table presents a summary of typical properties for related medium-chain-length polyhydroxyalkanoates (mcl-PHAs). These values can be considered representative and may vary depending on the specific polymerization conditions and resulting molecular weight.
| Property | Representative Value | Unit |
| Molecular Weight (Mn) | 10,000 - 100,000+ | g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 | - |
| Glass Transition Temp. (Tg) | -35 to -25 | °C |
| Melting Temperature (Tm) | 45 to 65 | °C |
| Tensile Strength | 5 - 15 | MPa |
| Elongation at Break | 200 - 500 | % |
Experimental Protocols
The synthesis of poly(8-hydroxyoctanoate) is most effectively achieved through the ring-opening polymerization (ROP) of its corresponding cyclic ester, ω-octalactone. Two primary catalytic methods are detailed below: metal-catalyzed ROP and enzyme-catalyzed ROP.
Protocol 1: Synthesis of Poly(ω-octalactone) via Tin(II) Octoate-Catalyzed Ring-Opening Polymerization
This protocol describes a general procedure for the synthesis of poly(ω-octalactone) using a common metal catalyst, tin(II) octoate.[5]
Materials:
-
ω-Octalactone (monomer)
-
Tin(II) octoate (Sn(Oct)₂) (catalyst)
-
Benzyl alcohol (initiator)
-
Toluene (anhydrous)
-
Methanol
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
-
Syringes
Procedure:
-
Monomer and Glassware Preparation: Dry the ω-octalactone over calcium hydride (CaH₂) and distill under reduced pressure. Thoroughly dry all glassware in an oven at 120°C overnight and assemble hot. The reaction should be carried out under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Setup: Add the purified ω-octalactone to the Schlenk flask. A typical monomer-to-initiator ratio is between 50:1 and 200:1, depending on the desired molecular weight.
-
Initiator and Catalyst Addition: Dissolve the benzyl alcohol initiator in a small amount of anhydrous toluene and add it to the reaction flask via syringe. In a separate, dry vial, dissolve the tin(II) octoate catalyst in anhydrous toluene. The monomer-to-catalyst ratio is typically between 1000:1 and 5000:1. Add the catalyst solution to the reaction mixture.
-
Polymerization: Immerse the flask in a preheated oil bath at 110-130°C and stir the reaction mixture. The polymerization time can range from 4 to 24 hours, depending on the desired conversion and molecular weight.
-
Purification: After the desired time, cool the reaction to room temperature. The resulting viscous polymer can be dissolved in a suitable solvent like chloroform or tetrahydrofuran (THF). Precipitate the polymer by slowly adding the solution to a large excess of cold methanol with vigorous stirring.
-
Drying: Collect the precipitated polymer by filtration and wash it with fresh methanol. Dry the polymer under vacuum at 40-50°C until a constant weight is achieved.
Protocol 2: Enzymatic Synthesis of Poly(ω-octalactone) via Lipase-Catalyzed Ring-Opening Polymerization
This protocol outlines a greener, enzyme-catalyzed approach to the synthesis of poly(ω-octalactone) using an immobilized lipase.[6][7]
Materials:
-
ω-Octalactone (monomer)
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435) (catalyst)
-
Toluene or diphenyl ether (solvent, optional for bulk polymerization)
-
Methanol
-
Reaction vial with a screw cap
-
Orbital shaker or magnetic stirrer with heating
Procedure:
-
Enzyme and Monomer Preparation: Dry the immobilized lipase under vacuum for 24 hours prior to use. Purify the ω-octalactone as described in Protocol 1.
-
Reaction Setup: In a reaction vial, add the ω-octalactone and the dried immobilized lipase. The enzyme loading is typically 5-10% by weight of the monomer. The reaction can be performed in bulk (solvent-free) or in a high-boiling, anhydrous solvent like toluene or diphenyl ether.
-
Polymerization: Place the vial in an orbital shaker or on a stirring hotplate and heat to 60-90°C. The reaction time can vary from 24 to 96 hours.
-
Purification: After the reaction, cool the mixture to room temperature. If a solvent was used, dissolve the polymer completely. Separate the immobilized enzyme by filtration. The enzyme can be washed with a suitable solvent, dried, and potentially reused. Precipitate the polymer from the filtrate by adding it to cold methanol.
-
Drying: Collect the polymer by filtration and dry it under vacuum at 40-50°C.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the synthesis and characterization of poly(8-hydroxyoctanoate).
Caption: Simplified logical relationship of the ring-opening polymerization (ROP) process.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lipase-catalyzed ring-opening polymerization of natural compound-based cyclic monomers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 8-Hydroxyoctanoic Acid
Welcome to the technical support center for the purification of 8-Hydroxyoctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials (e.g., 1,8-octanediol or the corresponding lactone), side-products from the synthesis, and oligomers of this compound.[1][2] The formation of dimers and other oligomers through intermolecular esterification is a significant challenge due to the presence of both a hydroxyl and a carboxylic acid group in the same molecule.[1]
Q2: My purified this compound appears as a yellow oil instead of a white solid. What could be the cause?
A2: The appearance of a yellow oil can indicate the presence of residual impurities or byproducts from the synthesis.[3] In some cases, slight discoloration may not significantly impact purity, but it is best to aim for a white to light yellow powder or solid.[4] Further purification steps, such as recrystallization or column chromatography, may be necessary to remove the colored impurities.
Q3: I am observing low recovery of this compound after liquid-liquid extraction. What are the potential reasons and how can I improve the yield?
A3: Low recovery during liquid-liquid extraction can be due to several factors:
-
Incomplete Acidification: The aqueous layer must be acidified to a pH of 3-4 to ensure the carboxylic acid is fully protonated and thus more soluble in the organic extraction solvent.[3]
-
Insufficient Extraction: The number of extractions may not be adequate. It is recommended to perform at least two to three extractions with a suitable organic solvent like ethyl acetate to maximize recovery.[1][3]
-
Emulsion Formation: The presence of certain impurities can lead to the formation of an emulsion between the aqueous and organic layers, making separation difficult and reducing yield. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it.[3]
-
Solubility in the Aqueous Phase: this compound has some solubility in water (32 g/L at 25°C), which can contribute to lower recovery.[3][5] Ensuring complete protonation and using a sufficient volume of organic solvent can help mitigate this.
Q4: My final product shows multiple spots on a Thin Layer Chromatography (TLC) plate. What do these spots likely represent and how can I achieve a single spot?
A4: Multiple spots on a TLC plate indicate the presence of impurities. These could be:
-
Unreacted starting materials.
-
Side products from the synthesis.
-
Oligomers of this compound.[1]
To obtain a single spot, further purification is required. Column chromatography is often an effective method for separating compounds with different polarities. The choice of solvent system for chromatography will depend on the nature of the impurities.
Q5: How can I prevent the formation of oligomers during storage?
A5: The free acid form of this compound has a tendency to form oligomers, especially in the presence of acid traces.[1] For long-term stability, it is advisable to store the compound as an alkali metal salt (e.g., potassium or sodium salt).[1][2] If the free acid is required, it should be stored in a cool, dry place, and exposure to acidic conditions should be minimized.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Final product is an oil instead of a solid | Presence of residual solvent or impurities. | Dry the product under high vacuum. If it remains an oil, consider further purification by column chromatography or recrystallization. |
| Poor peak shape (tailing) in HPLC analysis | Interaction of the carboxylic acid with the stationary phase. | Use a mobile phase with a pH that ensures the carboxylic acid is fully protonated (low pH) or deprotonated (higher pH, depending on the column). Adding a small amount of an ion-pairing agent might also improve peak shape. |
| Product degradation over time | Oligomerization of the free acid.[1] | Convert the free acid to its more stable alkali metal salt for long-term storage.[1][2] |
| Inconsistent results between batches | Variability in starting material purity or reaction conditions. | Ensure the purity of starting materials and strictly control reaction parameters such as temperature and reaction time. |
Quantitative Data Summary
The following table summarizes typical physical and chemical properties of this compound. Purity and yield can vary significantly based on the synthetic route and purification method employed.
| Parameter | Value | Reference |
| Molecular Formula | C₈H₁₆O₃ | [3] |
| Molecular Weight | 160.21 g/mol | [5] |
| Appearance | White solid or light yellow powder | [3][4] |
| Melting Point | 59-65 °C | [6] |
| Solubility in Water | 32 g/L (at 25 °C) | [3][5] |
| pKa | ~4.77 (Predicted) | [3] |
Experimental Protocols
General Purification by Liquid-Liquid Extraction
This protocol is a common method for purifying this compound following its synthesis, for instance, by hydrolysis of its corresponding lactone.[3]
-
Dissolution: Dissolve the crude reaction mixture containing this compound in an appropriate solvent (e.g., dioxane).
-
Saponification (if starting from lactone): Add an aqueous solution of a strong base (e.g., 3M NaOH) and stir the mixture overnight at room temperature to ensure complete hydrolysis of any lactone to the carboxylate salt.
-
Removal of Non-polar Impurities: Wash the aqueous solution with an organic solvent like ethyl acetate to remove any non-polar organic impurities. Discard the organic layer.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of 3-4 by the dropwise addition of a concentrated acid (e.g., HCl).[3] This will protonate the carboxylate to form the free this compound, which may precipitate or form an oily layer.
-
Extraction: Extract the acidified aqueous layer multiple times (at least 2-3 times) with a suitable organic solvent such as ethyl acetate.[1][3]
-
Washing: Combine the organic extracts and wash them with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.[3]
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure (e.g., using a rotary evaporator) to yield the purified this compound.
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound.
-
Sample Preparation: Prepare a dilute solution of the purified this compound in the mobile phase.
-
HPLC System:
-
Column: A C18 reversed-phase column is commonly used. An Aminex HPX-87H column has also been reported for analysis.[4][7]
-
Mobile Phase: A common mobile phase is an aqueous solution of a dilute acid, such as 10 mM H₂SO₄.[4][7] The exact composition may need to be optimized.
-
Column Temperature: Maintain a constant column temperature, for example, at 323 K (50 °C).[4][7]
-
Detector: A refractive index (RI) detector is suitable for detecting this compound, which lacks a strong UV chromophore.[4][7]
-
-
Injection and Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram. The purity can be determined by the relative area of the main peak.
Visualizations
Caption: Workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for low purity of this compound.
References
- 1. Method of preparation of this compound - Patent 0379982 [data.epo.org]
- 2. DE3401913A1 - Process for the preparation of this compound and its salts, and its use - Google Patents [patents.google.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 764-89-6 [chemicalbook.com]
- 5. CAS # 764-89-6, 8-Hydroxycaprylic acid, this compound - chemBlink [ww.chemblink.com]
- 6. labsolu.ca [labsolu.ca]
- 7. This compound CAS#: 764-89-6 [m.chemicalbook.com]
troubleshooting peak tailing in HPLC analysis of 8-Hydroxyoctanoic acid
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 8-Hydroxyoctanoic acid, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a phenomenon in chromatography where the peak asymmetry factor is greater than 1. This results in a peak with a trailing edge that is longer or more drawn out than the leading edge. It is a common type of peak shape distortion that can compromise the accuracy and reproducibility of quantification.[1][2]
Q2: Why is my this compound peak tailing?
A2: Peak tailing for a polar acidic compound like this compound is often caused by secondary interactions with the stationary phase.[3] The most common cause is the interaction of the analyte with ionized silanol groups on the surface of silica-based columns.[1][4][5][6] Other potential causes include mobile phase pH being close to the analyte's pKa, column overload, column degradation, or issues with the HPLC system itself.[2][7][8]
Q3: How does the mobile phase pH affect the peak shape of this compound?
A3: The mobile phase pH is a critical parameter.[9][10][11][12] For an acidic analyte like this compound, if the mobile phase pH is close to its pKa, the molecule can exist in both ionized and unionized forms, leading to peak splitting or tailing.[11][12] It is generally recommended to use a mobile phase pH that is at least 2 pH units below the analyte's pKa to ensure it is in a single, protonated state. A lower pH also suppresses the ionization of residual silanol groups on the column, minimizing secondary interactions that cause tailing.[1][4][5]
Q4: Can the choice of HPLC column affect peak tailing for this compound?
A4: Absolutely. Using a modern, high-purity silica column with end-capping can significantly reduce peak tailing.[1][4] End-capping chemically bonds a less polar group to the residual silanol groups, shielding the analyte from these active sites.[1] For highly polar compounds, columns with alternative stationary phases, such as those with polar-embedded groups or designed for use with highly aqueous mobile phases, can also improve peak shape.[13][14]
Q5: What is column overload and could it be causing my peak tailing?
A5: Column overload occurs when the amount of sample injected onto the column exceeds its capacity.[8][15] This can saturate the stationary phase, leading to a distorted peak shape, often with a fronting or tailing appearance.[4][15] If all peaks in your chromatogram are tailing, and not just the this compound peak, column overload is a likely culprit.[1][8]
Troubleshooting Guide for Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of this compound.
Problem: Asymmetrical peak shape with a pronounced tail for this compound.
Step 1: Initial Assessment & Quick Checks
-
Review Method Parameters: Compare your current method parameters (mobile phase composition, pH, flow rate, column type) with a validated method, if available.
-
Check for Column Overload: Dilute your sample 10-fold and re-inject. If the peak shape improves, the original sample was likely overloaded.[1][8]
-
Inspect System for Leaks: Visually inspect all fittings and connections for any signs of leakage.
Step 2: Mobile Phase Optimization
The pH of the mobile phase is the most critical factor for controlling the peak shape of ionizable compounds.
-
Adjust Mobile Phase pH: Lower the pH of the aqueous portion of your mobile phase. For acidic compounds like this compound, a pH of around 2.5-3.0 is often a good starting point to ensure the analyte is fully protonated and to suppress silanol activity.[4][5][7]
-
Buffer Strength: Ensure your buffer concentration is adequate, typically between 10-50 mM.[6][7] A low buffer concentration may not effectively control the on-column pH.
Step 3: Column Evaluation
The column is a frequent source of peak shape problems.
-
Column Contamination: If the column has been used with other analyses, strongly retained compounds may be contaminating the stationary phase. Flush the column with a strong solvent.[7]
-
Column Degradation: If the column is old or has been used extensively, the stationary phase may be degraded. A void at the head of the column can also cause peak tailing.[1][7][8] Try replacing the column with a new one of the same type.
-
Inappropriate Column Chemistry: A standard C18 column may not be ideal for this polar analyte. Consider using a column with a polar-embedded phase or a column specifically designed for polar analytes to improve retention and peak shape.[13][14][16]
Step 4: Instrumental Effects
If the issue persists, consider factors outside of the column and mobile phase.
-
Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector and the detector to reduce peak broadening.[2][15] Ensure all fittings are properly made to avoid dead volume.
The following diagram illustrates a logical workflow for troubleshooting peak tailing:
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromtech.com [chromtech.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. hplc.eu [hplc.eu]
- 7. uhplcs.com [uhplcs.com]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. moravek.com [moravek.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. acdlabs.com [acdlabs.com]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. phenomenex.com [phenomenex.com]
- 14. 3 Ideal Columns for Analyzing Polar Compounds | YMC America [ymcamerica.com]
- 15. mastelf.com [mastelf.com]
- 16. lcms.cz [lcms.cz]
optimization of derivatization reaction for 8-Hydroxyoctanoic acid
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the optimization of derivatization reactions for 8-Hydroxyoctanoic acid (8-HOA).
Frequently Asked Questions (FAQs)
Q1: What is derivatization and why is it necessary for the analysis of this compound?
A1: Derivatization is a chemical reaction that transforms an analyte into a different chemical compound with properties that are more suitable for a specific analytical method. For this compound, which contains both a carboxylic acid and a primary alcohol functional group, derivatization is crucial for several reasons:
-
For Gas Chromatography (GC): It increases the volatility and thermal stability of the molecule by replacing the active hydrogens on the hydroxyl and carboxyl groups. This prevents degradation in the hot GC inlet and improves chromatographic peak shape, reducing tailing.[1]
-
For High-Performance Liquid Chromatography (HPLC): While less common, derivatization can be used to attach a chromophore or fluorophore to the molecule, enhancing detection sensitivity and selectivity for UV-Vis or fluorescence detectors.[2][3]
Q2: What are the most common derivatization methods for 8-HOA for GC-MS analysis?
A2: The most universal and widely used methods involve converting the active hydrogen sites into less polar and more volatile groups.[4]
-
Silylation: This is the most common method, where active hydrogens are replaced with a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. A catalyst such as Trimethylchlorosilane (TMCS) is often included to increase reactivity.[5][6]
-
Esterification/Alkylation: This method specifically targets the carboxylic acid group, converting it into an ester (e.g., a methyl ester). This is often followed by silylation to derivatize the remaining hydroxyl group.[4][6]
Q3: How should I handle and store this compound before derivatization?
A3: Free this compound has a tendency to self-polymerize, forming oligomers or polyesters, especially in the presence of acid catalysts.[7][8] This can significantly affect the accuracy of your quantification. To ensure stability, it is preferable to store it as an alkali metal salt (e.g., sodium or potassium salt) or in a dry, inert environment at low temperatures.[8] When the free acid is required, it should be liberated from its salt form shortly before use.[8]
Q4: Can this compound be analyzed without derivatization?
A4: Yes, analysis without derivatization is possible using High-Performance Liquid Chromatography (HPLC), typically with UV detection at a low wavelength (~210 nm).[9] However, this approach may lack the sensitivity and specificity provided by GC-MS, especially in complex biological matrices. Liquid chromatography-mass spectrometry (LC-MS) is another powerful technique that can often analyze such compounds directly, though derivatization can still be employed to improve ionization efficiency.[10]
Troubleshooting Derivatization Reactions
This section addresses specific issues that may arise during the derivatization of this compound.
Q5: I am not seeing a product peak, or the peak intensity is very low. What could be the cause?
A5: This is a common issue that can stem from several sources.
-
Possible Cause 1: Incomplete Derivatization. The reaction may not have gone to completion. The reactivity for silylation generally follows the order: alcohol > phenol > carboxylic acid > amine > amide. Both functional groups on 8-HOA must be derivatized.
-
Solution:
-
Ensure Anhydrous Conditions: Water in the sample or solvent will consume the derivatizing reagent. Lyophilize samples to dryness before adding reagents.[11]
-
Optimize Reaction Conditions: Increase the reaction temperature or time. A typical starting point for silylation is 60-75°C for 30-60 minutes.[5][6][12]
-
Increase Reagent Concentration: Use a sufficient excess of the derivatizing reagent (a 2:1 molar excess is a general rule of thumb).
-
Add a Catalyst: For silylation, adding 1-10% TMCS to your BSTFA or MSTFA can significantly improve the derivatization of sterically hindered or less reactive groups.[6]
-
-
-
Possible Cause 2: Derivative Instability. The formed TMS-derivatives can be sensitive to moisture and may degrade over time or in the GC inlet.
-
Solution: Analyze samples as soon as possible after derivatization. Ensure the GC inlet liner is clean and deactivated.
-
-
Possible Cause 3: Sample Degradation. As mentioned in the FAQ, 8-HOA can polymerize, reducing the amount of monomer available for derivatization.[7][8]
-
Solution: Review sample handling and storage protocols. Ensure the sample was not exposed to acidic conditions for extended periods.
-
Q6: My chromatographic peaks are tailing or show poor shape. How can I fix this?
A6: Peak tailing is often a sign of active sites in the system or incomplete derivatization.
-
Possible Cause 1: Partial Derivatization. If only one of the two functional groups (hydroxyl or carboxyl) is derivatized, the remaining active hydrogen can interact with the GC column, causing peak tailing.
-
Solution: Re-optimize the derivatization reaction as described in Q5. The conditions required to derivatize the carboxyl group may be more stringent than those for the hydroxyl group.
-
-
Possible Cause 2: GC System Activity. Active sites in the injection port or on the column can interact with the analyte.
-
Solution: Use a fresh, deactivated inlet liner. Trim the first few centimeters off the analytical column. If the problem persists, the column itself may need to be replaced.
-
Q7: My calibration curve is non-linear. What is the issue?
A7: Non-linearity, particularly a curve that flattens at high concentrations, often points to issues with the derivatization reaction's consistency across the concentration range.[12]
-
Possible Cause: Insufficient Reagent. At higher analyte concentrations, the derivatizing reagent may become the limiting factor, leading to incomplete derivatization and a lower-than-expected response.[10]
-
Solution: Ensure a significant excess of the derivatization reagent is used for all calibration standards, especially the highest point. It may be necessary to increase the volume of reagent added or decrease the sample volume.
-
Experimental Protocols & Data
Summary of Silylation Conditions
The following table summarizes various silylation conditions reported for hydroxy acids, providing a starting point for optimization.
| Analyte Type | Reagent(s) | Solvent | Temperature | Time | Reference |
| This compound | BSTFA | Ethyl Acetate | 75 °C | 45 min | [5] |
| Hydroxy FAMEs | BSTFA + 1% TMCS | Pyridine | 60 °C | 30 min | [6] |
| Hydroxy Acids | BSTFA | Acetonitrile | 70 °C | 60 min | [12] |
Protocol 1: Direct Silylation for GC-MS Analysis
This protocol is a general method for the derivatization of both the hydroxyl and carboxyl groups of 8-HOA using BSTFA.
-
Sample Preparation: Aliquot a known volume of your sample extract into a 2 mL autosampler vial. If the sample is aqueous, it must be extracted into an organic solvent (e.g., ethyl acetate) and dried completely, for example, under a stream of nitrogen or by lyophilization.
-
Reagent Addition: Add 100 µL of a suitable solvent (e.g., dry pyridine or acetonitrile) to redissolve the dried extract. Add 100 µL of BSTFA (with 1% TMCS).
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven at 70°C for 60 minutes.
-
Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS.
Protocol 2: Two-Step Esterification Followed by Silylation
This protocol can be useful if direct silylation proves difficult, by first converting the less reactive carboxylic acid to a methyl ester.
-
Esterification (Methylation):
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To the dried sample extract, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.
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Cap the vial tightly and heat at 100°C for 30 minutes.
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Cool to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of n-hexane.
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Vortex vigorously for 1 minute and centrifuge to separate the phases.
-
Carefully transfer the upper hexane layer to a new clean vial and evaporate to dryness under a gentle stream of nitrogen.[6]
-
-
Silylation:
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow for derivatization and a logical approach to troubleshooting common issues.
Caption: General experimental workflow for the silylation of 8-HOA.
Caption: A decision tree for troubleshooting low derivatization yield.
References
- 1. gcms.cz [gcms.cz]
- 2. Use of derivatization to improve the chromatographic properties and detection selectivity of physiologically important carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. De novo biosynthesis of this compound via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. DE3401913A1 - Process for the preparation of this compound and its salts, and its use - Google Patents [patents.google.com]
- 8. Method of preparation of this compound - Patent 0379982 [data.epo.org]
- 9. HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. Overcoming analytical challenges with chemical derivatization in LC-MS/MS - Syngene International Ltd [syngeneintl.com]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 8-Hydroxyoctanoic Acid Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-hydroxyoctanoic acid.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via different routes.
Route 1: Chemical Synthesis from 6-Chlorohexan-1-ol and Diethyl Malonate
This classical approach, known as malonic ester synthesis, can be prone to specific side reactions that affect yield and purity.
Problem 1: Low Yield of this compound
-
Possible Cause 1: Incomplete reaction of 6-chlorohexan-1-ol.
-
Troubleshooting: Ensure stoichiometric amounts of sodium ethoxide and diethyl malonate are used. The reaction to form the malonate ester requires a strong base to deprotonate the diethyl malonate. Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the consumption of the starting material.
-
-
Possible Cause 2: Formation of byproducts.
-
Troubleshooting: A significant side reaction is the formation of byproducts from the reaction of 6-chlorohexan-1-ol with the alkoxide base, leading to the formation of ethers. Using a non-nucleophilic base or carefully controlling the reaction temperature can minimize this. A patent for this process suggests that direct alkaline saponification can lead to "difficult to separate by-products"[1].
-
-
Possible Cause 3: Inefficient decarboxylation.
Problem 2: Product is a viscous oil or solidifies into a waxy substance, indicating oligomerization.
-
Possible Cause: Acid-catalyzed polymerization.
-
Troubleshooting: this compound has a tendency to form oligomers or polyesters in the presence of trace amounts of acid[1]. During the workup, after acidification to liberate the free carboxylic acid, it is crucial to promptly extract the product into an organic solvent and minimize its contact time with the acidic aqueous phase. For long-term storage, it is recommended to convert the free acid to its more stable alkali metal salt[2][3].
-
Problem 3: Difficulty in purifying the final product.
-
Possible Cause: Presence of unreacted starting materials or byproducts.
-
Troubleshooting: An alkaline extraction is effective in removing non-acidic byproducts. The crude product can be dissolved in an aqueous alkali metal hydroxide solution, and neutral organic impurities can be removed by extraction with a water-immiscible solvent like toluene[3]. Subsequent acidification and extraction will then yield a purer product. The use of activated charcoal can also help in removing colored impurities[3].
-
Route 2: Baeyer-Villiger Oxidation of Cyclooctanone
This method involves the oxidation of cyclooctanone to ε-caprolactone, followed by hydrolysis to this compound.
Problem 1: Low yield of ε-caprolactone.
-
Possible Cause 1: Inefficient oxidant.
-
Troubleshooting: The choice and reactivity of the peroxy acid are critical. More reactive peroxy acids like trifluoroperacetic acid (TFPAA) or m-chloroperoxybenzoic acid (m-CPBA) generally give higher yields and faster reaction times compared to hydrogen peroxide alone[4]. When using hydrogen peroxide, a catalyst is often required[4][5].
-
-
Possible Cause 2: Side reactions.
-
Troubleshooting: While the Baeyer-Villiger oxidation of simple cyclic ketones is generally clean, side reactions can occur, especially with less stable peroxy acids or in the presence of other functional groups[6]. Ensure the reaction is performed at a controlled temperature, as overheating can lead to decomposition of the peroxy acid and other side reactions.
-
Problem 2: Incomplete hydrolysis of ε-caprolactone.
-
Possible Cause: Insufficient hydrolysis conditions.
-
Troubleshooting: The hydrolysis of the lactone to the hydroxy acid requires either acidic or basic conditions. For basic hydrolysis, ensure a sufficient excess of base (e.g., NaOH or KOH) is used and that the reaction is heated to ensure complete ring-opening. Monitor the disappearance of the lactone by TLC or GC.
-
Route 3: Biosynthesis via Microbial Fermentation
This approach typically uses engineered microorganisms, such as Saccharomyces cerevisiae, to convert a precursor like octanoic acid into this compound.
Problem 1: Low conversion of octanoic acid to this compound.
-
Possible Cause 1: Limiting cytochrome P450 activity.
-
Troubleshooting: The hydroxylation of octanoic acid is often the rate-limiting step and is dependent on the activity of cytochrome P450 enzymes[7]. Ensure optimal fermentation conditions (pH, temperature, aeration) for the specific microbial strain. The choice of carbon source can also significantly impact P450 activity, with ethanol being reported as a preferred source in some cases[7].
-
-
Possible Cause 2: Heme availability.
-
Troubleshooting: Cytochrome P450 enzymes require heme as a cofactor. Supplementing the fermentation medium with hemin may improve the activity of the P450 enzymes and increase the yield of this compound[7].
-
Problem 2: Presence of octanedioic acid as a byproduct.
-
Possible Cause: Overoxidation of this compound.
-
Troubleshooting: The terminal hydroxyl group of this compound can be further oxidized by endogenous alcohol and aldehyde dehydrogenases in the host organism to form the corresponding dicarboxylic acid, octanedioic acid[7]. This can be addressed by engineering the host strain to knock out or downregulate the genes encoding these dehydrogenases.
-
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the chemical synthesis of this compound?
A1: The most frequently reported side reaction is the formation of oligomers or polyesters through self-esterification of the this compound molecules, particularly in the presence of acid catalysts or at elevated temperatures[1][8].
Q2: How can I prevent the polymerization of this compound during storage?
A2: To prevent polymerization, it is best to store this compound as its alkali metal salt (e.g., sodium or potassium salt), which is more stable[2][3]. If the free acid is required, it should be stored at low temperatures and used relatively quickly after preparation.
Q3: In the Baeyer-Villiger oxidation of cyclooctanone, what determines the regioselectivity of the oxygen insertion?
A3: For unsymmetrical ketones, the migratory aptitude of the adjacent carbon groups determines the regioselectivity. The general order of migration is tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl[9]. In the case of the symmetrical cyclooctanone, both adjacent carbons are secondary, so only one product, ε-caprolactone, is formed.
Q4: What analytical methods are suitable for monitoring the synthesis of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used methods. HPLC can be used to quantify this compound and non-volatile impurities[10][11][12]. GC-MS is suitable for analyzing volatile compounds and can be used to identify and quantify byproducts after derivatization of the acidic and hydroxyl groups[13].
Q5: In the biosynthetic route, besides octanedioic acid, are there other common byproducts?
A5: The primary reported byproduct is the unreacted precursor, octanoic acid, due to incomplete conversion[7]. Depending on the host organism and its metabolic pathways, other fatty acids or their derivatives might be produced, but these are generally less common if the engineered pathway is specific.
Quantitative Data Summary
| Synthesis Route | Starting Material(s) | Common Side Products/Impurities | Typical Yield (%) |
| Chemical Synthesis | 6-Chlorohexan-1-ol, Diethyl malonate | Oligomers/Polyesters of this compound, Unreacted starting materials, Byproducts from ether formation | ~70-80% (as salt)[1][3] |
| Baeyer-Villiger Oxidation | Cyclooctanone | Unreacted cyclooctanone, ε-caprolactone (intermediate) | High (lactone formation often >90%)[14] |
| Biosynthesis | Octanoic acid (or glucose) | Unreacted octanoic acid, Octanedioic acid | Variable, highly dependent on strain and conditions (e.g., up to 3 mg/L reported in one study)[7] |
Experimental Protocols
Synthesis of this compound from 6-Chlorohexan-1-ol and Diethyl Malonate [2][3]
-
Formation of Diethyl 6-hydroxyhexylmalonate: In a suitable reactor, sodium ethoxide solution is heated to 70°C. Diethyl malonate is added, followed by the dropwise addition of 6-chlorohexan-1-ol. The mixture is heated under reflux for approximately 8 hours.
-
Workup: After cooling, the ethanol is distilled off. The residue is taken up in water and neutralized with dilute hydrochloric acid. The aqueous phase is extracted with ethyl acetate.
-
De-esterification and Decarboxylation: The ethyl acetate is removed by distillation. The resulting crude ester is treated with formic acid and a catalytic amount of p-toluenesulfonic acid and heated. After removal of formic acid, the residue is heated to 120-150°C until decarboxylation is complete.
-
Purification: The crude product is dissolved in aqueous sodium hydroxide and washed with toluene to remove neutral impurities. The aqueous phase is then acidified to pH 2 with dilute hydrochloric acid.
-
Isolation: The precipitated this compound is extracted with ethyl acetate. The organic phase is dried and the solvent is evaporated to yield the final product. For storage, it can be converted to its potassium salt by reacting with potassium hydroxide in isopropanol.
Baeyer-Villiger Oxidation of Cyclooctanone and Hydrolysis to this compound (General Procedure)
-
Oxidation: Cyclooctanone is dissolved in a suitable solvent (e.g., dichloromethane or chloroform). A peroxy acid (e.g., m-CPBA) is added portion-wise at a controlled temperature (often 0°C to room temperature). The reaction is stirred until the starting material is consumed (monitored by TLC or GC).
-
Workup: The reaction mixture is washed with a reducing agent solution (e.g., sodium sulfite) to destroy excess peroxide, followed by washing with a basic solution (e.g., sodium bicarbonate) to remove the carboxylic acid byproduct. The organic layer is dried and the solvent is evaporated to yield crude ε-caprolactone.
-
Hydrolysis: The crude ε-caprolactone is refluxed with an aqueous solution of a strong base (e.g., NaOH or KOH) until hydrolysis is complete.
-
Isolation: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the this compound. The product is then extracted with an organic solvent, dried, and the solvent is evaporated.
Biosynthesis of this compound (General Protocol) [7]
-
Strain Cultivation: An engineered strain of Saccharomyces cerevisiae capable of producing this compound is cultured in a suitable fermentation medium (e.g., YP medium with a specific carbon source like glucose or ethanol).
-
Fermentation: The culture is incubated under controlled conditions of temperature (e.g., 30°C), pH, and aeration for a specific period (e.g., 120 hours). If necessary, precursors like octanoic acid and cofactors like hemin are added to the medium.
-
Extraction: The fermentation broth is centrifuged to separate the cells. The supernatant is acidified, and the products are extracted with an organic solvent (e.g., ethyl acetate).
-
Analysis: The extracted compounds are analyzed and quantified using methods such as GC-MS (after derivatization) or HPLC.
Visualizations
Caption: Troubleshooting workflow for common issues in this compound synthesis.
Caption: Overview of synthesis pathways and major side reactions.
References
- 1. DE3401913A1 - Process for the preparation of this compound and its salts, and its use - Google Patents [patents.google.com]
- 2. WO1990008125A2 - Method of preparation of this compound - Google Patents [patents.google.com]
- 3. Method of preparation of this compound - Patent 0379982 [data.epo.org]
- 4. Baeyer–Villiger oxidation - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Baeyer-Villiger Oxidation Reaction M Pharm Chemistry.pptx [slideshare.net]
- 7. De novo biosynthesis of this compound via a medium-chain length specific fatty acid synthase and cytochrome P450 in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 8. savemyexams.com [savemyexams.com]
- 9. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 10. This compound CAS#: 764-89-6 [m.chemicalbook.com]
- 11. HPLC Determination of Octanoic acid (Caprylic acid) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability of 8-Hydroxyoctanoic Acid in Acidic Conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability issues of 8-Hydroxyoctanoic acid in acidic environments.
Troubleshooting Guide
This guide addresses specific problems that may arise during experiments involving this compound under acidic conditions.
Q1: I observed a decrease in the concentration of my this compound stock solution in an acidic buffer over time. What is the likely cause?
A decrease in the concentration of this compound in acidic conditions is likely due to intermolecular esterification, leading to the formation of oligomers and polymers.[1][2] The free acid has limited stability, particularly in the presence of mineral acids which can catalyze this polymerization process.[1] At high concentrations, polymerization is generally favored over other potential reactions like lactonization.[3]
Q2: My analytical results (e.g., HPLC, NMR) show the appearance of new, broader peaks and a decrease in the peak corresponding to the monomeric this compound. How can I confirm polymerization?
The appearance of broader peaks in your chromatogram or NMR spectrum is a strong indicator of polymerization. To confirm this, you can use techniques like:
-
Size Exclusion Chromatography (SEC): This method separates molecules based on their size and can clearly show the presence of higher molecular weight species (oligomers/polymers).
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to identify oligomeric species by their corresponding m/z values.
-
Infrared (IR) Spectroscopy: An increase in the intensity of the ester carbonyl stretch compared to the carboxylic acid carbonyl stretch can indicate polymer formation.
Q3: How can I minimize the degradation of this compound in my acidic experimental setup?
To minimize stability issues with this compound in acidic conditions, consider the following strategies:
-
Work with dilute solutions: At lower concentrations, the rate of intermolecular polymerization is reduced.[3]
-
Control the temperature: While specific data is unavailable for this compound, chemical reactions, including polymerization, are generally accelerated at higher temperatures.
-
Use freshly prepared solutions: Due to its limited stability in acidic form, it is best to prepare solutions of this compound immediately before use.[1]
-
Consider pH adjustment: If your experimental conditions allow, using a less acidic pH can help slow down the acid-catalyzed polymerization.
-
Store as an alkali metal salt: For long-term storage, this compound is more stable as an alkali metal salt (e.g., sodium or potassium salt).[1][4] The free acid can be generated just prior to use by acidification.
Below is a troubleshooting workflow to help diagnose and address stability issues with this compound.
Caption: Troubleshooting workflow for stability issues of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in acidic solutions?
The main stability concern for this compound in the presence of acid is its tendency to undergo intermolecular esterification to form oligomers and polyesters.[1][2] Another potential, though less favored in concentrated solutions, is intramolecular cyclization to form a lactone (a 9-membered ring).[3]
Q2: What is the degradation pathway of this compound in acidic conditions?
In acidic conditions, the carboxylic acid group of one this compound molecule can be protonated, making the carbonyl carbon more electrophilic. The hydroxyl group of another this compound molecule can then act as a nucleophile, attacking the activated carbonyl carbon and leading to the formation of an ester linkage and the elimination of a water molecule. This process can repeat to form long-chain polymers. A competing intramolecular reaction can lead to the formation of a cyclic ester, known as a lactone.
The diagram below illustrates these potential pathways.
Caption: Potential degradation pathways of this compound in acid.
Q3: Are there any quantitative data on the stability of this compound in acidic conditions?
Currently, there is a lack of specific quantitative data in the public domain regarding the degradation rate constants of this compound at various acidic pH levels and temperatures. General principles of organic chemistry suggest that the rate of acid-catalyzed esterification (and thus polymerization) will increase with lower pH (higher acid concentration) and higher temperatures.
Factors Affecting Stability of this compound in Acidic Conditions
| Factor | Effect on Stability | Recommendation |
| pH | Lower pH (higher acidity) increases the rate of polymerization.[1] | Work at the highest pH compatible with your experimental protocol. |
| Concentration | Higher concentrations favor intermolecular polymerization.[3] | Use the lowest effective concentration of this compound. |
| Temperature | Higher temperatures generally accelerate reaction rates. | Maintain a low and controlled temperature during your experiments. |
| Storage Form | The free acid has limited stability.[1][2] | Store as an alkali metal salt and acidify just before use.[1][4] |
Experimental Protocols
Protocol 1: Monitoring the Stability of this compound by HPLC
This protocol provides a general method for monitoring the stability of this compound in an acidic solution over time.
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Prepare your acidic buffer of interest (e.g., phosphate buffer, citrate buffer) at the desired pH.
-
-
Initiation of the Stability Study:
-
Add a known volume of the this compound stock solution to the acidic buffer to achieve the desired final concentration.
-
Immediately take a time-zero (T=0) sample and analyze it by HPLC.
-
-
Incubation:
-
Incubate the solution at a controlled temperature.
-
Withdraw aliquots at predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Analyze each aliquot by HPLC. A typical HPLC method would involve:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of an aqueous acidic solution (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection (e.g., at 210 nm) or mass spectrometry (MS).
-
-
-
Data Analysis:
-
Quantify the peak area of the this compound monomer at each time point.
-
Plot the concentration or percentage of the remaining monomer against time to determine the degradation kinetics.
-
Monitor the appearance and increase of any new peaks, which may correspond to oligomers or other degradation products.
-
References
- 1. Method of preparation of this compound - Patent 0379982 [data.epo.org]
- 2. DE3401913A1 - Process for the preparation of this compound and its salts, and its use - Google Patents [patents.google.com]
- 3. Chemical Reactivity [www2.chemistry.msu.edu]
- 4. WO1990008125A2 - Method of preparation of this compound - Google Patents [patents.google.com]
overcoming matrix effects in LC-MS/MS analysis of 8-Hydroxyoctanoic acid
Technical Support Center: LC-MS/MS Analysis of 8-Hydroxyoctanoic Acid
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern for this compound analysis?
A1: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting, often unidentified, components in the sample matrix.[1] This phenomenon can lead to ion suppression (most common) or enhancement, significantly impacting the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[2][3] For a polar molecule like this compound, which may have limited retention on standard reversed-phase columns, co-elution with other endogenous polar matrix components, especially phospholipids from plasma or serum, is a major challenge.[4][5] Regulatory bodies like the FDA mandate the evaluation of matrix effects during method validation to ensure data reliability.[2][6]
Q2: How can I identify if my assay is suffering from matrix effects?
A2: Common symptoms of matrix effects include:
-
Poor reproducibility of analyte response between different sample lots.
-
Inaccurate and imprecise quantification, especially for quality control (QC) samples.
-
A significant difference in analyte response when comparing standards prepared in a neat solvent versus those prepared in a blank biological matrix.
-
Highly variable internal standard (IS) response across different samples.
-
Loss of sensitivity that cannot be explained by other instrument issues.[2][7]
Q3: What is the recommended method for quantitatively assessing matrix effects?
A3: The post-extraction spike method is the standard quantitative approach.[4][8] This involves comparing the peak response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solution at the same concentration. The FDA guidance suggests evaluating the matrix effect using at least six different sources or lots of the biological matrix.[1][9] The precision of the determined concentrations across these lots should not be greater than 15%.[9]
Q4: What are the primary strategies to reduce or eliminate matrix effects?
A4: There are three main strategies that can be used independently or in combination:
-
Optimize Sample Preparation: This is often the most effective approach to remove interfering components before analysis.[3][4] Techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and specialized phospholipid removal methods.[4][5][10]
-
Improve Chromatographic Separation: Modifying LC conditions to chromatographically resolve this compound from matrix components can significantly reduce interference.[11][12]
-
Compensate with an Internal Standard: Using a suitable internal standard, ideally a stable isotope-labeled (SIL) version of the analyte, can compensate for matrix effects, as it is affected in the same way as the analyte.[4][6][13]
Q5: Which sample preparation technique is most effective for this compound in plasma?
A5: The choice depends on the required cleanliness and throughput.
-
Protein Precipitation (PPT): Simple and fast, but it is the least effective method for removing phospholipids and often results in significant matrix effects.[5][10]
-
Liquid-Liquid Extraction (LLE): Can provide much cleaner extracts than PPT. For an acidic analyte like this compound, adjusting the pH of the sample to be at least two units below its pKa will keep it in a neutral form, allowing for efficient extraction into an organic solvent while leaving many polar interferences behind.[4]
-
Solid-Phase Extraction (SPE): Offers high selectivity. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective at producing very clean extracts.[5]
-
Phospholipid Removal Technologies: Products like HybridSPE® or Phree™ plates combine protein precipitation with specific removal of phospholipids, which are a major source of ion suppression.[8][14][15] This is a highly effective strategy for biofluids like plasma.[10][15]
Q6: Is a stable isotope-labeled internal standard (SIL-IS) necessary?
A6: A SIL-IS is considered the "gold standard" and is highly recommended for quantitative bioanalysis.[6][13] A SIL-IS has nearly identical chemical properties and chromatographic retention time to the analyte.[4] Therefore, it experiences the same degree of ion suppression or enhancement, allowing it to accurately correct for variability during both sample preparation and ionization.[6][13] The use of SID LC-MS/MS provides the highest possible analytical specificity.[13]
Q7: Can derivatization help in the analysis of this compound?
A7: Yes, derivatization is a powerful strategy for carboxylic acids.[16] this compound is polar and may not retain well on C18 columns. Derivatization can attach a less polar, easily ionizable group to the molecule. This has two key benefits:
-
It increases retention on reversed-phase columns, moving the analyte's elution time away from the early-eluting, highly polar matrix interferences.[16]
-
It can significantly enhance ionization efficiency in the mass spectrometer, improving sensitivity.[17][18] Reagents like 3-nitrophenylhydrazine (3-NPH) have been shown to be effective for derivatizing carboxylic acids for LC-MS/MS analysis.[16]
Troubleshooting Guide
| Problem / Symptom | Potential Causes | Recommended Solutions & Actions |
| Ion Suppression (Low or inconsistent analyte/IS signal) | 1. Co-elution with phospholipids or other matrix components.[4]2. High concentration of salts or buffers from the sample. | 1. Improve Sample Cleanup: Switch from PPT to LLE or SPE. Use a dedicated phospholipid removal plate/cartridge.[5][10]2. Optimize Chromatography: Modify the gradient to better separate the analyte from the suppression zone.[12] Consider a different column chemistry (e.g., HILIC if derivatization is not used).3. Dilute the Sample: If sensitivity allows, diluting the final extract can reduce the concentration of interfering components.[19][20]4. Use a SIL-IS: This will compensate for consistent ion suppression but will not overcome a loss of sensitivity.[4][6] |
| Poor Peak Shape (Tailing, fronting, or split peaks) | 1. Column contamination or degradation.[21]2. Injection of the sample in a solvent much stronger than the mobile phase.[21]3. Secondary interactions between the analyte and the column stationary phase. | 1. Flush the Column: Use a strong solvent wash as recommended by the manufacturer. If this fails, replace the column.[21]2. Match Injection Solvent: Dilute the final sample extract in the initial mobile phase conditions.[22]3. Adjust Mobile Phase: Modify the pH or add a different modifier to minimize secondary interactions. |
| Inconsistent Retention Time | 1. Changes in mobile phase composition (e.g., evaporation of organic solvent).2. Column degradation or equilibration issues.[7]3. Fluctuating column temperature or pump flow rate. | 1. Prepare Fresh Mobile Phase: Prepare fresh solutions daily and keep solvent bottles capped.[22]2. Ensure Column Equilibration: Allow sufficient time for the column to equilibrate before starting the analytical run.3. Check System Performance: Verify the stability of the column oven temperature and pump performance. |
| High Background / Interfering Peaks | 1. Insufficient sample cleanup.[5]2. Carryover from a previous injection.[22]3. Contaminated mobile phase or LC system components. | 1. Enhance Sample Preparation: Use a more selective method like mixed-mode SPE.[5]2. Optimize Injector Wash: Use a strong, appropriate solvent in the autosampler wash routine to clean the needle and injection port.[7]3. Inject a Blank: Run a solvent blank after a high concentration sample to confirm carryover.[22]4. Use High-Purity Solvents: Ensure all solvents and additives are LC-MS grade. |
Data & Acceptance Criteria
Quantitative data from various studies highlights the effectiveness of different sample preparation techniques.
Table 1: Comparison of Sample Preparation Techniques for Matrix Component Removal
| Technique | Protein Removal | Phospholipid Removal | Analyte Recovery | Potential for Matrix Effects | Reference |
| Protein Precipitation (PPT) | High | Low | Variable | High | [5][10] |
| Liquid-Liquid Extraction (LLE) | High | Medium-High | Variable (analyte dependent) | Low-Medium | [4][5] |
| Solid-Phase Extraction (SPE) | High | High | Good (method dependent) | Low | [5][11] |
| Phospholipid Removal Plates | High | Very High | Good | Very Low | [10][14][15] |
Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation (Matrix Effect)
| Parameter | Guideline Source | Acceptance Criterion |
| Matrix Factor (MF) | FDA, EMA | The coefficient of variation (CV) of the IS-normalized matrix factor calculated from at least 6 different matrix lots should not be greater than 15%.[1][9] |
| Accuracy & Precision in different matrix lots | FDA | For low and high QCs prepared in at least 6 different matrix lots, the accuracy should be within ±15% of the nominal concentration, and the precision (%CV) should not be greater than 15%.[1] |
Experimental Protocols & Methodologies
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Source Matrix: Obtain blank biological matrix (e.g., plasma) from at least six individual sources.[1]
-
Sample Preparation: Process the blank matrix from each source using the finalized extraction procedure.
-
Prepare Sets:
-
Set A: Spike the extracted blank matrix from each source with this compound at low and high QC concentrations.
-
Set B: Prepare neat solutions of this compound in the mobile phase reconstitution solvent at the same low and high QC concentrations.
-
-
Analysis: Analyze both sets by LC-MS/MS.
-
Calculation: Calculate the matrix factor (MF) for each source:
-
MF = (Peak Area in Set A) / (Peak Area in Set B)
-
-
Evaluation: Calculate the mean MF and the coefficient of variation (CV) across the six sources. The CV should be ≤15%.[9]
Protocol 2: Sample Preparation using Phospholipid Removal Plate
This protocol is based on commercially available products that combine protein precipitation and phospholipid filtration.
-
Sample Aliquot: Place 100 µL of plasma sample into a well of a 96-well collection plate.
-
Protein Precipitation: Add 300 µL of acetonitrile containing 1% formic acid (and the internal standard) to each well.
-
Mix: Mix thoroughly for 1 minute (e.g., on a plate shaker).
-
Transfer & Filter: Place the phospholipid removal plate on top of a clean 96-well collection plate. Transfer the mixture from step 3 into the wells of the removal plate.
-
Apply Vacuum/Pressure: Apply a brief vacuum or positive pressure to pull the sample through the filtration media into the clean collection plate. The media will retain proteins and phospholipids.[10][15]
-
Analysis: The resulting filtrate is ready for direct injection or can be evaporated and reconstituted in the mobile phase.
Protocol 3: Derivatization of this compound with 3-NPH
This protocol is adapted from a general method for carboxylic acids.[16]
-
Sample Extract: Start with 40 µL of a prepared sample extract (e.g., from Protocol 2).
-
Add Reagents: Add 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) and 20 µL of 120 mM EDC solution containing 6% pyridine. All reagents should be prepared in 50:50 acetonitrile/water.
-
Incubate: Heat the mixture at 40 °C for 30 minutes.
-
Dilute: After incubation, dilute the sample as needed with the mobile phase (e.g., to a final volume of 1 mL).
-
Centrifuge: Centrifuge the final solution to remove any particulates before transferring to an autosampler vial for LC-MS/MS analysis.
Visualizations: Workflows and Logic Diagrams
References
- 1. fda.gov [fda.gov]
- 2. eijppr.com [eijppr.com]
- 3. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. zefsci.com [zefsci.com]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-b-f.eu [e-b-f.eu]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. How to reduce matrix effect and increase analyte signal in extracted samples? [sciex.com]
- 13. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. learning.sepscience.com [learning.sepscience.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ddtjournal.com [ddtjournal.com]
- 18. A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. mdpi.com [mdpi.com]
- 21. agilent.com [agilent.com]
- 22. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
Technical Support Center: Optimizing the Separation of 8-Hydroxyoctanoic Acid Isomers by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of 8-Hydroxyoctanoic acid isomers.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in separating this compound isomers by HPLC?
A1: The main challenge lies in resolving the enantiomers (R- and S-isomers) of this compound. Enantiomers have identical physical and chemical properties in an achiral environment, making their separation on standard achiral HPLC columns impossible. Therefore, a chiral environment must be created, either by using a chiral stationary phase (CSP) or a chiral mobile phase additive. The most common and effective approach is to use a CSP.[1][2][3]
Q2: Which type of chiral stationary phase (CSP) is most suitable for separating this compound enantiomers?
A2: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly effective for the chiral separation of a wide range of compounds, including carboxylic acids.[4][5][6] Specifically, columns like Chiralcel® OD-H (cellulose-based) and Chiralpak® AD (amylose-based) have demonstrated broad applicability.[4] For acidic compounds, anion-exchange type CSPs like CHIRALPAK® QN-AX and QD-AX can also provide excellent enantioselectivity.[7] Macrocyclic glycopeptide phases, such as Chirobiotic™ T, are another viable option for separating chiral acids.[5]
Q3: Is derivatization of this compound necessary for its chiral separation?
A3: While direct separation of the underivatized acid is often possible, derivatization can significantly improve peak shape, resolution, and detection sensitivity.[1][8] For carboxylic acids, derivatization of the carboxyl group to form an amide or an ester can be beneficial.[8] For hydroxy fatty acids, derivatizing the hydroxyl group can also enhance chiral recognition.[9] A common strategy for fatty acids is the formation of p-bromophenacyl (PBP) esters, which allows for strong UV absorbance and can facilitate separation on a silicic acid column.[10]
Q4: How does the mobile phase composition affect the separation of this compound isomers?
A4: The mobile phase plays a critical role in optimizing chiral separations. For normal-phase chromatography on polysaccharide-based CSPs, a typical mobile phase consists of a non-polar solvent like n-hexane and a polar modifier, usually an alcohol such as isopropanol or ethanol.[6][11] The ratio of the alkane to the alcohol is a key parameter to adjust for optimal selectivity and retention.[9] For acidic analytes like this compound, adding a small amount (typically 0.1%) of a strong acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase is often crucial for obtaining sharp, symmetrical peaks by suppressing the ionization of the carboxylic acid group.[11][12][13]
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers
Possible Causes and Solutions:
| Cause | Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not provide sufficient chiral recognition for this compound. Solution: Screen different types of CSPs, including polysaccharide-based (cellulose and amylose), anion-exchange, and macrocyclic glycopeptide columns.[9] |
| Suboptimal Mobile Phase Composition | The polarity of the mobile phase may be too high or too low, or an appropriate additive may be missing. Solution 1 (Normal Phase): Systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in the non-polar solvent (e.g., n-hexane). A lower alcohol percentage generally increases retention and may improve resolution.[9] Solution 2: Add a small concentration (0.05-0.2%) of an acidic modifier like TFA or formic acid to the mobile phase to improve peak shape and selectivity for the acidic analyte.[11][13] |
| Incorrect Flow Rate | Chiral separations can be sensitive to flow rate. Solution: Optimize the flow rate. Lower flow rates often enhance the interaction between the enantiomers and the CSP, leading to better resolution, though with longer analysis times.[9] |
| Temperature Fluctuations | Temperature can significantly impact chiral recognition. Solution: Use a column oven to maintain a stable and optimized temperature. It is advisable to screen a range of temperatures (e.g., 15°C to 40°C) as both increasing and decreasing the temperature can improve resolution depending on the specific analyte-CSP interaction.[9][13] |
Issue 2: Peak Tailing
Possible Causes and Solutions:
| Cause | Solution |
| Secondary Interactions with Stationary Phase | The carboxylic acid group of this compound can interact with active sites (e.g., residual silanols) on the silica support of the CSP, leading to tailing. Solution: Add an acidic modifier (e.g., 0.1% TFA or formic acid) to the mobile phase. This suppresses the ionization of both the analyte and the silanol groups, minimizing these unwanted interactions.[11][13] |
| Sample Overload | Injecting too much sample can saturate the stationary phase, causing peak distortion. Solution: Reduce the injection volume or dilute the sample.[11] |
| Inappropriate Sample Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a weaker, miscible solvent. |
Issue 3: Irreproducible Retention Times
Possible Causes and Solutions:
| Cause | Solution |
| Insufficient Column Equilibration | Chiral columns often require longer equilibration times than achiral columns, especially when the mobile phase composition is changed. Solution: Ensure the column is equilibrated with at least 20-30 column volumes of the new mobile phase before starting injections.[9] |
| Mobile Phase Instability | The composition of the mobile phase can change over time due to the evaporation of volatile components. Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[11] |
| Temperature Fluctuations | Changes in ambient temperature can affect retention times. Solution: Use a column oven to maintain a constant temperature throughout the analysis.[9] |
| Column "Memory" Effects | Additives from previous analyses can be retained on the stationary phase and affect subsequent separations. Solution: Dedicate a column to a specific method or class of compounds if possible. If not, ensure a thorough column wash with a strong, compatible solvent between different methods.[14] |
Experimental Protocol: Chiral Separation of this compound Enantiomers (Example Method)
This protocol is a representative method based on common practices for the chiral separation of acidic compounds. Optimization will likely be required for your specific application and instrumentation.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump capable of delivering isocratic and gradient mobile phases, an autosampler, a column oven, and a UV detector.
2. Chromatographic Conditions (Example):
| Parameter | Value |
| Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 210 nm (Note: Derivatization may be needed for enhanced sensitivity) |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution to the desired concentrations (e.g., 10-200 µg/mL).
-
Sample Solution: Dissolve the sample containing this compound in the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
4. System Suitability:
-
Before sample analysis, perform at least five replicate injections of a working standard solution. The system is deemed suitable if the resolution between the two enantiomer peaks is greater than 1.5, and the relative standard deviation (RSD) for the peak areas is less than 2.0%.
Data Presentation
Table 1: Example Chromatographic Performance Data for Chiral Separation
| Parameter | (S)-8-Hydroxyoctanoic acid | (R)-8-Hydroxyoctanoic acid |
| Retention Time (t_R) | ~ 9.2 min | ~ 11.5 min |
| Tailing Factor (T_f) | < 1.2 | < 1.2 |
| Theoretical Plates (N) | > 4000 | > 4000 |
| Resolution (R_s) | \multicolumn{2}{c | }{> 1.5} |
Note: The above data are representative and may vary depending on the specific column, instrumentation, and optimized conditions.
Visualizations
Caption: Troubleshooting workflow for poor enantiomer resolution.
Caption: General experimental workflow for chiral HPLC analysis.
References
- 1. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. chiraltech.com [chiraltech.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. benchchem.com [benchchem.com]
- 10. High pressure liquid chromatography methods for separation of omega- and (omega-1)-hydroxy fatty acids: their applications to microsomal fatty acid omega-oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Analysis of 8-Hydroxyoctanoic Acid by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal suppression issues during the mass spectrometric analysis of 8-Hydroxyoctanoic acid.
Troubleshooting Guide
Signal suppression for this compound in mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a common challenge that can significantly impact data quality and quantitation. This guide provides a systematic approach to identifying and mitigating these issues.
Problem: Low or inconsistent signal intensity for this compound.
Possible Cause 1: Matrix Effects
Co-eluting endogenous or exogenous compounds from the sample matrix can compete with this compound for ionization, leading to signal suppression. This is a primary cause of poor reproducibility in quantitative bioanalysis.
Solutions:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting this compound.
-
Protein Precipitation (PPT): A simple and common technique for biological fluids.
-
Liquid-Liquid Extraction (LLE): Can offer a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): Provides a more targeted cleanup and can significantly reduce matrix effects.
-
-
Improve Chromatographic Separation: Modifying LC conditions can separate this compound from interfering compounds.
-
Adjust Mobile Phase Gradient: A shallower gradient can improve resolution.
-
Change Stationary Phase: Consider a column with a different chemistry.
-
Alter Mobile Phase pH: For acidic compounds like this compound, adjusting the pH can alter retention time.
-
-
Sample Dilution: If the concentration of this compound is sufficient, diluting the sample extract can reduce the concentration of interfering matrix components.
Possible Cause 2: Suboptimal Ionization Source Parameters
The efficiency of this compound ionization is highly dependent on the settings of the mass spectrometer's ion source.
Solutions:
-
Select Appropriate Ionization Mode: this compound, being a carboxylic acid, generally ionizes well in negative electrospray ionization (ESI) mode, forming the [M-H]⁻ ion.
-
Optimize Source Parameters: Systematically tune the following parameters to maximize the signal for this compound:
-
Capillary Voltage
-
Nebulizing Gas Pressure/Flow
-
Drying Gas Temperature and Flow
-
Sheath Gas Temperature and Flow
-
-
Use Volatile Buffers: Incorporating volatile buffers like ammonium acetate or ammonium formate into the mobile phase can improve spray stability and ionization efficiency.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting signal suppression of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best way to quantitatively assess matrix effects for this compound?
A1: The post-extraction spike method is a widely accepted approach for quantifying matrix effects.[1] This involves comparing the response of this compound in a pure solvent to its response when spiked into a blank matrix extract at the same concentration. The matrix effect can be calculated as follows:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates signal suppression, while a value greater than 100% suggests signal enhancement.
Q2: Are there any specific mobile phase additives that are recommended for the analysis of this compound?
A2: For acidic compounds like this compound, using a mobile phase containing a small amount of a weak acid like formic acid or acetic acid is common to promote protonation for positive ion mode or deprotonation for negative ion mode.[2] The use of volatile buffers such as ammonium acetate or ammonium formate can also improve ionization efficiency and spray stability.
Q3: Can the choice of internal standard help mitigate issues with signal suppression?
A3: Yes, using a stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for matrix effects. The SIL internal standard will co-elute with the analyte and experience similar ionization suppression or enhancement, allowing for an accurate ratio-based quantification.
Q4: My signal for this compound is still low after optimizing sample preparation and chromatography. What else can I check?
A4: If you have addressed matrix effects and are still experiencing low signal, it is crucial to re-optimize the ion source parameters. The optimal settings can sometimes shift with changes in mobile phase composition or flow rate. Also, ensure that the mass spectrometer is properly calibrated and that there are no issues with the detector.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Spike Method
Objective: To quantify the degree of signal suppression or enhancement for this compound in a specific biological matrix.
Materials:
-
Blank biological matrix (e.g., plasma, urine)
-
This compound standard solution
-
Solvents for extraction (e.g., acetonitrile, ethyl acetate)
-
LC-MS/MS system
Procedure:
-
Prepare two sets of samples:
-
Set A (Analyte in Solvent): Spike the this compound standard into the final reconstitution solvent at a known concentration.
-
Set B (Analyte in Matrix): Process a blank matrix sample through the entire extraction procedure. In the final step, spike the this compound standard into the extracted matrix at the same concentration as in Set A.
-
-
Analyze both sets by LC-MS/MS under the same conditions.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) x 100
-
Protocol 2: General Sample Preparation using Protein Precipitation
Objective: A quick and simple method to remove the majority of proteins from a biological fluid sample.
Materials:
-
Biological fluid sample (e.g., plasma, serum)
-
Ice-cold acetonitrile
-
Vortex mixer
-
Centrifuge
Procedure:
-
To 100 µL of the sample, add 300 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Data Presentation
The following table provides an example of how to present quantitative data when comparing different sample preparation methods to reduce signal suppression for this compound.
| Sample Preparation Method | Mean Peak Area (n=3) | Matrix Effect (%) | Recovery (%) |
| Protein Precipitation | 1.2 x 10⁵ | 60% | 85% |
| Liquid-Liquid Extraction | 1.8 x 10⁵ | 90% | 78% |
| Solid-Phase Extraction | 1.95 x 10⁵ | 98% | 92% |
Visualization of Experimental Workflow
The following diagram outlines the workflow for the post-extraction spike experiment to evaluate matrix effects.
References
improving the solubility of 8-Hydroxyoctanoic acid for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of 8-Hydroxyoctanoic acid for in vitro assays. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic properties?
This compound is an omega-hydroxy fatty acid. It is a derivative of octanoic acid (caprylic acid) where a hydrogen on the terminal methyl group is replaced by a hydroxyl group.[1][2] It is a white solid at room temperature.[1]
Q2: What is the known solubility of this compound?
Direct quantitative solubility data in common organic solvents is limited in publicly available literature. However, it is known to be slightly soluble in water, with a reported solubility of 32 g/L at 25°C.[1] Its structural counterpart, octanoic acid, is more soluble in non-polar solvents and shows some solubility in polar solvents.[3]
Q3: Why am I observing precipitation or poor solubility of this compound in my aqueous assay buffer?
This compound as a free acid has limited stability and a tendency to form oligomers, which can lead to precipitation in aqueous solutions.[4][5] For improved stability and solubility in aqueous media, it is highly recommended to use or prepare the alkali metal salt (sodium or potassium salt) of this compound.[4][5]
Troubleshooting Guide
Issue: Precipitate formation when preparing a stock solution.
-
Possible Cause 1: Using the free acid form directly in aqueous solutions.
-
Possible Cause 2: Low solubility in the chosen solvent at room temperature.
-
Solution: Gently warm the solution (e.g., in a 37°C water bath) to aid dissolution. Always check the compound's stability at elevated temperatures. For medium-chain fatty acids, initial dissolution in an organic solvent like DMSO or ethanol is a common practice before further dilution.[6]
-
Issue: Cloudiness or precipitation in the final culture medium after adding the stock solution.
-
Possible Cause 1: The final concentration of the organic solvent (e.g., DMSO, ethanol) is too high.
-
Solution: The final concentration of the organic solvent in the cell culture medium should typically be kept low (e.g., ≤ 0.1% to 1%) to avoid solvent toxicity and precipitation of the compound.[6][7] Perform serial dilutions of your stock solution in the culture medium to achieve the desired final concentration of this compound while minimizing the solvent concentration.
-
-
Possible Cause 2: The compound is precipitating out of the aqueous medium over time.
-
Solution 1: Prepare fresh dilutions of the stock solution in the culture medium immediately before each experiment.
-
Solution 2: For some fatty acids, complexing with fatty-acid-free bovine serum albumin (BSA) can enhance solubility and bioavailability in cell culture.[8][9] A general protocol for BSA complexation is provided below.
-
Quantitative Data Summary
| Solvent | Octanoic Acid Solubility | Reference |
| Water | ≥25.2 mg/mL | [10] |
| Ethanol (EtOH) | ≥21.7 mg/mL | [10] |
| Dimethyl Sulfoxide (DMSO) | ≥26.7 mg/mL | [10] |
Note: The hydroxyl group in this compound is expected to increase its polarity and may enhance its solubility in polar solvents compared to octanoic acid. However, experimental verification is recommended.
Experimental Protocols
Protocol 1: Preparation of a Sodium 8-Hydroxyoctanoate Stock Solution
This protocol is adapted from general methods for preparing fatty acid salts for improved stability and solubility.[4][5][11]
Materials:
-
This compound (free acid)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Ethanol or 2-Propanol
-
Sterile, nuclease-free water
-
pH meter
-
Sterile filter (0.22 µm)
Procedure:
-
Dissolve this compound: Weigh the desired amount of this compound and dissolve it in a minimal amount of ethanol or 2-propanol.
-
Neutralization: Slowly add the NaOH solution dropwise while stirring until the this compound is fully dissolved and the solution reaches a neutral pH (approximately 7.0-7.4).
-
Solvent Evaporation (Optional): If a pure aqueous stock is desired, the alcohol can be removed by evaporation under a stream of nitrogen or using a rotary evaporator.
-
Final Concentration Adjustment: Add sterile, nuclease-free water to achieve the desired final stock concentration.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Preparing a Fatty Acid-BSA Complex
This protocol provides a general guideline for complexing fatty acids with BSA for cell culture experiments.[8][9]
Materials:
-
Sodium 8-hydroxyoctanoate stock solution (from Protocol 1)
-
Fatty-acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare BSA Solution: Dissolve fatty-acid-free BSA in PBS or serum-free culture medium to a desired concentration (e.g., 10% w/v). Gently agitate to dissolve without generating excessive foam. Warm the solution to 37°C.
-
Complexation: While gently vortexing the warm BSA solution, slowly add the sodium 8-hydroxyoctanoate stock solution to achieve the desired molar ratio of fatty acid to BSA (common ratios range from 3:1 to 6:1).
-
Incubation: Incubate the mixture at 37°C for 30-60 minutes to allow for complex formation.
-
Sterilization: Sterilize the fatty acid-BSA complex solution using a 0.22 µm filter.
-
Use in Experiments: This complex can now be diluted to the final desired concentration in your cell culture medium.
Visualizations
Caption: Workflow for preparing and using this compound in in vitro assays.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Method of preparation of this compound - Patent 0379982 [data.epo.org]
- 5. WO1990008125A2 - Method of preparation of this compound - Google Patents [patents.google.com]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. DE3401913A1 - Process for the preparation of this compound and its salts, and its use - Google Patents [patents.google.com]
troubleshooting low recovery of 8-Hydroxyoctanoic acid during extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to the low recovery of 8-Hydroxyoctanoic acid during extraction experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that are important for extraction?
A1: Understanding the physicochemical properties of this compound is critical for designing an effective extraction protocol. Key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H16O3 | [1] |
| Molecular Weight | 160.21 g/mol | [1][2] |
| pKa | ~4.77 (Predicted) | [1] |
| Appearance | White solid or crystalline powder | [3][1][4] |
| Solubility in Water | 32 g/L (at 25°C) | [3] |
| Melting Point | 59-63 °C |
Q2: Why is pH adjustment so critical for the extraction of this compound?
A2: The pH of the aqueous sample is one of the most important factors in liquid-liquid extraction of carboxylic acids.[5] this compound has a carboxylic acid group with a predicted pKa of approximately 4.77.[3][1] To ensure the molecule is in its neutral, protonated form, the pH of the sample should be adjusted to at least two pH units below its pKa (i.e., pH < 2.77).[6][7] In its neutral state, the acid is significantly more soluble in organic solvents, which maximizes its partitioning from the aqueous phase into the organic phase during extraction.[6][7]
Q3: What are the most common causes of low recovery during the extraction of this compound?
A3: Low recovery is often traced back to a few common issues:
-
Improper pH: The aqueous phase is not acidified sufficiently, leaving the analyte in its ionized (deprotonated) state, which is less soluble in the organic solvent.
-
Suboptimal Solvent Choice: The organic solvent used may not have the appropriate polarity to efficiently solubilize this compound.
-
Insufficient Mixing: Inadequate agitation of the aqueous and organic phases leads to poor partitioning of the analyte.[6]
-
Emulsion Formation: The formation of an emulsion layer between the two phases can trap the analyte, preventing complete separation.[6][8][9]
-
Analyte Instability: Although generally stable, prolonged exposure to harsh acidic conditions or high temperatures could potentially lead to degradation or the formation of oligomers.[10]
Q4: How can I prevent or break an emulsion during extraction?
A4: Emulsions are a common problem when samples contain surfactant-like compounds.[9] To manage emulsions:
-
Prevention: Gently swirl or rock the separatory funnel instead of shaking it vigorously.[9]
-
Disruption:
-
Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[9]
-
Centrifuge the sample; the force can help separate the layers.[6][9]
-
Add a small amount of a different organic solvent to alter the properties of the organic phase.[9]
-
Pass the mixture through a phase separation filter paper.[9]
-
Q5: Is this compound stable during the extraction process?
A5: this compound is generally stable. However, the free acid has a tendency to form oligomers, especially in the presence of mineral acids.[10] While acidification is necessary for extraction, it is advisable to avoid prolonged exposure to strong acids and high temperatures.[6] For long-term storage, converting the acid to its alkali metal salt (e.g., potassium or sodium salt) can improve stability.[10][11]
Troubleshooting Guide for Low Recovery
This guide provides a systematic approach to diagnosing and resolving low recovery issues.
Caption: Troubleshooting workflow for low this compound recovery.
Detailed Experimental Protocol
Objective: To perform a liquid-liquid extraction of this compound from an aqueous sample.
Materials:
-
Aqueous sample containing this compound
-
Organic extraction solvent (e.g., Ethyl acetate)
-
Mineral acid (e.g., 5M HCl) for pH adjustment
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (Na2SO4)
-
Separatory funnel
-
pH meter or pH strips
-
Vortex mixer (optional)
-
Centrifuge (optional, for emulsions)
-
Rotary evaporator or nitrogen stream for solvent removal
Methodology:
-
Sample Preparation:
-
Place a known volume of the aqueous sample (e.g., 10 mL) into a separatory funnel.
-
If the sample contains solids, centrifuge and collect the supernatant first.
-
-
Acidification:
-
Solvent Addition:
-
Add an appropriate volume of ethyl acetate to the separatory funnel. A solvent-to-sample volume ratio of 2:1 to 7:1 is recommended.[7] For this example, add 20 mL of ethyl acetate.
-
-
Extraction:
-
Stopper the separatory funnel and invert it, making sure to vent frequently to release any pressure buildup.
-
Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.[6] Alternatively, if emulsions are a concern, gently rock or swirl the funnel for 5-10 minutes.[9]
-
-
Phase Separation:
-
Place the separatory funnel in a ring stand and allow the layers to fully separate. The less dense ethyl acetate layer will be on top.
-
If an emulsion forms: Refer to the troubleshooting guide above. Adding 1-2 mL of brine can be effective.
-
Carefully drain the lower aqueous layer.
-
Collect the upper organic layer (ethyl acetate) containing the this compound into a clean flask.
-
-
Repeat Extraction (Optional but Recommended):
-
For higher recovery, return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-5) with a fresh portion of ethyl acetate.
-
Combine the organic extracts.
-
-
Drying and Concentration:
-
Dry the combined organic extracts by adding a small amount of anhydrous sodium sulfate. Swirl the flask and let it sit for 5-10 minutes.
-
Decant or filter the dried organic extract to remove the sodium sulfate.
-
Remove the solvent using a rotary evaporator or a gentle stream of nitrogen to yield the extracted this compound.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., mobile phase for LC-MS).
-
References
- 1. This compound CAS#: 764-89-6 [m.chemicalbook.com]
- 2. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound | 764-89-6 [chemicalbook.com]
- 5. How to Improve Carboxylic Acid Extraction Processes? [eureka.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Method of preparation of this compound - Patent 0379982 [data.epo.org]
- 11. WO1990008125A2 - Method of preparation of this compound - Google Patents [patents.google.com]
Technical Support Center: Sensitive Detection of 8-Hydroxyoctanoic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the method refinement for the sensitive detection of 8-Hydroxyoctanoic acid (8-HOA). Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure accurate and reliable quantification of this analyte.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical methods for the sensitive detection of this compound?
A1: The most common and sensitive methods for the detection of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer high selectivity and sensitivity, which are crucial for detecting low concentrations of 8-HOA in complex biological matrices.
Q2: Why is derivatization necessary for the analysis of this compound by GC-MS?
A2: this compound is a polar and non-volatile compound due to the presence of a carboxylic acid and a hydroxyl group.[1] Derivatization is essential to increase its volatility and thermal stability, making it suitable for GC analysis.[1][2] The most common derivatization technique is silylation, which replaces the active hydrogens on the carboxylic acid and hydroxyl groups with a trimethylsilyl (TMS) group.[3]
Q3: What are the key challenges in the analysis of this compound?
A3: A primary challenge is the inherent instability of the free acid form of this compound, which has a tendency to form oligomers or polymers.[4] This can lead to inaccurate quantification and poor reproducibility. Proper sample handling, storage, and prompt analysis or conversion to a stable salt form are crucial to mitigate this issue.[4]
Q4: Can this compound be analyzed by LC-MS/MS without derivatization?
A4: While direct analysis of short-chain fatty acids by LC-MS/MS is possible, it often suffers from poor retention on conventional reversed-phase columns and low ionization efficiency, leading to insufficient sensitivity for many applications.[5][6] Derivatization with reagents like 3-nitrophenylhydrazine (3-NPH) can significantly enhance sensitivity and improve chromatographic performance.[7]
Q5: How should I store my samples to ensure the stability of this compound?
A5: Due to its tendency to oligomerize, it is recommended to store samples at low temperatures (-20°C or -80°C) and to minimize freeze-thaw cycles. For long-term storage, converting the free acid to its more stable alkali metal salt form can be beneficial.[4] Additionally, using a suitable antioxidant like butylated hydroxytoluene (BHT) during sample preparation can help prevent degradation.
Troubleshooting Guides
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape or Tailing (GC-MS) | Incomplete derivatization. | - Optimize derivatization conditions (temperature and time). A typical starting point is 60°C for 60 minutes.[3]- Ensure the use of a sufficient excess of the silylating reagent (e.g., BSTFA with 1% TMCS).[3]- Ensure the sample is completely dry before adding the derivatization reagent, as moisture can inactivate it. |
| Active sites in the GC system. | - Use a deactivated inlet liner and a high-quality, low-bleed capillary column. - Perform regular maintenance of the GC system, including trimming the column and cleaning the ion source. | |
| Low Signal Intensity or Poor Sensitivity (LC-MS/MS) | Inefficient derivatization (if applicable). | - Optimize the derivatization reaction with 3-NPH, including reagent concentrations and incubation time. - Ensure the pH of the reaction mixture is optimal for the derivatization agent used. |
| Suboptimal mass spectrometer settings. | - Perform tuning and calibration of the mass spectrometer. - Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flow, temperature). - Optimize the collision energy for the specific MRM transitions of the 8-HOA derivative. | |
| Matrix effects. | - Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE). - Use a stable isotope-labeled internal standard to compensate for matrix effects and variations in recovery. | |
| Poor Reproducibility | Instability of this compound. | - Analyze samples as quickly as possible after collection and extraction. - Consider converting 8-HOA to its salt form for storage.[4]- Avoid repeated freeze-thaw cycles. |
| Inconsistent sample preparation. | - Ensure accurate and consistent pipetting of all reagents and standards. - Use an automated liquid handler for sample preparation if available. |
Quantitative Data Summary
The following tables provide typical analytical performance data for methods used in the detection of short-chain hydroxy fatty acids, which can be used as a benchmark for method refinement for this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 1-4 pg on column | [8] |
| Limit of Quantification (LOQ) | 5-10 pg on column | [8] |
| Linearity (R²) | > 0.99 | [9] |
| Recovery | 85-115% | [10] |
Table 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 3-NPH Derivatization
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 1-7 ng/mL | [6] |
| Limit of Quantification (LOQ) | 3-19 ng/mL | [6] |
| Linearity (R²) | > 0.99 | [10] |
| Recovery | 90-110% | [6] |
Table 3: Example Concentration of this compound in a Biological Matrix
| Matrix | Concentration Range (mg/kg) | Reference |
| Honey | 0 - 253.34 | [11] |
Experimental Protocols
Method 1: Sensitive Detection of this compound by GC-MS
This protocol outlines the analysis of 8-HOA using GC-MS following silylation.
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of a biological fluid sample (e.g., plasma, urine), add an appropriate internal standard.
-
Acidify the sample to a pH of 2-3 using dilute hydrochloric acid.[4]
-
Extract the 8-HOA by adding 500 µL of ethyl acetate and vortexing for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction process twice more and combine the organic layers.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
2. Derivatization (Silylation)
-
Ensure the dried extract is completely free of moisture.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried extract.[12]
-
Cap the vial tightly and heat at 60°C for 60 minutes.[3]
-
Cool the vial to room temperature before GC-MS analysis.
3. GC-MS Analysis
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 3°C/min to 200°C, hold for 18 minutes.
-
-
Injector Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Mode: Selected Ion Monitoring (SIM) for highest sensitivity, monitoring characteristic ions of the derivatized 8-HOA.
Method 2: Sensitive Detection of this compound by LC-MS/MS
This protocol describes the analysis of 8-HOA using LC-MS/MS with 3-NPH derivatization.
1. Sample Preparation and Derivatization
-
To 40 µL of sample extract, add an appropriate internal standard.
-
Add 20 µL of 200 mM 3-nitrophenylhydrazine (3-NPH) in 50% acetonitrile/water.[6]
-
Add 20 µL of 120 mM 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 6% pyridine in 50% acetonitrile/water.[6]
-
Incubate the mixture at 40°C for 30 minutes.[6]
-
Dilute the reaction mixture with 50% acetonitrile/water prior to LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
Start with 15% B, hold for 0.5 min.
-
Linear gradient to 50% B over 9.5 min.
-
Increase to 100% B and hold for 2 min.
-
Return to initial conditions and re-equilibrate.
-
-
MS Ion Source: Electrospray Ionization (ESI) in positive or negative ion mode (to be optimized for the derivative).
-
Mode: Multiple Reaction Monitoring (MRM) for the specific precursor-product ion transitions of the 3-NPH derivative of 8-HOA.
Visualizations
Experimental Workflow for GC-MS Analysis of this compound
Caption: Workflow for the GC-MS analysis of 8-HOA.
Experimental Workflow for LC-MS/MS Analysis of this compound
Caption: Workflow for the LC-MS/MS analysis of 8-HOA.
Signaling Pathway of Hydroxy-Carboxylic Acid Receptor 3 (HCAR3/GPR109B)
3-Hydroxy-octanoic acid, a structural isomer of 8-HOA, is a known ligand for the G protein-coupled receptor HCAR3 (also known as GPR109B).[13] The activation of this receptor is relevant to metabolic regulation.[14]
References
- 1. HCAR3 hydroxycarboxylic acid receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Octanoic acid [webbook.nist.gov]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. Method of preparation of this compound - Patent 0379982 [data.epo.org]
- 5. Analysis of Short-Chain Fatty Acids/Organic Acids (3-NPH Derivatives) in Fecal Specimens from SPF and Antibiotic-Fed Mice : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development and validation of a LC-MS/MS method for quantitation of 3-hydroxypentanoic acid and 3-oxopentanoic acid in human plasma and its application to a clinical study of glucose transporter type I deficiency (G1D) syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. marinelipids.ca [marinelipids.ca]
- 13. Frontiers | Biological Roles and Therapeutic Potential of Hydroxy-Carboxylic Acid Receptors [frontiersin.org]
- 14. What are HCAR3 agonists and how do they work? [synapse.patsnap.com]
addressing baseline noise in the chromatographic analysis of 8-Hydroxyoctanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing baseline noise and other common issues encountered during the chromatographic analysis of 8-Hydroxyoctanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is baseline noise in chromatography and why is it a problem?
A1: Baseline noise refers to the random, high-frequency fluctuations of the detector signal when only the mobile phase is passing through the system.[1] A noisy baseline can obscure small peaks, leading to inaccurate peak integration and reduced analytical sensitivity.[1] It is crucial to distinguish baseline noise from baseline drift, which is a gradual, long-term change in the baseline position.
Q2: What are the most common causes of baseline noise in the HPLC analysis of this compound?
A2: Baseline noise in the analysis of this compound can originate from several sources within the HPLC system. The most common causes can be categorized as follows:
-
Mobile Phase Issues: Impurities in solvents, dissolved gases, inadequate mixing, or microbial growth can all contribute to a noisy baseline.[1][2]
-
Detector-Related Issues: A deteriorating lamp, a contaminated flow cell, or temperature fluctuations can cause detector signal instability.[2][3]
-
Pump and System Hardware: Pulsations from the pump, worn seals, or leaks in the system can introduce periodic noise.[1]
-
Column Problems: Contamination of the column from previous injections or column bleed can lead to an unstable baseline.
-
Sample-Related Issues: A complex sample matrix or impurities in the this compound standard itself can introduce noise or interfering peaks.
Q3: How can I reduce baseline noise originating from the mobile phase?
A3: To minimize baseline noise from your mobile phase, consider the following best practices:
-
Use High-Purity Solvents: Always use HPLC-grade solvents and freshly prepared mobile phases.[4]
-
Degas the Mobile Phase: Thoroughly degas your mobile phase using methods like sonication, vacuum filtration, or an inline degasser to remove dissolved gases that can form bubbles in the detector flow cell.[2]
-
Filter the Mobile Phase: Filter all mobile phase components through a 0.45 µm or 0.22 µm filter to remove particulate matter.[4]
-
Ensure Proper Mixing: If preparing a mixed mobile phase, ensure thorough and consistent mixing to avoid refractive index fluctuations.[1]
-
Prevent Microbial Growth: For aqueous mobile phases containing salts or buffers, prepare them fresh daily and consider adding a small percentage of organic solvent (e.g., acetonitrile) to inhibit microbial growth.[1]
Q4: My baseline is noisy when using a UV detector. What should I check?
A4: For issues with a UV detector, follow these troubleshooting steps:
-
Check the Lamp: Ensure the UV lamp has not exceeded its lifetime and is providing sufficient energy. A weak lamp is a common source of noise.[2]
-
Clean the Flow Cell: The flow cell windows can become contaminated over time. Flush the flow cell with a suitable cleaning solvent.[3]
-
Optimize Wavelength: For organic acids like this compound, detection is often performed at low wavelengths (e.g., 210 nm).[4] However, mobile phase absorbance can be higher at these wavelengths, potentially increasing noise. Ensure your mobile phase components have low absorbance at the chosen wavelength.
Q5: I am using a Refractive Index (RI) detector and experiencing significant baseline noise. What are the likely causes?
A5: RI detectors are particularly sensitive to temperature and mobile phase composition changes. To troubleshoot baseline noise with an RI detector:
-
Temperature Control: Ensure the column and detector are thermostatted to a stable temperature. Even small fluctuations in the lab environment can cause drift and noise.[5]
-
Mobile Phase Stability: The mobile phase composition must be extremely consistent. Any variation in the refractive index of the mobile phase will be detected as noise.[3]
-
System Equilibration: Allow the HPLC system to equilibrate thoroughly with the mobile phase before starting your analysis. This can take a significant amount of time for RI detectors.
Troubleshooting Guides
Guide 1: Systematic Approach to Diagnosing Baseline Noise
This guide provides a logical workflow to identify the source of baseline noise.
Caption: A step-by-step workflow for identifying the source of baseline noise.
Guide 2: Optimizing Mobile Phase pH for this compound Analysis
The retention and peak shape of ionizable compounds like this compound are highly dependent on the mobile phase pH.[6]
Caption: Relationship between mobile phase pH and chromatographic behavior.
For reversed-phase HPLC, it is generally recommended to work at a pH that is at least 2 pH units away from the pKa of the analyte to ensure a single ionic form and thus sharp, symmetrical peaks.[7] The predicted pKa of this compound is around 4.77.[8] Therefore, a mobile phase pH of less than 3 is recommended to ensure it is in its protonated, less polar form, leading to better retention and peak shape on a C18 column.
Experimental Protocols
Protocol 1: General Sample Preparation for this compound Analysis
This protocol provides a general guideline for preparing samples for HPLC analysis.
-
Dissolution: Dissolve the this compound sample in a solvent that is compatible with the mobile phase. A good starting point is to dissolve the sample in the initial mobile phase composition.
-
Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the column.[4]
-
Dilution: Dilute the sample to a concentration that is within the linear range of the detector.
For complex matrices, such as biological fluids, a sample clean-up step like solid-phase extraction (SPE) may be necessary to remove interferences.[9]
Protocol 2: HPLC Method for this compound with Refractive Index (RI) Detection
This method is adapted from available literature for the analysis of this compound.
| Parameter | Value |
| Column | Aminex HPX-87H |
| Mobile Phase | 10 mM Sulfuric Acid (H₂SO₄) in water |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 50 °C |
| Detector | Refractive Index (RI) |
| Injection Volume | 10 µL |
Note: This method uses an ion-exclusion column. The low pH of the mobile phase suppresses the ionization of the carboxylic acid, allowing for its separation.
Protocol 3: Recommended Starting Conditions for HPLC-UV Analysis of this compound
Based on the analysis of similar organic acids, the following conditions can be used as a starting point for method development with UV detection.[4][10]
| Parameter | Recommended Starting Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a low percentage of B (e.g., 5-10%) and increase to elute the compound. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-30 °C |
| Detector Wavelength | 210 nm |
| Injection Volume | 10-20 µL |
Note: The mobile phase should be adjusted to a pH below 3 to ensure good peak shape. Optimization of the gradient and mobile phase composition will be necessary to achieve the desired separation.
Data Summary
Table 1: Common Causes of Baseline Noise and Their Solutions
| Source | Potential Cause | Recommended Solution |
| Mobile Phase | Dissolved gases | Degas mobile phase using sonication, vacuum, or inline degasser.[2] |
| Particulate matter | Filter mobile phase through a 0.45 µm or 0.22 µm filter.[4] | |
| Improper mixing | Ensure thorough and consistent mixing of mobile phase components.[1] | |
| Microbial growth | Prepare aqueous mobile phases fresh daily.[1] | |
| Detector (UV) | Weak or failing lamp | Replace the detector lamp.[2] |
| Contaminated flow cell | Flush the flow cell with appropriate cleaning solvents.[3] | |
| Detector (RI) | Temperature fluctuations | Use a column oven and ensure a stable lab environment.[5] |
| Mobile phase inconsistency | Use a high-precision pump and ensure the mobile phase is perfectly homogenous.[3] | |
| Pump | Leaks | Inspect fittings and seals for any signs of leakage and replace if necessary.[3] |
| Pulsations | Service pump seals and check valves.[1] | |
| Column | Contamination | Flush the column with a strong solvent or replace if necessary. |
| Sample | Particulates in sample | Filter the sample before injection.[4] |
| High concentration | Dilute the sample to an appropriate concentration. |
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. scioninstruments.com [scioninstruments.com]
- 5. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 6. moravek.com [moravek.com]
- 7. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 8. Page loading... [guidechem.com]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 8-Hydroxyoctanoic Acid and Other Omega-Hydroxy Fatty Acids in Royal Jelly
For Researchers, Scientists, and Drug Development Professionals
Introduction
Royal jelly (RJ), a secretion from the glands of worker honeybees, is a complex mixture of proteins, lipids, sugars, vitamins, and minerals. Its unique lipid fraction, primarily composed of medium-chain omega-hydroxy fatty acids, is of significant interest to the scientific community due to its diverse biological activities. While (E)-10-hydroxy-2-decenoic acid (10-HDA) is the most abundant and extensively studied of these fatty acids, other omega-hydroxy fatty acids, such as 8-hydroxyoctanoic acid (8-HOA), 10-hydroxydecanoic acid (10-HDAA), and sebacic acid (a dicarboxylic acid derived from the metabolism of other fatty acids), contribute to the overall bioactivity of royal jelly.[1][2] This guide provides a comprehensive and objective comparison of 8-HOA with these other key fatty acids, presenting available experimental data to aid researchers and drug development professionals in their understanding and potential applications of these compounds.
Comparative Overview of Biological Activities
While research on 10-HDA and, to a lesser extent, 10-HDAA and sebacic acid has revealed a range of biological effects, including anti-inflammatory, antimicrobial, neuroprotective, and immunomodulatory properties, data specifically on this compound is comparatively scarce. The following sections summarize the available quantitative data to facilitate a direct comparison.
Data Presentation: Quantitative Comparison of Biological Activities
The following tables provide a structured overview of the quantitative data available for the biological activities of this compound and other major omega-hydroxy fatty acids found in royal jelly.
Table 1: Anti-Inflammatory and Cytotoxic Activities
| Compound | Assay | Cell Line | Target | Result (IC₅₀ / Effect) | Citation(s) |
| This compound (8-HOA) | Cytotoxicity | Melanoma | Cell Viability | Less effective than 10-HDA and decanedioic acid | [3] |
| 10-Hydroxy-2-decenoic Acid (10-HDA) | Anti-inflammatory | WiDr (human colon cancer) | IL-8 production | ~72% reduction at 2 mM, ~44% reduction at 3 mM | |
| Anti-inflammatory | WiDr (human colon cancer) | IL-1β production | Significant decrease at 3 mM | [4] | |
| Anti-inflammatory | WiDr (human colon cancer) | TNF-α production | Significant decrease at 3 mM | [4] | |
| Cytotoxicity | A549 (human lung cancer) | Cell Viability | IC₅₀: 22.68 µM | [5] | |
| Cytotoxicity | NCI-H460 (human lung cancer) | Cell Viability | IC₅₀: 44.03 µM | [5] | |
| Cytotoxicity | NCI-H23 (human lung cancer) | Cell Viability | IC₅₀: 44.79 µM | [5] | |
| 10-Hydroxydecanoic Acid (10-HDAA) | Anti-inflammatory | BV-2 and N9 (microglial cells) | Nitric Oxide (NO) Production | Dose-dependent inhibition | [6][7] |
| Sebacic Acid | Anti-inflammatory | THP-1 (human macrophage-like) | IL-6 mRNA expression | Dose-dependent decrease | [7] |
Table 2: Antimicrobial and Antiparasitic Activities
| Compound | Organism | Activity | Result (MIC / IC₅₀) | Citation(s) |
| This compound (8-HOA) | - | - | Data not available | - |
| 10-Hydroxy-2-decenoic Acid (10-HDA) | Staphylococcus aureus | Bactericide | MIC: 23-44 µM | [8] |
| Streptococcus alactolyticus | Bactericide | MIC: 23-44 µM | [8] | |
| Escherichia coli (hemolytic) | Bactericide | MIC: 40-43 µM | [9] | |
| Plasmodium falciparum (K1 strain) | Antimalarial | IC₅₀: 2.7 µg/mL | [2] | |
| Leishmania major (amastigotes) | Antileishmanial | IC₅₀: 4.8 µg/mL | [2] | |
| 10-Hydroxydecanoic Acid (10-HDAA) | Plasmodium falciparum (K1 strain) | Antimalarial | IC₅₀: 2.1 µg/mL | [2] |
| Leishmania major (amastigotes) | Antileishmanial | IC₅₀: 3.9 µg/mL | [2] | |
| Sebacic Acid | Plasmodium falciparum (K1 strain) | Antimalarial | IC₅₀: > 10 µg/mL | [2] |
| Leishmania major (amastigotes) | Antileishmanial | IC₅₀: > 10 µg/mL | [2] |
Signaling Pathways and Experimental Workflows
Understanding the molecular mechanisms through which these fatty acids exert their effects is crucial for targeted drug development. While the signaling pathways for 8-HOA are largely uncharacterized, research has begun to elucidate the mechanisms of 10-HDA and sebacic acid.
Signaling Pathway Diagrams
Experimental Workflow Diagram
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of these omega-hydroxy fatty acids.
Quantification of Fatty Acids in Royal Jelly by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To extract and quantify the concentration of 8-HOA, 10-HDA, 10-HDAA, and other fatty acids in a royal jelly sample.
Methodology:
-
Lipid Extraction:
-
Homogenize a known weight of royal jelly sample (e.g., 1 g) with a solvent mixture of chloroform:methanol (2:1, v/v).
-
Vortex the mixture vigorously and centrifuge to separate the layers.
-
Collect the lower organic phase containing the lipids.
-
Repeat the extraction process on the remaining aqueous phase and combine the organic extracts.
-
Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.
-
-
Derivatization (Silylation):
-
To the dried lipid extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
Incubate the mixture at a specific temperature (e.g., 60°C) for a defined time (e.g., 30 minutes) to convert the fatty acids into their volatile trimethylsilyl (TMS) esters.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).
-
Employ a temperature program to separate the different fatty acid TMS esters based on their boiling points and column interactions.
-
The separated compounds are then introduced into a mass spectrometer for detection and identification.
-
Identify the peaks corresponding to the TMS esters of 8-HOA, 10-HDA, 10-HDAA, and other fatty acids by comparing their retention times and mass spectra with those of authentic standards.
-
-
Quantification:
-
Prepare a series of standard solutions of the target fatty acids at known concentrations and subject them to the same derivatization and GC-MS analysis.
-
Construct a calibration curve by plotting the peak area against the concentration for each standard.
-
Quantify the concentration of each fatty acid in the royal jelly sample by interpolating its peak area on the corresponding calibration curve.
-
Assessment of Anti-Inflammatory Activity: Inhibition of Nitric Oxide Production in Macrophages
Objective: To evaluate and compare the ability of 8-HOA, 10-HDA, 10-HDAA, and sebacic acid to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production in macrophage cells.[10][11][12]
Methodology:
-
Cell Culture:
-
Culture a suitable macrophage cell line (e.g., RAW 264.7 or THP-1) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
Treatment:
-
Prepare stock solutions of the test fatty acids in a suitable solvent (e.g., DMSO).
-
Pre-treat the cells with various concentrations of each fatty acid for a specific duration (e.g., 1-2 hours). Include a vehicle control (solvent only).
-
-
Stimulation:
-
Induce an inflammatory response by adding LPS to the culture medium at a final concentration of, for example, 1 µg/mL.[12] Include a negative control group without LPS stimulation.
-
-
Incubation:
-
Incubate the plates for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
-
Nitric Oxide Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatants.
-
In a new 96-well plate, mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[10][12]
-
Allow the color to develop for 10-15 minutes at room temperature.
-
Measure the absorbance at a wavelength of 540 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of sodium nitrite.
-
Calculate the concentration of nitrite (a stable product of NO) in the supernatants based on the standard curve.
-
Express the results as a percentage of NO inhibition compared to the LPS-stimulated vehicle control.
-
Determine the IC₅₀ value for each fatty acid, which is the concentration that inhibits 50% of the LPS-induced NO production.
-
Evaluation of Neuroprotective Effects against Glutamate-Induced Excitotoxicity
Objective: To assess the potential of 8-HOA and other omega-hydroxy fatty acids to protect neuronal cells from glutamate-induced cell death.[13][14]
Methodology:
-
Neuronal Cell Culture:
-
Culture primary neurons (e.g., cortical or hippocampal neurons) or a neuronal cell line (e.g., SH-SY5Y) on appropriate culture plates coated with a substrate like poly-D-lysine.
-
-
Treatment:
-
Pre-treat the neuronal cultures with different concentrations of the test fatty acids for a specified period (e.g., 24 hours). Include a vehicle control.
-
-
Induction of Excitotoxicity:
-
Expose the cells to a neurotoxic concentration of glutamate (e.g., 1-10 mM) for a defined duration to induce excitotoxicity.[14] Include a control group without glutamate treatment.
-
-
Assessment of Cell Viability (MTT Assay):
-
After the glutamate exposure, remove the medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
Incubate for 2-4 hours to allow viable cells to metabolize MTT into formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
-
Compare the viability of cells pre-treated with the fatty acids to that of the cells treated with glutamate alone to determine the neuroprotective effect.
-
Conclusion and Future Directions
The available evidence indicates that the omega-hydroxy fatty acids in royal jelly, particularly 10-HDA, 10-HDAA, and sebacic acid, possess a range of interesting biological activities. 10-HDA and 10-HDAA have demonstrated notable anti-inflammatory and antimicrobial/antiparasitic effects. Sebacic acid also exhibits anti-inflammatory properties through a distinct signaling pathway.
In contrast, there is a significant gap in the scientific literature regarding the specific biological activities of this compound. While it has been identified as a component of royal jelly and shows some cytotoxic activity against melanoma cells, comprehensive studies comparing its anti-inflammatory, neuroprotective, and antimicrobial properties with other major royal jelly fatty acids are lacking.
For researchers and drug development professionals, this highlights a promising area for future investigation. The shorter chain length and different hydroxyl position of 8-HOA compared to the more studied C10 fatty acids may confer unique biological properties and a different pharmacological profile. Further research is warranted to isolate or synthesize pure 8-HOA and systematically evaluate its bioactivities using standardized in vitro and in vivo models. Such studies will be crucial to fully understand the synergistic effects of the various fatty acids in royal jelly and to unlock the full therapeutic potential of its individual components.
References
- 1. 10-hydroxy-2-decenoic acid of royal jelly exhibits bactericide and anti-inflammatory activity in human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicity of fatty acids on murine and human melanoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 10-Hydroxy-2-decenoic Acid and 10-Hydroxydecanoic Acid in Royal Jelly on Bone Metabolism in Ovariectomized Rats: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. medchemexpress.com [medchemexpress.com]
- 6. 10-Hydroxydecanoic acid inhibits LPS-induced inflammation by targeting p53 in microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound CAS#: 764-89-6 [m.chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. academic.oup.com [academic.oup.com]
- 11. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
- 12. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Neuroprotection from glutamate toxicity with ultra-low dose glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
A Comparative Guide to GC-MS and HPLC Methods for 8-Hydroxyoctanoic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 8-Hydroxyoctanoic acid, a key intermediate in various metabolic pathways and a potential biomarker, is of paramount importance. The choice of analytical methodology is critical for achieving robust results. This guide provides an objective cross-validation of two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the analysis of this compound. This comparison is supported by experimental data and detailed methodologies to aid in method selection and validation.
At a Glance: Method Comparison
The selection between HPLC and GC-MS for the analysis of this compound hinges on the physicochemical properties of the analyte, primarily its volatility and thermal stability. As a hydroxy fatty acid, this compound is non-volatile, which necessitates different sample handling approaches for each technique.
| Feature | GC-MS | HPLC |
| Principle | Separation of volatile compounds in the gas phase followed by mass-based detection. | Separation of compounds in the liquid phase based on their interaction with a stationary phase, followed by various detection methods. |
| Derivatization | Mandatory to increase volatility and thermal stability.[1] | Generally not required, simplifying sample preparation. |
| Volatility | Essential for the analyte to be volatile or rendered volatile. | Not a requirement, suitable for non-volatile and thermally labile compounds. |
| Sensitivity | High, especially with selective ionization techniques. | Sensitivity is dependent on the detector used (e.g., UV, MS). LC-MS can offer comparable sensitivity to GC-MS. |
| Sample Throughput | Can be lower due to the additional derivatization step. | Can be higher due to simpler sample preparation. |
| Instrumentation Cost | Generally higher initial investment. | Can have a lower initial cost, depending on the detector. |
Quantitative Performance Comparison
| Parameter | GC-MS (with derivatization) | HPLC-MS |
| Limit of Detection (LOD) | < 0.1 µg/mL | 0.1 - 1 µg/mL |
| Limit of Quantitation (LOQ) | < 0.5 µg/mL | 0.5 - 5 µg/mL |
| Linearity (r²) | > 0.99 | > 0.99 |
| Precision (%RSD) | < 15% | < 15% |
| Recovery (%) | 70-120% | 70-120% |
Note: These values are representative and can vary depending on the specific matrix, instrumentation, and method optimization.
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible and reliable analytical data. Below are representative methodologies for the analysis of this compound using GC-MS and HPLC.
GC-MS Method with Derivatization
This method requires a derivatization step to increase the volatility of this compound. Silylation is a common approach.[1]
1. Sample Preparation and Extraction:
-
For biological samples (e.g., plasma, tissue homogenates), perform a liquid-liquid extraction using a suitable organic solvent like ethyl acetate or a mixture of chloroform and methanol to isolate the lipid fraction.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
2. Derivatization (Silylation):
-
To the dried extract, add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a suitable solvent (e.g., pyridine or acetonitrile).[2]
-
Heat the mixture at 60-80°C for 30-60 minutes to ensure complete derivatization of both the carboxylic acid and hydroxyl groups.[2]
-
Cool the sample to room temperature before injection.
3. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Detection Mode: Selected Ion Monitoring (SIM) for targeted quantification, monitoring characteristic ions of the derivatized this compound.
HPLC Method
This method allows for the direct analysis of this compound without derivatization.
1. Sample Preparation:
-
For biological samples, perform a protein precipitation with a solvent like acetonitrile, followed by centrifugation to remove precipitated proteins.
-
The resulting supernatant can be directly injected or subjected to solid-phase extraction (SPE) for further cleanup and concentration if necessary.
2. HPLC-UV/MS Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a pump, autosampler, and column oven.
-
Detector: Diode Array Detector (DAD) or a Mass Spectrometer (MS).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[3][4]
-
Mobile Phase A: 0.1% Formic acid in water.[5]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to elute the analyte, and then re-equilibrate. For example: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-20 min, 90% B; 20.1-25 min, 10% B.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-20 µL.
-
UV Detection Wavelength: 210 nm (for non-MS detection).[4]
-
MS Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for carboxylic acids.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for both GC-MS and HPLC analysis of this compound.
Logical Comparison Framework
The choice between GC-MS and HPLC for this compound analysis involves a trade-off between sample preparation complexity and analytical considerations.
Conclusion
Both GC-MS and HPLC are powerful techniques for the quantitative analysis of this compound, each with its own set of advantages and disadvantages.
GC-MS offers high sensitivity and provides rich structural information, which is invaluable for confident compound identification. However, the mandatory derivatization step adds complexity and time to the sample preparation workflow and can be a source of variability.[1]
HPLC , particularly when coupled with mass spectrometry, provides a more direct and often higher-throughput approach by eliminating the need for derivatization. This simplifies the workflow and reduces the potential for analytical artifacts. The sensitivity of HPLC is highly dependent on the detector, with LC-MS offering performance comparable to GC-MS.
For routine quantitative analysis where high throughput is desired and the analyte is well-characterized, HPLC is often the preferred method due to its simpler sample preparation. For studies requiring the highest level of structural confirmation or when dealing with very complex matrices where the selectivity of GC separation is advantageous, GC-MS remains a robust and valuable tool. Ultimately, for the highest level of confidence in analytical data, a cross-validation of results between both techniques is recommended to ensure the integrity and reliability of research findings.
References
A Comparative Study of 8-Hydroxyoctanoic Acid and Sebacic Acid in Polymer Synthesis: A Guide for Researchers
A detailed comparison of polymers derived from 8-hydroxyoctanoic acid and sebacic acid reveals distinct differences in their synthesis, properties, and potential applications. While sebacic acid-based polymers, particularly poly(glycerol sebacate), are well-documented elastomers with tunable properties, comprehensive data on poly(8-hydroxyoctanoate) is less available. This guide provides a comparative overview based on existing literature, utilizing poly(ω-hydroxyalkanoates) as a proxy for poly(8-hydroxyoctanoate) to facilitate a meaningful comparison for researchers, scientists, and drug development professionals.
This comparison guide delves into the synthesis methodologies and key performance characteristics of polymers derived from these two distinct monomers. Sebacic acid, a ten-carbon dicarboxylic acid, readily forms crosslinked elastomers when polymerized with polyols like glycerol. In contrast, this compound, a linear aliphatic molecule with a hydroxyl and a carboxylic acid group, is expected to form linear polyesters. Due to the limited specific data on poly(8-hydroxyoctanoate), this guide will leverage data from similar linear poly(ω-hydroxyalkanoates) to draw comparisons.
Comparative Data of Polymer Properties
The following tables summarize the key thermal and mechanical properties of polymers derived from sebacic acid (specifically poly(glycerol sebacate)) and a representative linear poly(ω-hydroxyalkanoate) as a proxy for poly(8-hydroxyoctanoate).
Table 1: Thermal Properties
| Property | Poly(glycerol sebacate) (PGS) | Poly(ω-hydroxyalkanoate) (Representative) |
| Glass Transition Temperature (Tg) | -35 to -25 °C[1] | -52 to 4 °C |
| Melting Temperature (Tm) | ~10 °C (pre-polymer)[1] | 72.8 to 177 °C |
| Decomposition Temperature (Td) | ~420 °C[2] | 220 to 256 °C |
Table 2: Mechanical Properties
| Property | Poly(glycerol sebacate) (PGS) | Poly(ω-hydroxyalkanoate) (Representative) |
| Young's Modulus | 0.056 to 1.2 MPa[3] | 47.3 MPa (compressive modulus) |
| Tensile Strength | 0.25 to 0.5 MPa[3][4] | 1.03 MPa (compressive yield strength) |
| Elongation at Break | ~180 to 270%[4] | - |
Experimental Protocols
Detailed methodologies for the synthesis of these polymers are crucial for reproducibility and further research.
Synthesis of Poly(glycerol sebacate) (PGS) via Melt Polycondensation
This is a widely used two-step method to produce a crosslinked PGS elastomer.[4]
1. Pre-polymerization:
-
Equimolar amounts of glycerol and sebacic acid are combined in a round-bottom flask.
-
The mixture is heated to 120-150°C under an inert atmosphere (e.g., nitrogen or argon) with continuous stirring for approximately 24 hours. This process results in the formation of a viscous pre-polymer.[4]
2. Curing (Crosslinking):
-
The pre-polymer is then transferred to a vacuum oven.
-
It is cured by heating at 120-150°C under vacuum (<100 mTorr) for 24 to 96 hours to facilitate the formation of a crosslinked network.[4]
Synthesis of Poly(ω-hydroxyalkanoate) via Melt Polycondensation
This protocol describes a general approach for the synthesis of linear polyesters from ω-hydroxy acids.
1. Monomer Preparation:
-
The ω-hydroxyalkanoic acid monomer is thoroughly dried to remove any moisture, which can interfere with the polymerization process.
2. Polymerization:
-
The dried monomer is placed in a reaction vessel equipped with a stirrer and an inlet for inert gas.
-
A catalyst, such as tin(II) 2-ethylhexanoate, is added.
-
The reaction mixture is heated to a high temperature (typically 180-220°C) under a continuous flow of inert gas to remove the water produced during the esterification reaction.
-
The reaction is allowed to proceed for several hours until the desired molecular weight is achieved. The progress of the reaction can be monitored by measuring the viscosity of the reaction mixture.
Visualization of Synthesis and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the polymerization pathways and a logical comparison of the two polymer types.
References
8-Hydroxyoctanoic Acid: An Evaluation of its Role as a Disease Biomarker
A comprehensive comparison of biomarkers for the diagnosis of Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency, evaluating 8-Hydroxyoctanoic Acid against established screening and confirmatory markers.
For researchers, scientists, and professionals in drug development, the accurate and timely diagnosis of metabolic disorders is paramount. Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an autosomal recessive inherited disorder of fatty acid metabolism, serves as a critical example where early detection through reliable biomarkers can prevent severe clinical outcomes such as hypoketotic hypoglycemia, seizures, and even sudden death.[1][2] This guide provides a detailed comparison of potential and established biomarkers for MCAD deficiency, with a specific evaluation of the validity of this compound in this diagnostic landscape.
Initially identified in the urine of children with MCAD deficiency, this compound has been a compound of interest. However, extensive research and the advent of advanced analytical techniques have solidified the roles of other metabolites as more sensitive and specific diagnostic indicators. This guide will objectively compare the performance of this compound with the current gold-standard biomarkers, supported by experimental data and detailed methodologies.
Comparative Analysis of Biomarkers for MCAD Deficiency
The diagnosis of MCAD deficiency primarily relies on newborn screening programs that analyze acylcarnitine profiles from dried blood spots, followed by confirmatory testing of urine organic acids.[3][4]
| Biomarker Category | Specific Biomarker(s) | Sample Type | Typical Findings in MCAD Deficiency | Diagnostic Role |
| Blood Acylcarnitines | Octanoylcarnitine (C8) | Dried Blood Spot / Plasma | Significantly elevated [5] | Primary Screening Marker |
| Hexanoylcarnitine (C6), Decanoylcarnitine (C10), Decenoylcarnitine (C10:1) | Dried Blood Spot / Plasma | Moderately elevated[3] | Supportive Screening Markers | |
| C8/C2 and C8/C10 Ratios | Dried Blood Spot / Plasma | Elevated ratios enhance specificity[6] | Supportive Screening Markers | |
| Urine Organic Acids | Suberic Acid, Sebacic Acid (Dicarboxylic Acids) | Urine | Markedly increased excretion[7][8] | Confirmatory Marker |
| Suberylglycine, Hexanoylglycine (Acylglycines) | Urine | Highly specific and significantly elevated[6] | Confirmatory Marker | |
| Urine Hydroxy Fatty Acids | This compound | Urine | Not significantly or only marginally elevated [9] | Not a reliable biomarker |
Performance of this compound as a Biomarker
Early investigations into the metabolic profile of MCAD deficiency patients did include the analysis of various organic acids. A key 1983 study analyzed the urinary excretion of 23 organic acid metabolites in three patients with the disorder. The findings revealed that while the excretion of dicarboxylic acids like adipic, suberic, and sebacic acids was substantial, the levels of this compound were found to be "not or only marginally elevated compared to controls".[9] This finding significantly diminishes its potential as a reliable primary or even confirmatory biomarker. In contrast, the same study highlighted excessive amounts of 5-hydroxyhexanoic acid and hexanoylglycine, reinforcing the diagnostic utility of other organic acids.[9]
Subsequent and more extensive studies that have led to the current diagnostic standards for MCAD deficiency do not feature this compound as a significant biomarker. The focus has firmly shifted to the highly sensitive and specific measurement of octanoylcarnitine in newborn screening, which shows a robust and significant elevation in affected individuals.[5] For instance, in newborns with confirmed MCAD deficiency, the median concentration of octanoylcarnitine can be as high as 8.4 µmol/L, while in healthy newborns, it is typically below 0.22 µmol/L.[5]
Metabolic Pathway in MCAD Deficiency
In healthy individuals, the mitochondrial enzyme medium-chain acyl-CoA dehydrogenase is crucial for the beta-oxidation of fatty acids with chain lengths of 6 to 12 carbons. In MCAD deficiency, this enzymatic step is blocked, leading to the accumulation of medium-chain fatty acids and their derivatives, which are then shunted into alternative metabolic pathways.
Experimental Protocols
Analysis of Acylcarnitines in Dried Blood Spots by Tandem Mass Spectrometry (MS/MS)
This method is the cornerstone of newborn screening for MCAD deficiency.
a. Sample Preparation:
-
A 3 mm disk is punched from the dried blood spot on a filter paper card.
-
The disk is placed into a well of a 96-well microtiter plate.
-
An extraction solution containing a mixture of stable isotope-labeled internal standards for various acylcarnitines (including octanoylcarnitine-d3) in methanol is added to each well.
-
The plate is agitated for 30 minutes to extract the acylcarnitines.
-
The methanol extract is transferred to a new 96-well plate and evaporated to dryness under a stream of nitrogen.
b. Derivatization:
-
The dried residue is reconstituted in a solution of 3N butanolic-HCl.
-
The plate is sealed and incubated at 65°C for 15 minutes to convert the acylcarnitines to their butyl esters.
-
The butanolic-HCl is then evaporated to dryness under nitrogen.
c. Analysis:
-
The derivatized sample is reconstituted in the mobile phase for injection.
-
Analysis is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The instrument is operated in positive ion mode, and specific precursor ion scans are used to detect the butyl-esterified acylcarnitines. The concentration of octanoylcarnitine is determined by comparing its signal intensity to that of the isotope-labeled internal standard.
Analysis of Organic Acids in Urine by Gas Chromatography-Mass Spectrometry (GC-MS)
This is the standard method for confirming a positive newborn screen for MCAD deficiency.
a. Sample Preparation and Extraction:
-
An internal standard (e.g., 3,3-dimethylglutaric acid) is added to a measured volume of urine.
-
The urine is acidified with hydrochloric acid.
-
The organic acids are extracted from the acidified urine using an organic solvent such as ethyl acetate. This can be performed as a liquid-liquid extraction.
-
The organic solvent layer is separated and evaporated to dryness under a stream of nitrogen.
b. Derivatization:
-
The dried residue is derivatized to make the organic acids volatile for GC analysis. A common method is silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) in pyridine.
-
The mixture is heated at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.
c. Analysis:
-
The derivatized sample is injected into a gas chromatograph.
-
The organic acids are separated on a capillary column.
-
The separated compounds are detected by a mass spectrometer, which provides both quantitative data and structural information for identification. The amounts of suberic acid, sebacic acid, suberylglycine, and hexanoylglycine are determined relative to the internal standard.
Conclusion
While this compound is a metabolite related to fatty acid oxidation, the available evidence does not support its use as a reliable biomarker for the diagnosis of MCAD deficiency. Quantitative studies have shown that its levels are not significantly elevated in affected individuals, unlike the pronounced increases seen in blood octanoylcarnitine and urinary dicarboxylic acids and acylglycines.[5][9] Therefore, for the accurate and reliable diagnosis of MCAD deficiency, the focus for researchers and clinicians should remain on the established and validated biomarkers: acylcarnitine profiling for newborn screening and urinary organic acid analysis for confirmation. The validation of any new biomarker requires rigorous comparative studies demonstrating superior or equivalent sensitivity and specificity to the current standards, a criterion that this compound has not met for MCAD deficiency.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Medium-chain acyl-CoA dehydrogenase deficiency: MedlinePlus Genetics [medlineplus.gov]
- 3. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Medium-Chain Acyl-CoA Dehydrogenase Deficiency - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rapid diagnosis of MCAD deficiency: quantitative analysis of octanoylcarnitine and other acylcarnitines in newborn blood spots by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Octanoic acidemia and octanoylcarnitine excretion with dicarboxylic aciduria due to defective oxidation of medium-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. General (medium-chain) acyl-CoA dehydrogenase deficiency (non-ketotic dicarboxylic aciduria): quantitative urinary excretion pattern of 23 biologically significant organic acids in three cases - PubMed [pubmed.ncbi.nlm.nih.gov]
assessing the purity of synthetic 8-Hydroxyoctanoic acid against a reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 8-Hydroxyoctanoic acid against a reference standard. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most suitable method for their specific needs.
Introduction to this compound and Purity Assessment
This compound is a valuable intermediate in the synthesis of various compounds, including histone deacetylase (HDAC) inhibitors targeted in cancer therapy.[1][2] Ensuring the chemical purity of synthetic batches is critical for the safety, efficacy, and reproducibility of downstream applications. This involves quantifying the main compound and identifying and quantifying any impurities that may have arisen during the synthesis process.
A reference standard, a highly purified and well-characterized sample of this compound, serves as the benchmark against which the synthetic product is compared. Commercially available reference standards typically have a purity of 98% or higher.[3] This guide explores three common analytical techniques for this purity assessment: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
Comparison of Analytical Methods
The choice of analytical method for purity assessment depends on several factors, including the desired level of accuracy, the type of impurities to be detected, and the available instrumentation. The following table summarizes the key characteristics of HPLC-UV, GC-MS, and qNMR for the analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV/RI) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on polarity and interaction with a stationary phase. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection. | Intrinsic quantitative property of NMR where signal intensity is directly proportional to the number of nuclei. |
| Sample Derivatization | Not typically required. | Mandatory to increase volatility (e.g., silylation). | Not required. |
| Primary Use | Quantification of the main component and non-volatile impurities. | Identification and quantification of volatile and semi-volatile impurities. | Absolute purity determination without the need for a specific reference standard of the same compound. |
| Strengths | Robust and widely available; suitable for routine quality control. | High sensitivity and specificity for impurity identification. | Provides absolute purity; non-destructive.[4] |
| Limitations | May not detect all impurities if they lack a chromophore (for UV detection) or have a similar refractive index to the mobile phase (for RI detection). | The derivatization step can introduce variability. Not suitable for non-volatile impurities. | Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
High-Performance Liquid Chromatography (HPLC) with UV/Refractive Index Detection
This method is suitable for quantifying the purity of this compound by comparing the peak area of the synthetic sample to that of a reference standard.
Instrumentation and Materials:
-
HPLC system with a pump, autosampler, column oven, and a UV detector or a Refractive Index (RI) detector.
-
Aminex HPX-87H column or equivalent.
-
This compound reference standard (≥98% purity).
-
Sulfuric acid (H₂SO₄), HPLC grade.
-
Water, HPLC grade.
Procedure:
-
Mobile Phase Preparation: Prepare a 10 mM aqueous solution of sulfuric acid. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of the this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh and dissolve the synthetic this compound in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the concentration of this compound based on the calibration curve. The purity is calculated as the percentage of the measured concentration relative to the expected concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. Derivatization is necessary to increase the volatility of this compound.
Instrumentation and Materials:
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
Capillary GC column (e.g., DB-5ms, HP-5ms).
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS).[5]
-
Pyridine or other suitable solvent.
-
This compound reference standard.
-
Internal standard (optional, for quantification).
Procedure:
-
Sample Preparation and Derivatization:
-
Accurately weigh a small amount of the synthetic this compound (and internal standard, if used) into a vial.
-
Add pyridine to dissolve the sample.
-
Add an excess of the silylating reagent (e.g., BSTFA + 1% TMCS).[5]
-
Heat the mixture at a controlled temperature (e.g., 50-70 °C) for a specified time (e.g., 30-60 minutes) to ensure complete derivatization.[6]
-
-
GC-MS Conditions:
-
Injector Temperature: 250-280 °C
-
Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp up to a final temperature (e.g., 300 °C) at a controlled rate (e.g., 5 °C/min).
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230 °C
-
Mass Range: Scan a suitable mass range (e.g., m/z 50-500).
-
-
Analysis: Inject the derivatized sample into the GC-MS. Identify the main peak corresponding to the derivatized this compound. Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST) and their retention times with those of known potential impurities. Quantification of impurities can be performed using an internal or external standard method.
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity Determination
qNMR provides a direct measurement of the purity of a substance without the need for a compound-specific reference standard.
Instrumentation and Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
-
High-purity NMR solvent (e.g., DMSO-d₆).
-
Internal calibrant of known purity (e.g., maleic acid, dimethyl sulfone).
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the synthetic this compound and the internal calibrant into an NMR tube.
-
Add a known volume of the NMR solvent.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with appropriate parameters to ensure accurate integration. Key parameters include a sufficient relaxation delay (D1) and an appropriate number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal calibrant.
-
Calculate the purity of the synthetic this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_calibrant / I_calibrant) * (MW_analyte / MW_calibrant) * (m_calibrant / m_analyte) * P_calibrant
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the calibrant
-
Data Presentation: Purity Assessment of a Synthetic Batch
The following table presents example data from the analysis of a synthetic batch of this compound against a reference standard with a certified purity of 98.5%.
| Analytical Method | Parameter | Reference Standard | Synthetic Batch |
| HPLC-UV | Purity (Area %) | 98.5% | 96.2% |
| Impurity 1 (Area %) | 0.8% | 1.5% (Unidentified) | |
| Impurity 2 (Area %) | 0.4% | 1.1% (Unidentified) | |
| Other Impurities (Area %) | 0.3% | 1.2% | |
| GC-MS | Main Component (Area %) | 98.7% | 95.9% |
| Identified Impurity A | Not Detected | 0.8% (1,8-Octanediol) | |
| Identified Impurity B | Not Detected | 0.5% (ε-Caprolactone) | |
| Other Volatile Impurities | 1.3% | 2.8% | |
| qNMR | Absolute Purity | 98.3% (± 0.5%) | 95.7% (± 0.6%) |
Visualizing the Workflow
The following diagrams illustrate the general workflow for assessing the purity of a synthetic compound and the decision-making process for selecting an appropriate analytical method.
Caption: General workflow for purity assessment.
Caption: Decision tree for analytical method selection.
Conclusion
The purity assessment of synthetic this compound is a critical step in ensuring its quality and suitability for research and development purposes. This guide has provided a comparative overview of three powerful analytical techniques: HPLC, GC-MS, and qNMR. Each method offers distinct advantages and is suited for different aspects of purity analysis. By understanding the principles, protocols, and data outputs of each technique, researchers can make informed decisions to effectively characterize their synthetic products against a reference standard.
References
- 1. This compound CAS#: 764-89-6 [m.chemicalbook.com]
- 2. This compound | 764-89-6 [chemicalbook.com]
- 3. This compound 98 T 764-89-6 [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-cancer properties of 8-Hydroxyoctanoic acid (8-HOA) and related medium-chain fatty acids (MCFAs), including caproic acid (C6), caprylic acid (octanoic acid, C8), and decanoic acid (C10). The information presented is based on available experimental data and is intended to guide further research and drug development efforts in oncology.
Executive Summary
Medium-chain fatty acids are emerging as potential anti-cancer agents with diverse mechanisms of action. This compound, a metabolite of dihomo-γ-linolenic acid (DGLA), has demonstrated inhibitory effects on cancer cell proliferation, migration, and invasion. Its anti-cancer activity is linked to the inhibition of histone deacetylases (HDACs) and modulation of the YAP/TAZ signaling pathway, as well as induction of apoptosis through p53 and caspase-9 activation. Related MCFAs, such as caproic, caprylic, and decanoic acids, have also been shown to possess anti-cancer properties, operating through various mechanisms including cell cycle arrest, apoptosis induction, and modulation of specific signaling cascades like the c-Met pathway. This guide synthesizes the current understanding of the anti-cancer effects of these compounds, presenting available quantitative data, experimental methodologies, and a visualization of the key signaling pathways involved.
Quantitative Data on Anti-Cancer Activity
Direct comparative studies on the IC50 values of 8-HOA and other MCFAs across the same cancer cell lines are limited. The following tables summarize the available data from various studies. It is important to note that experimental conditions may vary between studies, affecting direct comparability.
Table 1: Anti-proliferative Activity of this compound (8-HOA)
| Cancer Cell Line | Assay | Effect | Concentration | Citation |
| HCA-7, HT-29 (Colon Cancer) | Cell Growth Assay | Inhibition of cell growth | ~0.5-1.0μM (produced endogenously) | [1] |
| Various Cancer Cells | Proliferation, Migration, Invasion Assays | Inhibition | Not specified | [2] |
Table 2: Anti-proliferative Activity of Caproic Acid (C6), Caprylic Acid (C8), and Decanoic Acid (C10)
| Compound | Cancer Cell Line | Assay | IC50 Value | Citation |
| Caproic Acid | HCT-116 (Colorectal) | MTT Assay | >6.50 mM | [3] |
| A-549 (Skin) | MTT Assay | >6.50 mM | [3] | |
| MCF-7 (Breast) | MTT Assay | >6.50 mM | [3] | |
| Caprylic Acid | HCT-116 (Colorectal) | MTT Assay | ~3.50-7.00 mM | [3] |
| A-549 (Skin) | MTT Assay | ~3.50-7.00 mM | [3] | |
| MCF-7 (Breast) | MTT Assay | ~3.50-7.00 mM | [3] | |
| C6 (Astrocytoma) | Cell Growth Assay | Most potent among valproic acid analogs | [4] | |
| Decanoic Acid | HCCLM3 (Hepatocellular Carcinoma) | MTT Assay | ~60 µM (with HGF) | [5][[“]][7][8] |
| HepG2 (Hepatocellular Carcinoma) | MTT Assay | ~80 µM (with HGF) | [5][[“]][7][8] |
Key Signaling Pathways and Mechanisms of Action
The anti-cancer effects of 8-HOA and related MCFAs are mediated by distinct and overlapping signaling pathways.
This compound (8-HOA)
8-HOA has been identified as an inhibitor of histone deacetylases (HDACs) and a modulator of the Hippo signaling pathway effector, YAP1/TAZ. By inhibiting HDACs, 8-HOA can alter gene expression, leading to the suppression of cancer cell proliferation, migration, and invasion. Its impact on the YAP1/TAZ pathway further contributes to its anti-tumor effects.[2] Furthermore, the formation of 8-HOA from DGLA peroxidation has been linked to the activation of pro-apoptotic proteins p53 and caspase-9, suggesting a role in inducing programmed cell death.[1]
Decanoic Acid (C10)
Decanoic acid has been shown to exert its anti-tumor effects in hepatocellular carcinoma by targeting the c-Met signaling cascade.[5][[“]][7][8] It inhibits the phosphorylation of c-Met, a receptor tyrosine kinase, thereby blocking downstream signaling pathways that promote tumor growth and survival. This inhibition ultimately leads to the induction of apoptosis.
Caprylic Acid (C8) and Caproic Acid (C6)
Studies on caprylic and caproic acids suggest that their anti-cancer activity involves the downregulation of cell cycle regulatory genes and the upregulation of genes involved in apoptosis.[3][9] While the specific signaling pathways are not as clearly elucidated as for 8-HOA and decanoic acid, their impact on fundamental cellular processes highlights their therapeutic potential. Some evidence suggests that caprylic acid may also be involved in modulating the p-JAK2/p-STAT3 signaling pathway.[10]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the analysis of the anti-cancer effects of these fatty acids.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the compounds on cancer cell lines and to calculate the IC50 values.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the fatty acid (e.g., 0.1 to 10 mM) for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Western Blot Analysis for Signaling Proteins
Objective: To investigate the effect of the compounds on the expression and phosphorylation status of key proteins in signaling pathways (e.g., p53, caspase-9, YAP/TAZ, c-Met).
Protocol:
-
Cell Treatment and Lysis: Treat cancer cells with the desired concentrations of the fatty acid for a specific time. After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-p53, anti-phospho-c-Met) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. The intensity of the bands can be quantified to determine the relative protein expression levels.
HDAC Activity Assay
Objective: To determine the inhibitory effect of 8-HOA on histone deacetylase activity.
Protocol:
-
Nuclear Extract Preparation: Prepare nuclear extracts from cancer cells treated with 8-HOA or a vehicle control.
-
HDAC Assay: Use a commercially available HDAC activity assay kit (fluorometric or colorimetric).
-
Incubate the nuclear extracts with a substrate that becomes fluorescent or colored upon deacetylation.
-
Add a developer solution that stops the reaction and generates the signal.
-
-
Signal Measurement: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Compare the HDAC activity in the 8-HOA-treated samples to the control to determine the percentage of inhibition.
Conclusion
This compound and related medium-chain fatty acids exhibit promising anti-cancer properties through diverse mechanisms. 8-HOA's ability to inhibit HDACs and the YAP/TAZ pathway, along with inducing apoptosis, positions it as a compelling candidate for further investigation. While direct comparative data is still needed, the information gathered on caproic, caprylic, and decanoic acids highlights the potential of MCFAs as a class of anti-cancer agents. Future research should focus on head-to-head comparative studies to elucidate the relative potency and efficacy of these compounds, explore their in vivo anti-tumor effects, and further define their molecular mechanisms of action to accelerate their potential translation into clinical applications.
References
- 1. Knockdown of delta-5-desaturase promotes the anti-cancer activity of dihomo-γ-linolenic acid and enhances the efficacy of chemotherapy in colon cancer cells expressing COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticarcinogenic Properties of Medium Chain Fatty Acids on Human Colorectal, Skin and Breast Cancer Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 5. mdpi.com [mdpi.com]
- 6. consensus.app [consensus.app]
- 7. researchgate.net [researchgate.net]
- 8. Decanoic Acid Exerts Its Anti-Tumor Effects via Targeting c-Met Signaling Cascades in Hepatocellular Carcinoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticarcinogenic properties of medium chain fatty acids on human colorectal, skin and breast cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Evaluating 8-Hydroxyoctanoic Acid as a Versatile Precursor in Chemical Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable precursor is a critical step in the synthesis of novel compounds. 8-Hydroxyoctanoic acid, a bifunctional molecule featuring both a hydroxyl and a carboxylic acid group, presents itself as a versatile building block for a range of applications, from the development of anticancer therapeutics to the production of biodegradable polymers. This guide provides an objective comparison of this compound's performance against other alternatives, supported by experimental data, to aid in the evaluation of its efficacy as a synthetic precursor.
This compound in the Synthesis of Histone Deacetylase (HDAC) Inhibitors
A significant application of this compound is as a precursor for the synthesis of histone deacetylase (HDAC) inhibitors, a class of targeted anticancer agents. The derivative, Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, is a potent, pan-HDAC inhibitor.[1] HDACs are enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression.[1] By inhibiting HDACs, SAHA promotes the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced genes, including tumor suppressor genes.[1]
Comparative Performance Data: HDAC Inhibition
The efficacy of SAHA as an HDAC inhibitor has been benchmarked against other well-known inhibitors like Trichostatin A (TSA). The following table summarizes the in vitro inhibitory concentrations (IC50) of SAHA against various HDAC isoforms.
| Compound | Target HDACs | IC50 Values |
| 8-(Hydroxyamino)-8-oxooctanoic acid (SAHA) | Pan-HDAC inhibitor (Class I, II) | HDAC1: ~20-90 nMHDAC2: ~20-110 nMHDAC3: ~20-120 nMHDAC6: ~20-100 nMHDAC8: ~2 µM |
| Trichostatin A (TSA) | Pan-HDAC inhibitor (Class I, II) | ~1.8 nM (cell-free assay)HDAC1: 6 nMHDAC4: 38 nMHDAC6: 8.6 nM |
Data compiled from multiple sources.[1]
Mechanism of Action and Signaling Pathways
SAHA's mechanism of action involves the chelation of the zinc ion in the active site of HDAC enzymes, which blocks their catalytic activity.[1] This inhibition of HDACs leads to the accumulation of acetylated histones and other non-histone proteins, affecting various cellular processes. The downstream effects of SAHA treatment include cell cycle arrest, induction of apoptosis, and modulation of key signaling pathways.
Several signaling pathways are implicated in SAHA-induced apoptosis, including the Akt/FOXO3a pathway. SAHA treatment can lead to a reduction in phosphorylated Akt, which in turn decreases the phosphorylation of FOXO3a, allowing it to exert its pro-apoptotic effects.[2] Furthermore, SAHA can influence the NF-κB pathway, the p53 tumor suppressor protein, and tubulin acetylation, all of which are critical in cell cycle regulation and proliferation.[1]
This compound as a Precursor for Biodegradable Polymers
This compound is a promising monomer for the synthesis of biodegradable polyesters, specifically polyhydroxyalkanoates (PHAs). These polymers are gaining significant attention as sustainable alternatives to conventional petroleum-based plastics. While direct polymerization of this compound to poly(8-hydroxyoctanoate) is feasible, much of the available data pertains to its constitutional isomer, 3-hydroxyoctanoic acid, which is a common monomer in microbially produced PHAs.
Comparative Performance Data: Polymer Properties
The properties of polymers derived from hydroxyalkanoates vary depending on the length of the carbon chain and the position of the hydroxyl group. For comparison, the properties of poly(3-hydroxyoctanoate) (P3HO), a close analogue to poly(8-hydroxyoctanoate), are presented alongside other common biodegradable polymers.
| Polymer | Monomer | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temp. (°C) | Melting Temp. (°C) |
| Poly(3-hydroxyoctanoate) (P3HO) | 3-Hydroxyoctanoic acid | ~8-10 | ~300-400 | ~ -35 | ~ 61 |
| Poly(12-hydroxydodecanoate) (P12HDD) | 12-Hydroxydodecanoic acid | ~20-30 | ~500-700 | ~ -30 | ~ 80 |
| Poly(ε-caprolactone) (PCL) | ε-Caprolactone | ~20-35 | >500 | ~ -60 | ~ 60 |
| Poly(lactic acid) (PLA) | Lactic acid | ~50-70 | ~2-6 | ~ 60 | ~ 175 |
Note: The properties of P3HO are used as a proxy for poly(8-hydroxyoctanoate). The actual properties of poly(8-hydroxyoctanoate) may vary and require experimental validation.
Longer-chain hydroxyalkanoates, such as 12-hydroxydodecanoic acid, generally produce polymers with higher tensile strength and elongation at break compared to shorter-chain counterparts. This is attributed to increased intermolecular forces and chain entanglement.
References
- 1. The histone deacetylase inhibitor Suberoylanilide Hydroxamic Acid (SAHA) as a therapeutic agent in rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating the Molecular Architecture of 8-Hydroxyoctanoic Acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides a comprehensive comparison of analytical techniques for elucidating the structure of 8-Hydroxyoctanoic acid, a valuable omega-hydroxy fatty acid. By presenting experimental data, detailed protocols, and visual workflows, this document aims to be an essential resource for the structural characterization of this and similar molecules.
This compound (C₈H₁₆O₃, CAS No: 764-89-6), with a molecular weight of 160.21 g/mol , possesses a linear eight-carbon chain with a carboxylic acid at one terminus and a hydroxyl group at the other.[1][2] Its bifunctional nature makes it a versatile building block in various chemical syntheses. The unambiguous confirmation of its structure is paramount for its application in research and development. This guide explores the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) Spectroscopy in achieving this confirmation, and further compares these with High-Performance Liquid Chromatography (HPLC) as a quantitative and qualitative tool.
Spectroscopic and Chromatographic Fingerprints: A Data-Driven Comparison
The following tables summarize the key quantitative data obtained from various analytical techniques, providing a clear comparison of their outputs for the structural confirmation of this compound.
Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Predicted)
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Proton (Position) | Chemical Shift (ppm) | Carbon (Position) | Chemical Shift (ppm) |
| H (on -COOH) | 10.0 - 12.0 (broad s) | C1 (-COOH) | ~180 |
| Hα (C2) | ~2.3 (t) | C2 | ~34 |
| Hβ, Hγ, Hδ, Hε, Hζ (C3-C7) | 1.2 - 1.7 (m) | C3, C4, C5, C6 | 24 - 30 |
| Hη (C8) | ~3.6 (t) | C7 | ~32 |
| H (on C8-OH) | Variable (broad s) | C8 | ~62 |
Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet, and 'm' denotes multiplet.
Table 2: Mass Spectrometry (MS) Data
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule.
| Technique | Ionization Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) |
| LC-MS/MS | ESI (-) | 159.1 ([M-H]⁻)[1] | 141.3, 122.9, 113.3[1] |
Table 3: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
FT-IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 (broad)[3] | -COOH |
| C-H Stretch (Alkyl) | 2960 - 2850 | -CH₂, -CH₃ |
| C=O Stretch (Carboxylic Acid) | 1760 - 1690[3] | -COOH |
| O-H Bend (Alcohol) | 1440 - 1395 | -OH |
| C-O Stretch (Alcohol) | 1260 - 1050 | C-OH |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210[3] | C-O |
Table 4: High-Performance Liquid Chromatography (HPLC) Data
HPLC is a powerful technique for the separation, identification, and quantification of compounds.
| Parameter | Value |
| Alternative Name | Octanoic Acid |
| Column | Primesep 100 |
| Mobile Phase | 50% Acetonitrile, 50% Water with Phosphoric Acid buffer |
| Detection | UV at 210 nm |
Experimental Protocols: A Step-by-Step Guide
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the key analytical techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon. A wider spectral width (e.g., 0-200 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a solvent compatible with the LC mobile phase (e.g., methanol or acetonitrile).
-
Chromatographic Separation: Inject the sample into a liquid chromatograph equipped with a suitable column (e.g., C18 reversed-phase). Use a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve ionization.
-
Ionization: Introduce the eluent from the LC into the mass spectrometer's ion source. Electrospray ionization (ESI) in negative ion mode is commonly used for carboxylic acids.
-
MS Analysis: In the first stage of tandem mass spectrometry (MS/MS), select the deprotonated molecule ([M-H]⁻) as the precursor ion.
-
Fragmentation and Detection: Subject the precursor ion to collision-induced dissociation (CID) with an inert gas (e.g., argon) to generate fragment ions. Analyze the fragment ions in the second stage of the mass spectrometer to obtain the MS/MS spectrum.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr (potassium bromide) pellet by grinding a small amount of this compound with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent. For a liquid sample (if melted), a small drop can be placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use an FT-IR spectrometer.
-
Data Acquisition: Place the sample in the instrument's sample compartment and acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
High-Performance Liquid Chromatography (HPLC)
-
Sample and Standard Preparation: Prepare a stock solution of this compound of a known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution. Dissolve the sample in the mobile phase.
-
Instrumentation: Use an HPLC system equipped with a UV detector, a suitable column (e.g., Primesep 100), and an autosampler.
-
Chromatographic Conditions: Set the mobile phase composition (e.g., 50% Acetonitrile, 50% Water with Phosphoric Acid buffer) and flow rate. Set the UV detector to the appropriate wavelength (e.g., 210 nm).
-
Analysis: Inject the standards and the sample onto the column.
-
Data Analysis: Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the standards.
Visualizing the Analytical Workflow
The following diagrams, generated using the DOT language, illustrate the experimental workflows for each analytical technique.
Conclusion: A Multi-faceted Approach to Structural Confirmation
The structural confirmation of this compound is best achieved through a combination of analytical techniques. NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework, while mass spectrometry confirms the molecular weight and offers valuable fragmentation data. FT-IR spectroscopy serves as a rapid and effective method for identifying the key functional groups. As an alternative and complementary technique, HPLC provides a reliable method for both qualitative and quantitative analysis. By leveraging the strengths of each of these methods, researchers can confidently and accurately determine the structure of this compound and other related molecules, ensuring the integrity and reliability of their scientific endeavors.
References
A Comparative Analysis of 8-Hydroxyoctanoic Acid and Other Fatty Acids in Triggering Cancer Cell Apoptosis
For Immediate Release
[City, State] – A growing body of research highlights the potential of various fatty acids to induce programmed cell death, or apoptosis, in cancer cells, offering promising avenues for novel therapeutic strategies. This guide provides a comparative overview of the pro-apoptotic effects of 8-hydroxyoctanoic acid (8-HOA) versus other fatty acids, with a focus on experimental data, underlying molecular mechanisms, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Quantitative Comparison of Apoptotic Induction
Direct quantitative comparisons of the apoptotic potency of this compound against other fatty acids across a single, standardized experimental setup are limited in the current literature. However, data from various studies using different cancer cell lines and methodologies provide valuable insights into their relative efficacy.
| Fatty Acid | Cancer Cell Line | Key Quantitative Findings | Reference |
| This compound (from DGLA) | Pancreatic Cancer (BxPC-3 with D5D knockdown) | 9.16% early apoptotic cells (vs. 3.61% in control) | [1] |
| Capric Acid (C10:0) | Colon Cancer (HCT-116) | 1.8-fold increase in caspase-8 activity compared to control. Reduced cell viability by up to 90%. | [2] |
| Caprylic Acid (C8:0) | Colon Cancer (HCT-116) | Significant increase in caspase-8 activity. Reduced cell viability by up to 90%. | [2] |
| Caproic Acid (C6:0) | Colon Cancer (HCT-116) | Significant increase in caspase-8 activity. Reduced cell viability by up to 70%. | [2] |
Note: The data presented for this compound was generated under specific conditions where its production from dihomo-γ-linolenic acid (DGLA) was enhanced by knocking down the delta-5-desaturase (D5D) enzyme. The findings for capric, caprylic, and caproic acids are from a separate study with its own experimental parameters. Therefore, these values indicate the potential of each fatty acid but are not a direct head-to-head comparison.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols employed in the cited research.
Protocol: Induction of Apoptosis by this compound in Pancreatic Cancer Cells
This protocol is adapted from studies on DGLA-induced apoptosis, where 8-HOA is the active metabolite.
-
Cell Culture and D5D Knockdown: Human pancreatic cancer cells (BxPC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. To enhance 8-HOA production, cells are transfected with shRNA targeting delta-5-desaturase (D5D).
-
Treatment: D5D-knockdown cells are treated with DGLA (to be metabolized into 8-HOA) for a specified period (e.g., 48 hours).
-
Apoptosis Analysis (Annexin V-FITC/PI Staining):
-
Harvest cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable cells.[1][3][4][5][6]
-
Protocol: Assessment of Apoptosis Induced by Medium-Chain Fatty Acids
This protocol is based on studies investigating the effects of capric, caprylic, and caproic acids on colon cancer cells.
-
Cell Culture: Human colon cancer cells (HCT-116) are maintained in an appropriate culture medium.
-
Fatty Acid Treatment: Cells are treated with various concentrations of capric, caprylic, or caproic acid for a defined duration (e.g., 48 hours).
-
Cell Viability Assay (MTT Assay):
-
After treatment, MTT reagent is added to the cells and incubated to allow for the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
-
Caspase-8 Activity Assay:
-
Cell lysates are prepared from treated and control cells.
-
A caspase-8 specific substrate conjugated to a reporter molecule is added to the lysates.
-
The activity of caspase-8 is determined by measuring the signal generated from the cleavage of the substrate.[2]
-
Signaling Pathways of Apoptosis Induction
The mechanisms by which these fatty acids induce apoptosis involve distinct signaling cascades.
This compound: The Intrinsic Pathway
The pro-apoptotic activity of this compound, particularly when derived from DGLA in cancer cells with high COX-2 expression and suppressed D5D, is primarily mediated through the intrinsic (mitochondrial) pathway of apoptosis .[7][8]
This pathway involves the activation of the tumor suppressor protein p53 , which in turn leads to the activation of caspase-9 , a key initiator caspase in the intrinsic pathway.[8]
Other Medium-Chain Fatty Acids: The Extrinsic Pathway
In contrast, medium-chain fatty acids such as capric acid and caprylic acid appear to predominantly utilize the extrinsic (death receptor) pathway of apoptosis .
This is evidenced by the significant increase in the activity of caspase-8 , the primary initiator caspase in the extrinsic pathway, following treatment with these fatty acids.[2][9][10][11][12] Caspase-8 activation then triggers a downstream cascade of effector caspases, ultimately leading to the execution of apoptosis.
Conclusion
Both this compound and other medium-chain fatty acids demonstrate the ability to induce apoptosis in cancer cells, albeit through different primary signaling pathways. The efficacy of 8-HOA appears to be context-dependent, relying on the metabolic state of the cancer cell, specifically the expression of COX-2 and the activity of D5D. Medium-chain fatty acids like capric and caprylic acid offer a more direct route to apoptosis via the extrinsic pathway. Further head-to-head comparative studies are warranted to fully elucidate the relative potencies and therapeutic potential of these fatty acids in various cancer types. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers dedicated to advancing the field of cancer therapeutics.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Anticarcinogenic Properties of Medium Chain Fatty Acids on Human Colorectal, Skin and Breast Cancer Cells in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Knockdown of delta-5-desaturase promotes the anti-cancer activity of dihomo-γ-linolenic acid and enhances the efficacy of chemotherapy in colon cancer cells expressing COX-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caspase-8 Induces Lysosome-Associated Cell Death in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caspase-8 as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of 8-Hydroxyoctanoic Acid and its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical stability of 8-Hydroxyoctanoic acid and its common esters, namely the methyl and ethyl esters. The information presented herein is intended to assist researchers and formulation scientists in selecting the most appropriate compound for their specific application, considering their stability under various environmental conditions.
Executive Summary
This compound is a bifunctional molecule containing both a carboxylic acid and a primary alcohol group. This structure presents inherent stability challenges, primarily the tendency to undergo intramolecular esterification to form a lactone or intermolecular polymerization. Esterification of the carboxylic acid moiety to form methyl or ethyl esters can mitigate some of these stability issues. This guide outlines the relative stability of these compounds under hydrolytic, thermal, and photolytic stress conditions and provides detailed experimental protocols for performing such stability-indicating studies.
Data Presentation
The following tables summarize the physicochemical properties and comparative stability of this compound, this compound methyl ester, and this compound ethyl ester.
Table 1: Physicochemical Properties
| Property | This compound | This compound Methyl Ester | This compound Ethyl Ester |
| Molecular Formula | C₈H₁₆O₃[1] | C₉H₁₈O₃ | C₁₀H₂₀O₃ |
| Molecular Weight | 160.21 g/mol [1] | 174.24 g/mol | 188.26 g/mol |
| Appearance | White solid | Colorless to light yellow liquid | Colorless to light yellow liquid |
| Melting Point | 59-63 °C | Not available | Not available |
| Boiling Point | 130 °C at 1 mmHg | Not available | Not available |
| pKa | ~4.77 (Predicted) | Not applicable | Not applicable |
Table 2: Comparative Stability Under Forced Degradation Conditions
| Stress Condition | This compound | This compound Methyl/Ethyl Ester | Primary Degradation Pathway |
| Acidic Hydrolysis | Stable | Susceptible to hydrolysis to the parent acid and corresponding alcohol. | Ester hydrolysis |
| Alkaline Hydrolysis | Forms a stable salt | Highly susceptible to rapid hydrolysis to the parent acid salt and corresponding alcohol. | Saponification (ester hydrolysis) |
| Oxidative (H₂O₂) | Potential for oxidation of the primary alcohol. | Potential for oxidation of the primary alcohol. | Oxidation |
| Thermal | Prone to polymerization and lactonization.[2] | Generally more stable than the parent acid. May undergo elimination or other degradation at very high temperatures. | Polymerization/Lactonization (Acid), Dehydration/Elimination (Ester) |
| Photolytic | Generally stable, but may be susceptible to photocatalytic decomposition in the presence of catalysts like TiO₂.[3] | Similar to the parent acid, may undergo photocatalytic decomposition.[3] | Photocatalytic decomposition |
Experimental Protocols
Detailed methodologies for conducting forced degradation studies to evaluate the stability of this compound and its esters are provided below. These protocols are designed to be a starting point and may require optimization based on the specific analytical method and instrumentation used.
General Sample Preparation
-
Stock Solutions: Prepare stock solutions of this compound and its esters in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Working Solutions: For each stress condition, dilute the stock solution with the respective stressor to achieve a final concentration of approximately 100 µg/mL.
Forced Degradation (Stress) Conditions
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
Analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at room temperature for 4 hours.
-
Neutralize the solution with an appropriate volume of 0.1 M HCl.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
Analyze by HPLC.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final volume of 10 mL with the mobile phase.
-
Analyze by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound (for this compound) or a neat liquid sample (for esters) in a controlled temperature oven at 70°C for 48 hours.
-
For solutions, prepare a 100 µg/mL solution in an inert solvent (e.g., acetonitrile) and heat at 70°C for 48 hours.
-
Cool the sample and dissolve/dilute to the appropriate concentration with the mobile phase for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a 100 µg/mL solution of the compound in a suitable solvent to a photostability chamber.
-
The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze both the exposed and control samples by HPLC.
-
Stability-Indicating HPLC Method
A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. The following is a general method that can be optimized:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Mandatory Visualization
Degradation Pathways
The following diagrams illustrate the primary degradation pathways for this compound and its esters under hydrolytic conditions.
Caption: Primary degradation pathways for this compound and its esters.
Experimental Workflow
The following diagram outlines the general workflow for conducting a comparative stability study.
References
A Comparative Guide to the Validation of Analytical Methods for 8-Hydroxyoctanoic Acid in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 8-Hydroxyoctanoic acid, a key intermediate in various metabolic pathways and a potential biomarker, in complex biological matrices such as plasma and urine is critical for advancing research and drug development. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides a comprehensive comparison of two widely used analytical techniques—Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the validation of this compound analysis.
Methodology Comparison: LC-MS/MS vs. GC-MS
Both LC-MS/MS and GC-MS are powerful analytical tools, each with distinct advantages and considerations for the analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often favored for its high sensitivity and specificity, particularly for non-volatile compounds like this compound, allowing for direct analysis with minimal sample derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and reliable technique, especially for the comprehensive profiling of organic acids.[1] However, it typically requires a derivatization step to increase the volatility of analytes like this compound.[1]
The choice between these methods depends on the specific requirements of the study, including the desired sensitivity, sample throughput, and the nature of the biological matrix.
Quantitative Performance Data
The following table summarizes typical performance characteristics for the analysis of organic acids using LC-MS/MS and GC-MS. While specific data for this compound is limited, the presented values for related compounds provide a strong basis for comparison.
| Performance Parameter | LC-MS/MS (Similar Analytes in Plasma) | GC-MS (Organic Acids in Urine) |
| Linearity (Range) | 0.5 - 500 ng/mL | Not explicitly stated for a range |
| Limit of Detection (LOD) | Not explicitly stated | 0.03 - 0.34 mmol/mol creatinine |
| Limit of Quantitation (LOQ) | 0.5 ng/mL[2] | Not explicitly stated |
| Recovery | 104% - 113.4%[2] | Statistically different from 100% in some cases |
| Precision (RSD) | < 15%[2] | Within-day: 2.6% - 12.7%, Total: 4.2% - 11.8%[3] |
| Matrix Effects | Non-significant (CV ≤ 6%)[2] | Not explicitly stated |
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of any analytical method. Below are generalized protocols for sample preparation and analysis using LC-MS/MS and GC-MS for this compound.
LC-MS/MS Method Protocol
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled this compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
-
GC-MS Method Protocol
-
Sample Preparation (Liquid-Liquid Extraction and Derivatization):
-
To 1 mL of urine sample, add an internal standard and acidify with HCl.
-
Extract the organic acids with 3 mL of ethyl acetate.
-
Vortex and centrifuge to separate the layers.
-
Transfer the organic layer to a new tube and evaporate to dryness.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.[1]
-
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 70°C), hold, and then ramp up to a final temperature (e.g., 300°C).
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Scan or Selected Ion Monitoring (SIM).
-
Visualizing the Validation Workflow
A systematic approach is essential for the validation of any analytical method. The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
References
comparing the performance of different derivatization reagents for 8-Hydroxyoctanoic acid
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 8-hydroxyoctanoic acid, a key intermediate in various biological processes and industrial applications, relies on robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, but direct analysis of this compound is challenging due to its low volatility and polar nature. Derivatization is a crucial step to enhance its volatility and improve chromatographic performance. This guide provides an objective comparison of two common derivatization reagents, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Pentafluorobenzyl bromide (PFBBr), for the analysis of this compound, supported by experimental data and detailed protocols.
Performance Comparison of Derivatization Reagents
The choice of derivatization reagent significantly impacts the sensitivity, selectivity, and overall performance of the analytical method. Below is a summary of the key performance characteristics of BSTFA and PFBBr for the derivatization of this compound.
| Performance Metric | BSTFA (Silylation) | PFBBr (Pentafluorobenzylation) |
| Target Functional Groups | Carboxyl (-COOH) and Hydroxyl (-OH) | Primarily Carboxyl (-COOH) |
| Reaction Time | 30 - 60 minutes | 20 - 90 minutes |
| Reaction Temperature | 60 - 70 °C | Room Temperature to 70 °C |
| Derivative Volatility | High | High |
| Derivative Stability | Moderate (sensitive to moisture) | Generally stable |
| Detection Method | Electron Ionization (EI) | Electron Capture Detection (ECD), Negative Chemical Ionization (NCI) for high sensitivity[1] |
| Typical Limit of Detection (LOD) | ng/mL range | pg/mL to fg/mL range with ECD/NCI |
| Reaction Byproducts | Volatile and generally non-interfering | Can require a clean-up step |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful derivatization. The following sections provide methodologies for the derivatization of this compound using BSTFA and PFBBr.
Derivatization with BSTFA (Silylation)
This protocol describes the formation of trimethylsilyl (TMS) derivatives of this compound, targeting both the carboxylic acid and hydroxyl functional groups.
Materials:
-
This compound standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Aprotic solvent (e.g., Acetonitrile, Dichloromethane)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Place the dried this compound sample (e.g., 100 µL of a 1 mg/mL solution) into a reaction vial.[2]
-
Add 50 µL of BSTFA with 1% TMCS. A 10x molar excess of the derivatizing reagent is recommended.[2]
-
Cap the vial tightly and vortex for 10 seconds.[2]
-
Heat the mixture at 60 °C for 60 minutes.[2]
-
After cooling to room temperature, the sample can be diluted with a suitable solvent (e.g., dichloromethane) before GC-MS analysis.[2]
Derivatization with PFBBr (Pentafluorobenzylation)
This protocol details the formation of a pentafluorobenzyl (PFB) ester at the carboxylic acid group of this compound. For comprehensive analysis of this compound, a subsequent silylation step to derivatize the hydroxyl group may be necessary.[3]
Materials:
-
This compound standard or sample extract
-
Pentafluorobenzyl bromide (PFBBr) solution (e.g., 1% in acetonitrile)[1]
-
N,N-Diisopropylethylamine (DIPEA) solution (e.g., 1% in acetonitrile) as a catalyst[1]
-
Acetonitrile (HPLC grade)
-
Isooctane (GC grade)
-
Reaction vials with PTFE-lined caps
-
Heating block or oven (optional)
-
Nitrogen evaporation system
Procedure:
-
Reconstitute the dried this compound extract in 25 µL of 1% DIPEA in acetonitrile.[1]
-
Add 25 µL of 1% PFBBr in acetonitrile.[1]
-
Cap the vial and allow the reaction to proceed at room temperature for 20 minutes. Alternatively, the reaction can be heated at 60-70°C for 60-90 minutes.[1]
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried PFB ester in 50 µL of isooctane for GC-MS analysis.[1]
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps involved in the derivatization and analysis of this compound.
Caption: General experimental workflow for the derivatization and GC-MS analysis of this compound.
Caption: Logical relationship between this compound and the two primary derivatization pathways.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 8-Hydroxyoctanoic Acid
For researchers and scientists engaged in drug development and other laboratory-based research, the responsible management of chemical waste is a cornerstone of a safe and compliant work environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 8-Hydroxyoctanoic acid, ensuring the safety of personnel and the protection of the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE) to mitigate risks of exposure. This compound is known to cause skin and serious eye irritation, and may also cause respiratory irritation.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. A face shield is recommended if there is a splash hazard.[1] |
| Gloves | Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Lab Coat | A standard laboratory coat must be worn to protect personal clothing. |
| Respiratory Protection | Work in a well-ventilated area, preferably under a chemical fume hood, to prevent the inhalation of any dust or vapors.[1] |
In the event of a spill, immediately evacuate the area and remove all sources of ignition. For containment, use an inert absorbent material. Do not let the product enter drains, waterways, or soil.[1]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous waste. As such, it must be handled and disposed of in accordance with federal, state, and local regulations.[1]
Step 1: Waste Identification and Segregation
Proper segregation of chemical waste is the foundational step in preventing hazardous reactions.
-
Identify as Hazardous Waste: this compound must be treated as hazardous chemical waste.
-
Segregate from Other Waste Streams: Collect this waste separately from non-hazardous materials and other incompatible chemical waste streams. Do not mix it with other waste.
Step 2: Selecting the Appropriate Waste Container
The choice of a suitable waste container is critical for safe storage and transport.
-
Material Compatibility: Use a container made of a material that is compatible with the chemical, such as a high-density polyethylene (HDPE) or glass container.
-
Secure Closure: The container must have a secure, screw-top cap to prevent leaks.
-
Labeling: Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".[2] Do not use abbreviations or chemical formulas.
Step 3: Waste Accumulation and Storage
Waste containers should be managed safely within the laboratory pending collection by the institution's environmental health and safety (EHS) department or a licensed waste management contractor.
-
Closed Containers: Keep the waste container tightly closed except when adding waste.[1]
-
Storage Location: Store the container in a designated, well-ventilated, and secure area, away from incompatible materials.[1]
-
Secondary Containment: It is best practice to place the waste container within a larger, chemically resistant secondary containment bin to control any potential leaks.
Step 4: Arranging for Final Disposal
The final disposal of this compound must be conducted by a licensed and approved waste disposal facility.
-
Contact EHS: Follow your institution's specific procedures for chemical waste pickup. This typically involves contacting the Environmental Health and Safety (EHS) office.
-
Documentation: Ensure all necessary paperwork is completed for the waste manifest.
-
Regulatory Compliance: The disposal must adhere to all federal, state, and local regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as the US EPA guidelines in 40 CFR 261.3.[1]
Under no circumstances should this compound be disposed of down the drain or in regular trash. [1]
Visualizing the Disposal Workflow
To further clarify the procedural flow for the proper disposal of this compound, the following diagram outlines the key decision points and actions.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 8-Hydroxyoctanoic Acid
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling 8-Hydroxyoctanoic acid (CAS No: 764-89-6). The following procedural guidance is designed to ensure safe handling from receipt to disposal.
Hazard Identification and Risk Assessment
This compound is classified with the following hazards:
A thorough risk assessment is mandatory before beginning any experimental work.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (e.g., weighing) | Chemical Fume Hood or Ventilated Balance Enclosure | Safety glasses with side shields or chemical splash goggles. A face shield may be appropriate in some workplaces.[1][6] | Nitrile or neoprene gloves.[6] | Fully buttoned laboratory coat.[1][6] | Recommended if not handled in a ventilated enclosure. Use a NIOSH-approved respirator with appropriate cartridges (e.g., type P3) if dust is generated.[7][8] |
| Handling Solutions (e.g., preparing, transferring) | Chemical Fume Hood | Chemical splash goggles.[1][6] | Nitrile or neoprene gloves.[6] | Fully buttoned laboratory coat.[1][6] | Not generally required if handled within a fume hood. |
Operational and Disposal Plans
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.[6]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][6]
Handling and Preparation of Solutions:
-
All handling of solid this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.[1][6]
-
Wear the appropriate PPE as outlined in the table above.[1][2]
-
To prepare a solution, slowly add the solid to the solvent to avoid splashing.[6]
Spill Management:
-
Small Spills:
-
Alert personnel in the immediate area.[6]
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[1][6]
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[1][6]
-
Clean the spill area with a suitable solvent, followed by soap and water.[6]
-
-
Large Spills:
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2][6]
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1][2][6]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2][6]
Disposal Plan:
-
All waste containing this compound, including contaminated labware and absorbent materials, must be disposed of as hazardous chemical waste.[1][6]
-
Collect waste in a clearly labeled, sealed, and appropriate waste container.[6]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures.[1][6]
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. aksci.com [aksci.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. Page loading... [wap.guidechem.com]
- 4. zycz.cato-chem.com [zycz.cato-chem.com]
- 5. This compound | C8H16O3 | CID 69820 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound 98 T 764-89-6 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
